Product packaging for Z-Leed-fmk(Cat. No.:)

Z-Leed-fmk

Cat. No.: B1574911
M. Wt: 696.7 g/mol
InChI Key: JQWJGEBRHHCICO-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Leed-fmk is a useful research compound. Its molecular formula is C32H45FN4O12 and its molecular weight is 696.7 g/mol. The purity is usually 95/98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45FN4O12 B1574911 Z-Leed-fmk

Properties

Molecular Formula

C32H45FN4O12

Molecular Weight

696.7 g/mol

IUPAC Name

methyl (4S)-5-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-4-[[(2S)-5-methoxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C32H45FN4O12/c1-19(2)15-24(37-32(45)49-18-20-9-7-6-8-10-20)31(44)35-21(11-13-26(39)46-3)29(42)34-22(12-14-27(40)47-4)30(43)36-23(25(38)17-33)16-28(41)48-5/h6-10,19,21-24H,11-18H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,45)/t21-,22-,23-,24-/m0/s1

InChI Key

JQWJGEBRHHCICO-ZJZGAYNASA-N

Purity

95/98%

Origin of Product

United States

Foundational & Exploratory

Z-LEED-fmk: A Technical Guide to a Specific Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic peptide that functions as a cell-permeable, irreversible inhibitor of specific caspases. Caspases, a family of cysteine-aspartic proteases, are central to the cellular processes of apoptosis (programmed cell death) and inflammation. The fluoromethylketone (fmk) moiety allows for covalent bond formation with the active site of the target caspase, thereby irreversibly inactivating the enzyme. This compound is primarily recognized for its inhibitory activity against caspase-4 and caspase-13. This guide provides a comprehensive overview of its mechanism, experimental applications, and the signaling pathways it modulates.

Data Presentation

While specific IC50 values for this compound are not consistently reported across publicly available literature, its specificity and inhibitory characteristics are qualitatively described. The following table summarizes the known attributes of this compound.

InhibitorPrimary TargetsOther Potential TargetsMechanism of ActionFormReconstitution
This compound Caspase-4, Caspase-13Caspase-1 processing in certain contextsIrreversible covalent binding to the caspase active siteLyophilized powderDMSO

Signaling Pathways

This compound is a valuable tool for dissecting specific signaling pathways where caspase-4 and caspase-13 are involved.

The Non-Canonical Inflammasome Pathway (Caspase-4)

Caspase-4 is a key player in the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular Gram-negative bacteria. This pathway is triggered by the direct binding of cytosolic lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to caspase-4.[1][2][3][4][5][6][7][8][9] This binding leads to the oligomerization and activation of caspase-4, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][7]

Non_Canonical_Inflammasome LPS Cytosolic LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds to ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 oligomerization & activation GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves GSDMD_N GSDMD-N ActiveCaspase4->GSDMD_N cleaves to GSDMD_C GSDMD-C Pore Membrane Pore Formation GSDMD_N->Pore oligomerizes to form Pyroptosis Pyroptosis Pore->Pyroptosis CytokineRelease IL-1β / IL-18 Release Pore->CytokineRelease Z_LEED_fmk This compound Z_LEED_fmk->ActiveCaspase4 inhibits

Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS, leading to pyroptosis.

Caspase-13 and Apoptosis

Caspase-13 is a less-characterized member of the caspase family. It is considered an inflammatory caspase. While its precise signaling pathway and endogenous substrates are not as well-defined as other caspases, it is implicated in apoptosis. The general scheme of caspase activation in apoptosis involves initiator caspases that, upon receiving an apoptotic signal, activate executioner caspases, which in turn cleave a variety of cellular substrates to orchestrate cell death.

Apoptosis_Pathway ApoptoticSignal Apoptotic Signal InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) ApoptoticSignal->InitiatorCaspases activates Caspase13 Pro-Caspase-13 InitiatorCaspases->Caspase13 may activate ExecutionerCaspases Executioner Caspases (e.g., Caspase-3, -6, -7) InitiatorCaspases->ExecutionerCaspases activates ActiveCaspase13 Active Caspase-13 Caspase13->ActiveCaspase13 activation ActiveCaspase13->ExecutionerCaspases may activate Substrates Cellular Substrates ExecutionerCaspases->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis leading to Z_LEED_fmk This compound Z_LEED_fmk->ActiveCaspase13 inhibits

Caption: General representation of the role of Caspase-13 in apoptotic signaling.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To create a stock solution, reconstitute the powder in sterile, high-purity DMSO. For example, to achieve a 20 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), add 72 µL of DMSO.[10] Ensure the powder is completely dissolved by gentle vortexing.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[10]

In Vitro Caspase Activity Assay (Fluorogenic Substrate)

This protocol is a general method for measuring caspase activity in cell lysates and can be adapted for assessing the inhibitory effect of this compound on caspase-4.

Materials:

  • Cells of interest (treated with an apoptosis/inflammation inducer and/or this compound)

  • This compound (reconstituted in DMSO)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-YVAD-AFC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat the cells with the appropriate stimulus to induce caspase-4 activity. For inhibitor studies, pre-incubate a subset of cells with this compound (typically 10-100 µM) for 1-2 hours before adding the stimulus. Include appropriate vehicle controls (e.g., DMSO).

  • Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

  • Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase Activity Measurement: In a 96-well black microplate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the fluorogenic caspase-4 substrate to a final concentration of 50 µM.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C using a fluorometric plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Compare the rates of the this compound-treated samples to the untreated (but stimulated) controls to determine the extent of inhibition.

Caspase_Activity_Assay_Workflow CellCulture 1. Cell Culture & Treatment (Stimulus +/- this compound) CellLysis 2. Cell Lysis CellCulture->CellLysis LysatePrep 3. Lysate Preparation (Centrifugation) CellLysis->LysatePrep ProteinQuant 4. Protein Quantification LysatePrep->ProteinQuant AssaySetup 5. Assay Setup in 96-well plate (Lysate + Substrate) ProteinQuant->AssaySetup DataAcquisition 6. Fluorescence Reading (Plate Reader) AssaySetup->DataAcquisition DataAnalysis 7. Data Analysis (Inhibition Calculation) DataAcquisition->DataAnalysis

Caption: Workflow for a fluorometric caspase activity assay.

Apoptosis Inhibition Assay (Annexin V Staining and Flow Cytometry)

This protocol describes a common method to assess the ability of this compound to inhibit apoptosis.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (reconstituted in DMSO)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with an apoptosis-inducing agent. For the inhibition group, pre-incubate cells with this compound (e.g., 20-50 µM) for 1-2 hours prior to adding the apoptotic stimulus. Include untreated and vehicle-treated controls.

  • Cell Harvesting: After the desired incubation period, harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.

  • Cell Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with ice-cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the this compound treated group to the control group to determine the extent of apoptosis inhibition.

Apoptosis_Inhibition_Assay_Workflow CellTreatment 1. Cell Treatment (Inducer +/- this compound) Harvesting 2. Cell Harvesting CellTreatment->Harvesting Washing 3. Cell Washing (PBS) Harvesting->Washing Staining 4. Staining (Annexin V & PI) Washing->Staining Incubation 5. Incubation (15 min, RT, dark) Staining->Incubation FlowCytometry 6. Flow Cytometry Analysis Incubation->FlowCytometry DataAnalysis 7. Data Analysis (% Apoptosis Inhibition) FlowCytometry->DataAnalysis

Caption: Workflow for an apoptosis inhibition assay using Annexin V/PI staining.

Conclusion

This compound is a specific and irreversible inhibitor of caspase-4 and caspase-13, making it a valuable tool for investigating the non-canonical inflammasome pathway and the less-understood roles of caspase-13 in apoptosis and inflammation. While quantitative inhibitory constants are not widely published, its utility in cell-based assays is well-established. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of these important cellular processes. As with any inhibitor, empirical determination of optimal concentrations and incubation times is recommended for specific experimental systems.

References

An In-depth Technical Guide on the Role of Z-LEHD-fmk in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the caspase-9 inhibitor, Z-LEHD-fmk, detailing its mechanism of action, role in the intrinsic apoptotic pathway, and its application in research and drug development.

Introduction to Caspase-9 and the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This process is primarily executed by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[1]

There are two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Caspase-9 is the key initiator caspase of the intrinsic pathway.[1][2] This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[3]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric protein complex known as the apoptosome.[1][3] The apoptosome then recruits pro-caspase-9, leading to its dimerization and subsequent auto-activation.[2] Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7.[2][3] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Given its central role, the inhibition of caspase-9 is a critical area of research for understanding and potentially manipulating apoptotic processes.

Z-LEHD-fmk: A Specific Caspase-9 Inhibitor

Z-LEHD-fmk is a cell-permeable, irreversible inhibitor of caspase-9.[4][5] Its design is based on the preferred cleavage sequence of caspase-9, which is Leu-Glu-His-Asp (LEHD).[6]

Mechanism of Action: The inhibitor consists of the tetrapeptide sequence LEHD, which directs it to the active site of caspase-9. The C-terminus is modified with a fluoromethyl ketone (fmk) group. This group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[4] The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.

Specificity and Efficacy: Z-LEHD-fmk is highly selective for caspase-9. However, as with many peptide-based inhibitors, some cross-reactivity with other caspases can occur at higher concentrations. Therefore, it is crucial to determine the optimal concentration for specific caspase-9 inhibition in any given experimental system.

IntrinsicApoptosis cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal CytoC_mito Cytochrome c (in Mitochondrion) Stress->CytoC_mito CytoC_cyto Cytochrome c (in Cytosol) CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c + dATP) ProCasp9 Pro-caspase-9 Casp9 Active Caspase-9 ZLEHD Z-LEHD-fmk ProCasp37 Pro-caspases 3, 7 Casp37 Active Caspases 3, 7 Substrates Cellular Substrates Apoptosis Apoptosis

Caption: General workflow for assessing the role of caspase-9 using Z-LEHD-fmk.

4.2. In Vitro Caspase-9 Activity Assay

This protocol measures the direct inhibitory effect of Z-LEHD-fmk on caspase-9 activity in cell lysates.

Materials:

  • Cell lysate from apoptotic and non-apoptotic cells

  • Z-LEHD-fmk

  • Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC or Ac-LEHD-pNA)

  • Assay buffer

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in a cell culture population. Lyse the cells using a suitable lysis buffer to release cellular contents, including caspases.

  • Assay Setup:

    • In a 96-well plate, add cell lysate to each well.

    • Add varying concentrations of Z-LEHD-fmk to the wells to determine its IC50 value. Include a no-inhibitor control.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC) to all wells. [6]4. Measurement:

    • Immediately measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) at time zero. [7] * Incubate the plate at 37°C.

    • Take subsequent readings every 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage. The concentration of Z-LEHD-fmk that results in 50% inhibition of caspase-9 activity is the IC50 value.

Logical Relationship: Z-LEHD-fmk Mechanism of Inhibition

InhibitionMechanism cluster_result Result ActiveSite Catalytic Site (Cysteine Residue) Inactivated Irreversibly Inactivated Caspase-9 Peptide LEHD Peptide (Recognition Sequence) Peptide->ActiveSite Recognizes & Binds to FMK FMK Group (Warhead) FMK->ActiveSite Forms Covalent Bond with cluster_caspase9 cluster_caspase9 cluster_result cluster_result cluster_inhibitor cluster_inhibitor

Caption: Mechanism of Z-LEHD-fmk's irreversible inhibition of caspase-9.

Applications in Research and Drug Development

  • Pathway Elucidation: Z-LEHD-fmk is instrumental in determining the specific involvement of the intrinsic apoptotic pathway in response to a novel stimulus or compound. [8]* Target Validation: In drug development, if a compound is hypothesized to induce apoptosis via the mitochondrial pathway, Z-LEHD-fmk can be used to validate that caspase-9 is a critical downstream target.

  • Therapeutic Potential: While peptide-based inhibitors have limitations for systemic use, they serve as crucial tools for preclinical research. For instance, studies have shown that Z-LEHD-fmk can offer neuroprotection in models of spinal cord injury and protect normal cells from certain chemotherapy agents, highlighting the therapeutic potential of targeting caspase-9. [5][9][8]

Conclusion

Z-LEHD-fmk is an invaluable tool for researchers and drug developers focused on the study of apoptosis. Its specificity as an irreversible inhibitor of caspase-9 allows for the precise dissection of the intrinsic apoptotic pathway. Through the application of the methodologies and principles outlined in this guide, professionals can effectively utilize Z-LEHD-fmk to advance our understanding of cell death mechanisms and to develop novel therapeutic strategies targeting apoptosis.

References

The Role of Z-Peptide-FMK Inhibitors in Elucidating Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Z-Peptide-FMK inhibitors in the intricate landscape of cell signaling. These cell-permeable, irreversible caspase inhibitors are invaluable tools for dissecting the molecular mechanisms of apoptosis and other cellular processes. This document provides a comprehensive overview of three key inhibitors: Z-IETD-FMK, Z-LEHD-FMK, and Z-LEED-FMK, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their use in research.

Introduction to Z-Peptide-FMK Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and also play roles in inflammation and cell differentiation. They exist as inactive zymogens (procaspases) that, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Z-Peptide-FMK inhibitors are synthetic peptides that mimic the caspase recognition sequence and are modified with a benzyloxycarbonyl (Z) group for cell permeability and a fluoromethylketone (FMK) group that irreversibly binds to the active site of the target caspase. This covalent modification effectively and specifically inhibits caspase activity, allowing researchers to probe the roles of individual caspases in signaling pathways.

Mechanism of Action and Target Specificity

Z-IETD-FMK: An Inhibitor of Caspase-8 and the Extrinsic Apoptosis Pathway

Z-IETD-FMK is a potent and selective inhibitor of caspase-8.[1] Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[2] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), where procaspase-8 is recruited, dimerized, and auto-catalytically activated.[2] Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3 and -7.[3] By irreversibly binding to the active site of caspase-8, Z-IETD-FMK blocks these downstream events, thereby inhibiting extrinsic apoptosis.[4]

Z-LEHD-FMK: A Probe for Caspase-9 and the Intrinsic Apoptosis Pathway

Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9.[5] Caspase-9 is the key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3. Z-LEHD-FMK specifically targets and inhibits caspase-9, making it an essential tool for studying the involvement of the intrinsic pathway in apoptotic processes.[5][6]

This compound: Targeting Inflammatory and Lesser-Known Caspases

This compound is recognized as an inhibitor of caspase-13 and caspase-4.[7] Caspase-4 (and its murine homolog, caspase-11) is involved in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptosis, a pro-inflammatory form of cell death. Caspase-13 is a less-characterized caspase. The specificity of this compound allows for the investigation of these specific caspase-dependent pathways in inflammation and cell death.

Quantitative Data on Inhibitor Efficacy

The following tables summarize the inhibitory concentrations (IC50) and commonly used working concentrations for Z-IETD-FMK, Z-LEHD-FMK, and this compound. These values provide a guideline for experimental design, though optimal concentrations may vary depending on the cell type, experimental conditions, and the specific research question.

Table 1: IC50 Values of Z-Peptide-FMK Inhibitors Against Various Caspases

InhibitorTarget CaspaseOther Caspases Inhibited (IC50)Reference
Z-IETD-FMK Caspase-8 (IC50 = 350 nM)Granzyme B, Caspase-6, -7, -10 (micromolar range)[1][2]
TNFα-induced apoptosis (IC50 = 0.46 µM in T-cells)[4]
Z-LEHD-FMK Caspase-9 (IC50 = 1.5 µM)Caspase-8 (IC50 = 0.70 nM - Note: This value from one source appears anomalous and may reflect experimental conditions)[2][8]
This compound Caspase-13, Caspase-4Data on a broad panel of caspases is limited.[7]

Note: IC50 values can vary significantly between different assay systems and experimental conditions.

Table 2: Recommended Working Concentrations in Cell Culture

InhibitorCell LineConcentrationObserved EffectReference
Z-IETD-FMK Jurkat20 µMInhibition of Fas-induced apoptosis[9]
HL-6050 µMBlockade of 23-HUA-induced DNA fragmentation[10]
Retinal CellsNot specifiedPrevention of apoptosis from various stimuli[4]
Cardiomyocytes50 µMReduction of ceramide-induced cell death[10]
MG6310 µMUsed in cytotoxicity assays[10]
General Cell Culture1-20 µMGeneral range for apoptosis inhibition[7]
Z-LEHD-FMK HCT116, SW48020 µMPre-treatment to study TRAIL-induced apoptosis[11]
Jurkat20 µMInhibition of camptothecin-induced apoptosis[12]
Buffalo Embryos20 µMIncreased blastocyst rate and reduced apoptosis[13]
This compound General Cell Culture50 nM - 100 µMGeneral range for inhibiting apoptosis in tissue culture

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cell signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway Diagrams

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 Cleavage ZIETDFMK Z-IETD-FMK ZIETDFMK->Caspase8 Inhibition Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Extrinsic Apoptosis Pathway and Z-IETD-FMK Inhibition.

Intrinsic_Apoptosis_Pathway Intracellular_Stress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Intracellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3, -7 Caspase9->Procaspase37 Cleavage ZLEHDFMK Z-LEHD-FMK ZLEHDFMK->Caspase9 Inhibition Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Intrinsic Apoptosis Pathway and Z-LEHD-FMK Inhibition.
Experimental Workflow Diagrams

Apoptosis_Detection_Workflow cluster_setup Experimental Setup cluster_assay Apoptosis Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Induce_Apoptosis 2. Induce Apoptosis (e.g., Drug Treatment) Cell_Culture->Induce_Apoptosis Inhibitor_Treatment 3. Treat with Z-Peptide-FMK Induce_Apoptosis->Inhibitor_Treatment Harvest_Cells 4. Harvest Cells Inhibitor_Treatment->Harvest_Cells Stain_Cells 5. Stain Cells (e.g., Annexin V/PI) Harvest_Cells->Stain_Cells Flow_Cytometry 6. Flow Cytometry Analysis Stain_Cells->Flow_Cytometry Gating 7. Gating Strategy Flow_Cytometry->Gating Quantification 8. Quantification of Apoptotic Cells Gating->Quantification

General Workflow for Apoptosis Detection using Z-Peptide-FMK Inhibitors.

Western_Blot_Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-8) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end End: Results analysis->end

Workflow for Detecting Caspase Cleavage by Western Blot.

Detailed Experimental Protocols

Protocol for Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent

  • Z-Peptide-FMK inhibitor

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Induce apoptosis using the desired method. Include a negative control (untreated cells) and a positive control for apoptosis.

    • For inhibitor studies, pre-incubate cells with the desired concentration of Z-Peptide-FMK for 1-2 hours before adding the apoptotic stimulus.

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells and pellet by centrifugation.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (1 mg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Gating Strategy:

      • Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

      • Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).

      • The four quadrants represent:

        • Lower-left (Annexin V- / PI-): Live cells

        • Lower-right (Annexin V+ / PI-): Early apoptotic cells

        • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

        • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol for Caspase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring caspase-8 or caspase-9 activity using a luminogenic substrate (e.g., Caspase-Glo® 8 or 9 Assay).

Materials:

  • Caspase-Glo® 8 or 9 Assay System (containing luminogenic substrate and buffer)

  • White-walled multi-well plates suitable for luminescence readings

  • Cell culture medium

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-Peptide-FMK inhibitor

  • Luminometer

Procedure:

  • Assay Plate Setup:

    • Prepare a blank control (cell-free medium).

    • Prepare a negative control (untreated cells).

    • Prepare experimental wells with cells treated with the apoptosis-inducing agent and/or Z-Peptide-FMK inhibitor.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® substrate with the provided buffer according to the manufacturer's instructions.

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Add a volume of Caspase-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of cells in medium).

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of active caspase in the sample.

  • Data Analysis:

    • Subtract the average luminescence of the blank control from all other readings.

    • Calculate the fold change in caspase activity by comparing the luminescence of treated samples to the negative control.

Protocol for Western Blotting of Cleaved Caspases

This protocol details the detection of caspase cleavage, a hallmark of apoptosis, by western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved caspase-8, rabbit anti-cleaved caspase-9)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described in the apoptosis induction protocol.

    • Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify the levels of cleaved caspases. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion

Z-Peptide-FMK inhibitors are indispensable tools for researchers in the fields of cell biology, immunology, and drug development. Their ability to specifically and irreversibly inhibit key caspases provides a powerful means to dissect the complex signaling pathways governing apoptosis and other cellular processes. By understanding their mechanisms of action and employing the detailed protocols provided in this guide, scientists can effectively utilize these inhibitors to advance our knowledge of fundamental biological processes and their implications in health and disease.

References

Z-Leed-fmk: An In-depth Technical Guide to a Key Inhibitor in Programmed Cell Death Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-Leed-fmk, a potent and irreversible inhibitor of inflammatory caspases, primarily targeting caspase-4 and its bovine orthologue, caspase-13. This document serves as a detailed resource for utilizing this compound in the investigation of programmed cell death pathways, with a particular focus on pyroptosis.

Introduction to this compound

This compound, chemically known as Carbobenzoxy-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a cell-permeable tetrapeptide inhibitor that covalently modifies the active site of target caspases, thereby irreversibly inactivating them. Its specificity for caspase-4 makes it an invaluable tool for dissecting the molecular mechanisms of the non-canonical inflammasome pathway and its role in inflammatory responses and cellular demise.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspase-4 and caspase-13. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its inactivation. The peptide sequence (LEED) mimics the natural substrate recognition site of these caspases, conferring a degree of specificity.

Data Presentation: Inhibitor Specificity

InhibitorPrimary Target(s)Reported IC50 / Working ConcentrationReference
This compound Caspase-4, Caspase-13 Not explicitly defined in a comparative table. Working concentrations in cell culture typically range from 10-50 µM.[1]
Z-VAD-fmkPan-caspase inhibitorLow nanomolar range for most caspases.[2]
Z-IETD-fmkCaspase-8IC50 = 350 nM[2]
Z-LEHD-fmkCaspase-9IC50 = 0.70 nM for Caspase-8, 1.5 µM for Caspase-9[2]
Ac-YVAD-cmkCaspase-1Used at 25 µM in cell culture.[3]
Ac-DEVD-choCaspase-3--

Note: IC50 values can vary depending on the assay conditions and the specific recombinant caspase or cell lysate used. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study programmed cell death.

Inhibition of Caspase-4 Activity in Cell Culture

This protocol describes the general procedure for treating cells with this compound to inhibit caspase-4 activity prior to inducing pyroptosis.

Materials:

  • Cell line of interest (e.g., THP-1 macrophages, bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, typically 10-50 mM)

  • Inducer of non-canonical pyroptosis (e.g., intracellular lipopolysaccharide (LPS))

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Seed cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired confluency.

  • Prepare the working concentration of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration is 20 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

  • Pre-incubate the cells with the this compound or vehicle control for 1-2 hours at 37°C in a CO2 incubator.

  • Induce pyroptosis by treating the cells with the chosen stimulus (e.g., transfecting with LPS).

  • Incubate for the desired period to allow for pyroptosis induction (typically 4-18 hours).

  • Harvest the cells and/or culture supernatant for downstream analysis (e.g., Western blot, LDH assay, cytokine ELISA).

Western Blot Analysis of Gasdermin D Cleavage

This protocol details the detection of Gasdermin D (GSDMD) cleavage, a key downstream event of caspase-4 activation, by Western blot.

Materials:

  • Cell lysates from this compound treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GSDMD (recognizing both full-length and cleaved fragments)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for a decrease in the full-length GSDMD band and the appearance of the cleaved N-terminal fragment (GSDMD-NT) in the pyroptosis-induced samples, and assess the inhibitory effect of this compound.

Caspase Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure caspase activity in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • Assay buffer (containing DTT)

  • Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-13/4)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • In a 96-well black microplate, add cell lysate to each well.

  • Prepare a reaction mix containing the assay buffer and the fluorogenic caspase substrate.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).

  • Compare the fluorescence intensity between the different treatment groups to determine the effect of this compound on caspase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in programmed cell death pathways and the logic of experimental design is crucial for a clear understanding. The following diagrams were generated using the DOT language.

Non_Canonical_Pyroptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_release Released LPS LPS pro_caspase4 Pro-caspase-4 LPS->pro_caspase4 binds caspase4 Active Caspase-4 pro_caspase4->caspase4 oligomerization & auto-activation pro_GSDMD Pro-Gasdermin D caspase4->pro_GSDMD cleaves pro_IL18 Pro-IL-18 caspase4->pro_IL18 cleaves (in some contexts) pro_IL1b Pro-IL-1β caspase4->pro_IL1b does not directly cleave GSDMD_N GSDMD-N pro_GSDMD->GSDMD_N GSDMD_C GSDMD-C pro_GSDMD->GSDMD_C pore Pore Formation GSDMD_N->pore oligomerizes pyroptosis Pyroptosis pore->pyroptosis release Cytokine Release pore->release IL18 Mature IL-18 pro_IL18->IL18 IL1b Mature IL-1β IL18_out IL-18 release->IL18_out IL1b_out IL-1β release->IL1b_out Z_Leed_fmk This compound Z_Leed_fmk->caspase4 irreversibly inhibits

Diagram 1: Non-Canonical Pyroptosis Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Hypothesis on Caspase-4 Involvement in a Cellular Process culture Cell Culture (e.g., Macrophages) start->culture treatment Treatment Groups culture->treatment control Vehicle Control (DMSO) treatment->control inhibitor This compound (e.g., 20 µM) treatment->inhibitor stimulus Induce Programmed Cell Death (e.g., LPS transfection) control->stimulus inhibitor->stimulus incubation Incubation (4-18h) stimulus->incubation harvest Harvest Cells and Supernatant incubation->harvest western Western Blot: - Cleaved Caspase-4 - Cleaved GSDMD harvest->western caspase_assay Caspase-4 Activity Assay (Fluorometric) harvest->caspase_assay ldh_assay LDH Release Assay (Cell Lysis) harvest->ldh_assay elisa Cytokine ELISA (IL-1β, IL-18) harvest->elisa data Data Analysis and Interpretation western->data caspase_assay->data ldh_assay->data elisa->data conclusion Conclusion on the Role of Caspase-4 data->conclusion

Diagram 2: General experimental workflow for investigating the role of caspase-4 using this compound.

Inhibitor_Selection_Logic start Start: Research Question Involves Programmed Cell Death pathway_q Which cell death pathway is being investigated? start->pathway_q apoptosis Apoptosis pathway_q->apoptosis Apoptosis pyroptosis Pyroptosis pathway_q->pyroptosis Pyroptosis necroptosis Necroptosis pathway_q->necroptosis Necroptosis caspase_q_apop Investigating specific initiator or executioner caspases? apoptosis->caspase_q_apop caspase_q_pyro Canonical or Non-canonical pathway? pyroptosis->caspase_q_pyro inhibitor_necro Use RIPK1 inhibitor: - Necrostatin-1 necroptosis->inhibitor_necro initiator Initiator Caspases caspase_q_apop->initiator Initiator executioner Executioner Caspases caspase_q_apop->executioner Executioner pan_apop General Apoptosis Inhibition caspase_q_apop->pan_apop General inhibitor_apop_init Use specific inhibitors: - Z-IETD-fmk (Caspase-8) - Z-LEHD-fmk (Caspase-9) initiator->inhibitor_apop_init inhibitor_apop_exec Use specific inhibitors: - Z-DEVD-fmk (Caspase-3) executioner->inhibitor_apop_exec inhibitor_pan_apop Use pan-caspase inhibitor: - Z-VAD-fmk pan_apop->inhibitor_pan_apop canonical Canonical (Caspase-1) caspase_q_pyro->canonical Canonical non_canonical Non-canonical (Caspase-4/5/11) caspase_q_pyro->non_canonical Non-canonical inhibitor_pyro_can Use Caspase-1 inhibitor: - Ac-YVAD-cmk canonical->inhibitor_pyro_can inhibitor_pyro_non_can Use Caspase-4/13 inhibitor: - this compound non_canonical->inhibitor_pyro_non_can

Diagram 3: Logical workflow for selecting the appropriate cell death inhibitor based on the research question.

Conclusion

This compound is a critical tool for researchers investigating the intricacies of programmed cell death, particularly the non-canonical pyroptosis pathway. Its specificity for caspase-4 allows for the targeted dissection of this inflammatory signaling cascade. By employing the detailed protocols and understanding the underlying pathways outlined in this guide, researchers can effectively utilize this compound to advance our knowledge of inflammatory diseases, host-pathogen interactions, and the development of novel therapeutic strategies. As with any specific inhibitor, careful experimental design, including appropriate controls and dose-response validations, is paramount for obtaining robust and reproducible results.

References

An In-depth Technical Guide to the Discovery and Development of Z-Peptide-FMK Compounds as Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and application of Z-Leed-fmk and related Z-peptide-fmk compounds, a critical class of irreversible caspase inhibitors. This document details their role in studying and potentially modulating apoptosis and inflammation, with a focus on providing practical information for laboratory use.

Introduction: Caspases and the Advent of Z-Peptide-FMK Inhibitors

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. This process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through the cleavage of specific substrates.[1] Caspases are broadly categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7), which function in distinct signaling pathways.

The critical role of caspases in apoptosis has made them attractive targets for therapeutic intervention and essential tools for research. The development of specific inhibitors has been crucial for dissecting the intricate caspase signaling pathways. Among the most widely used are the peptide-based inhibitors, particularly those derivatized with a fluoromethylketone (FMK) group. These Z-peptide-FMK compounds are designed to mimic the preferred tetrapeptide recognition sequence of a specific caspase, with the C-terminal aspartate residue being key for binding to the enzyme's active site. The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, allowing for their use in both in vitro and in vivo studies.[2] The FMK group forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, ensuring potent and sustained inhibition.[3]

Profile of this compound: A Caspase-4 and -13 Inhibitor

This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-4 and caspase-13.[4] It is important to note that while caspase-13 was initially identified as a human caspase, subsequent research has shown it to be of bovine origin and is considered the orthologue of human caspase-4. Therefore, for human systems, this compound is primarily considered a caspase-4 inhibitor.

Caspase-4 is a member of the inflammatory caspases and plays a crucial role in two distinct signaling pathways: endoplasmic reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway. Its unique functions make this compound a valuable tool for investigating these specific cellular processes.

Physicochemical Properties of this compound

PropertyValue
Full Name Z-Leu-Glu-Glu-Asp-FMK
Molecular Formula C31H43FN4O11
Molecular Weight 696.7 g/mol
Structure Z-L-E(OMe)-E(OMe)-D(OMe)-FMK[2]
Appearance Lyophilized powder
Solubility DMSO

Mechanism of Action

Z-peptide-FMK inhibitors, including this compound, act as irreversible covalent inhibitors of their target caspases. The mechanism of inhibition can be broken down into the following steps:

  • Active Site Recognition: The tetrapeptide sequence of the inhibitor (e.g., LEED for caspase-4) is recognized by and binds to the substrate-binding pocket of the target caspase.

  • Nucleophilic Attack: The catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the carbonyl carbon of the FMK group.

  • Covalent Bond Formation: This attack results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.

  • Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, preventing the caspase from binding to and cleaving its natural substrates.

Due to this irreversible mechanism, Z-peptide-FMK compounds provide potent and long-lasting inhibition of caspase activity.

Quantitative Inhibition Data: A Comparative Overview

InhibitorPrimary Target(s)IC50 (µM)Reference(s)
Z-VAD-FMK Pan-caspase0.0015 - 5.8
Z-DEVD-FMK Caspase-318[5][6]
Z-IETD-FMK Caspase-80.46[7]
Z-LEHD-FMK Caspase-9Not specified

Note: IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-peptide-FMK inhibitors. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the activity of a specific caspase in a cell lysate by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-peptide-FMK inhibitor (e.g., this compound) and appropriate control (e.g., Z-FA-FMK)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Fluorogenic caspase substrate (e.g., Ac-LEED-AFC for caspase-4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Pre-incubate a subset of cells with the Z-peptide-FMK inhibitor (typically 10-100 µM) for 1-2 hours.

    • Induce apoptosis using the desired stimulus. Include appropriate controls (untreated cells, cells treated with inhibitor alone, and cells treated with apoptosis inducer alone).

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Caspase Activity Measurement:

    • Add 50 µL of cell lysate to each well of the 96-well plate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the fluorogenic caspase substrate (to a final concentration of 50 µM).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate intervals (e.g., every 30 minutes for 2-4 hours) using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Subtract the background fluorescence (from a well with no lysate).

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • Compare the rates of the different treatment groups to determine the extent of caspase inhibition.

Western Blotting for Caspase Cleavage

This method detects the activation of caspases by monitoring their cleavage from the inactive pro-caspase form to the active cleaved fragments.

Materials:

  • Treated cell lysates (prepared as in 5.1)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target caspase (pro- and cleaved forms) and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to compare the levels of pro-caspase and cleaved caspase in the different treatment groups. A decrease in the pro-caspase band and an increase in the cleaved fragment bands indicate caspase activation.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay quantifies the percentage of apoptotic cells in a population.

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1x Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and suspension cells from the culture.

    • Centrifuge the cells and wash the pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within 1 hour.

    • Use appropriate compensation controls.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Signaling Pathways Involving Caspase-4

This compound is a valuable tool for studying the two primary signaling pathways in which caspase-4 is a key player.

ER Stress-Induced Apoptosis

Prolonged or severe ER stress can trigger apoptosis. In this pathway, caspase-4 is localized to the ER membrane and is activated upon ER stress. Activated caspase-4 can then cleave and activate downstream executioner caspases, such as caspase-3, leading to cell death.

ER_Stress_Apoptosis ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Pro_Casp4 Pro-caspase-4 ER_Stress->Pro_Casp4 Activation Active_Casp4 Active Caspase-4 Pro_Casp4->Active_Casp4 Pro_Casp9 Pro-caspase-9 Active_Casp4->Pro_Casp9 Cleavage Active_Casp9 Active Caspase-9 Pro_Casp9->Active_Casp9 Pro_Casp3 Pro-caspase-3 Active_Casp9->Pro_Casp3 Cleavage Active_Casp3 Active Caspase-3 Pro_Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Z_Leed_fmk This compound Z_Leed_fmk->Active_Casp4 Inhibition

ER Stress-Induced Apoptosis Pathway
Non-Canonical Inflammasome Pathway

In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4. Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. This pathway is critical for the innate immune response to bacterial infections.

Non_Canonical_Inflammasome LPS Intracellular LPS Pro_Casp4 Pro-caspase-4 LPS->Pro_Casp4 Direct Binding & Activation Active_Casp4 Active Caspase-4 Pro_Casp4->Active_Casp4 GSDMD Gasdermin D (GSDMD) Active_Casp4->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Oligomerization Pyroptosis Pyroptosis Pore->Pyroptosis Z_Leed_fmk This compound Z_Leed_fmk->Active_Casp4 Inhibition

Non-Canonical Inflammasome Pathway

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the effect of a Z-peptide-FMK inhibitor on apoptosis.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment Groups: - Control - Apoptosis Inducer - Inhibitor + Inducer - Inhibitor Alone Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Split Split Sample Harvest->Split Flow Annexin V/PI Staining & Flow Cytometry Split->Flow Western Cell Lysis & Western Blot Split->Western Caspase_Assay Cell Lysis & Caspase Activity Assay Split->Caspase_Assay Data_Analysis Data Analysis and Interpretation Flow->Data_Analysis Western->Data_Analysis Caspase_Assay->Data_Analysis

Typical Experimental Workflow

Conclusion

Z-peptide-FMK compounds, including this compound, are indispensable tools for the study of apoptosis and inflammation. Their cell permeability and irreversible mechanism of action make them potent and reliable inhibitors for both in vitro and in vivo applications. While a comprehensive quantitative inhibition profile for this compound is not yet widely available, its specificity for caspase-4 provides a unique opportunity to investigate the roles of this caspase in ER stress and innate immunity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize this compound and related compounds to further our understanding of these critical cellular processes.

References

Z-LEED-fmk: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEED-fmk (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-fluoromethylketone) is a synthetic tetrapeptide that acts as an irreversible inhibitor of specific caspases, a family of cysteine-aspartic proteases crucial in apoptosis and inflammation. Initially identified as an inhibitor of caspase-13, it is now understood that its primary targets in humans are the inflammatory caspases, particularly caspase-4.[1] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including available data, experimental methodologies for its characterization, and its role in relevant signaling pathways.

Target Profile of this compound

The specificity of this compound is conferred by its tetrapeptide sequence (LEED), which mimics the cleavage site of its target caspases. The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.[2]

Primary Targets

The primary targets of this compound are members of the inflammatory caspase family.

  • Caspase-4 (Human): this compound is recognized as an inhibitor of human caspase-4.[1] Caspase-4 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

  • Caspase-13 (Bovine): this compound was initially characterized as a caspase-13 inhibitor.[2] However, subsequent research has shown that caspase-13 is the bovine orthologue of human caspase-4. Therefore, data related to caspase-13 inhibition is largely translatable to caspase-4.

Selectivity and Off-Target Effects

While designed to be specific, like many peptide-based inhibitors, this compound may exhibit off-target activity, particularly at higher concentrations. The fluoromethylketone reactive group can potentially interact with other cysteine proteases.

Table 1: Summary of this compound Target Specificity and Potential Off-Targets

Target ClassSpecific EnzymeInteraction TypeEvidence Level
Primary Targets Human Caspase-4Irreversible covalent inhibitionHigh
Bovine Caspase-13Irreversible covalent inhibitionHigh
Potential Off-Targets Other CaspasesPotential for inhibitionModerate (Class effect)
Cathepsins (e.g., B, L)Potential for inhibitionModerate (Class effect)[3]
CalpainsPotential for inhibitionLow to Moderate (Class effect)[4][5]

Evidence Level Key: High - Direct experimental evidence available. Moderate - Inferred from studies on similar peptide-fmk inhibitors. Low - Theoretical possibility with limited direct evidence.

It is crucial for researchers to empirically determine the selectivity of this compound within their specific experimental system. The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins, and it is plausible that this compound could have a similar, albeit likely less potent, profile.[3][4]

Signaling Pathways

This compound primarily targets the non-canonical inflammasome pathway, which is a critical component of the innate immune response to intracellular pathogens.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is activated by the direct binding of cytosolic LPS to the CARD domain of caspase-4 (in humans). This binding leads to the oligomerization and activation of caspase-4. Activated caspase-4 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis. Caspase-4 activation can also lead to the activation of the NLRP3 canonical inflammasome and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.

Non_Canonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_out LPS LPS_in Intracellular LPS LPS_out->LPS_in Bacterial Infection / Transfection Casp4 Pro-Caspase-4 LPS_in->Casp4 Direct Binding ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 Oligomerization & Autocleavage GSDMD Gasdermin D ActiveCasp4->GSDMD Cleavage ProIL1b Pro-IL-1β ActiveCasp4->ProIL1b Indirect Activation via NLRP3 ProIL18 Pro-IL-18 ActiveCasp4->ProIL18 Indirect Activation via NLRP3 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N IL1b IL-1β GSDMD_N->IL1b Release IL18 IL-18 GSDMD_N->IL18 Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ProIL1b->IL1b ProIL18->IL18 NLRP3 NLRP3 Inflammasome Activation NLRP3->ProIL1b Caspase-1 mediated cleavage NLRP3->ProIL18 Caspase-1 mediated cleavage ZLEED This compound ZLEED->ActiveCasp4 Inhibition

Figure 1: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

To accurately assess the specificity and selectivity of this compound, rigorous in vitro and cell-based assays are required.

In Vitro Caspase Activity Assay

This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound against purified recombinant caspases.

Materials:

  • Purified recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -8, -9)

  • This compound

  • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for Caspase-4/9)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations.

    • Dilute the caspase enzyme in Assay Buffer to the working concentration.

    • Prepare the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).

    • Add the diluted caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity over time using a fluorometric plate reader (e.g., Ex/Em = 400/505 nm for AFC).

    • Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration to determine the mode of inhibition.

    • Calculate the IC50 value from a dose-response curve.

    • Determine the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.

Caspase_Assay_Workflow start Start reagents Prepare Reagents (this compound, Caspase, Substrate) start->reagents plate_setup Set up 96-well plate (Inhibitor/Vehicle + Caspase) reagents->plate_setup incubation Pre-incubate (15-30 min, 37°C) plate_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement analysis Data Analysis (Calculate V, IC50, Ki) measurement->analysis end End analysis->end

Figure 2: General workflow for an in vitro caspase inhibition assay.
Cell-Based Apoptosis/Pyroptosis Inhibition Assay

This protocol provides a framework for evaluating the efficacy of this compound in a cellular context.

Materials:

  • Human cell line known to express caspase-4 (e.g., THP-1 monocytes)

  • This compound

  • LPS (from E. coli O111:B4)

  • Cell culture medium and supplements

  • Reagents for cell death detection (e.g., LDH release assay for pyroptosis, Annexin V/PI staining for apoptosis)

  • ELISA kits for IL-1β and IL-18

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce pyroptosis by transfecting the cells with LPS.

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Pyroptosis: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Cytokine Release: Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits.

    • Cell Viability: For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Generate dose-response curves to determine the EC50 of this compound for the inhibition of each endpoint.

Conclusion

This compound is a valuable research tool for investigating the roles of human caspase-4 in the non-canonical inflammasome pathway and pyroptosis. While it exhibits primary specificity for caspase-4, researchers should remain mindful of potential off-target effects on other cysteine proteases, particularly at higher concentrations. The experimental protocols provided in this guide offer a foundation for the rigorous characterization of this compound's inhibitory activity and selectivity in various experimental settings. Further studies are warranted to fully elucidate its inhibitory profile against a broader range of proteases to enhance its utility in drug development and fundamental research.

References

Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Z-LEED-FMK: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a key inhibitor used in apoptosis and inflammation research. It details its chemical structure, mechanism of action, and provides structured data and experimental protocols for its application.

This compound, also known by its full chemical name, benzyloxycarbonyl-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone, is a synthetic peptide derivative designed as an inhibitor of specific caspase enzymes.

Chemical Identifiers and Properties:

PropertyValueSource
CAS Number 1135688-38-8[1]
Molecular Formula C32H45FN4O12
Molecular Weight 696.72 g/mol
Peptide Sequence Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK

Due to the lack of a publicly available 2D structure or SMILES string from definitive chemical databases, a representative structure is rendered based on its known peptide sequence.

Chemical Structure Diagram:

G Z Z Leu Leu Z->Leu -NH- Glu1 Glu(OMe) Leu->Glu1 -CO-NH- Glu2 Glu(OMe) Glu1->Glu2 -CO-NH- Asp Asp(OMe) Glu2->Asp -CO-NH- FMK fmk Asp->FMK -CO-CH2F

Caption: A simplified representation of the this compound peptide sequence.

Biological Properties and Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of specific caspases. The fluoromethylketone (fmk) group forms a covalent bond with the catalytic cysteine residue in the active site of the target caspase, leading to its inactivation.

Target Specificity:

This compound is primarily known as an inhibitor of caspase-4 and caspase-13.[1] It has also been shown to inhibit the processing of caspase-1 in macrophages infected with Salmonella typhimurium.[1]

Quantitative Inhibition Data:

Currently, specific IC50 values for this compound against its target caspases are not widely available in the public domain. Researchers are advised to consult vendor-specific technical data sheets or perform their own dose-response experiments to determine the optimal inhibitory concentration for their specific experimental setup.

Signaling Pathways

This compound is a valuable tool for investigating signaling pathways involving its target caspases, particularly the non-canonical inflammasome pathway.

The Non-Canonical Inflammasome Pathway:

This pathway is a critical component of the innate immune response to intracellular Gram-negative bacteria.

NonCanonicalInflammasome LPS Intracellular LPS Casp4 Pro-Caspase-4 LPS->Casp4 binds ActiveCasp4 Active Caspase-4 Casp4->ActiveCasp4 autocatalysis GSDMD Gasdermin D ActiveCasp4->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N releases Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces Z_LEED_FMK This compound Z_LEED_FMK->ActiveCasp4 inhibits

Caption: Role of this compound in the non-canonical inflammasome pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental conditions.

a. General Cell Culture Inhibition Assay:

Objective: To inhibit caspase-4 or caspase-13 activity in cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • Reagents for inducing the pathway of interest (e.g., LPS for non-canonical inflammasome activation)

  • Assay reagents to measure the desired endpoint (e.g., cell viability assay, cytokine ELISA, Western blot)

Procedure:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with this compound: Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Typical working concentrations range from 10 µM to 100 µM, but should be optimized. Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells with the inhibitor for a period of 1 to 2 hours to allow for cell permeability and target engagement.

  • Induction of Pathway: Add the stimulus (e.g., LPS) to the wells to activate the signaling pathway of interest.

  • Further Incubation: Incubate for the time required for the biological process to occur (e.g., 6-24 hours for cytokine release or cell death).

  • Assay: Perform the desired assay to measure the effect of this compound on the pathway. This could include measuring cell viability (MTT or LDH assay), cytokine levels in the supernatant (ELISA), or protein cleavage by Western blot.

b. Inhibition of Caspase-1 Processing in Macrophages Infected with S. typhimurium

Objective: To investigate the role of caspase-4 in the processing of caspase-1 in response to bacterial infection.

Workflow Diagram:

MacrophageInfectionWorkflow start Seed Macrophages pretreat Pre-treat with this compound (or vehicle control) start->pretreat infect Infect with S. typhimurium pretreat->infect incubate Incubate for defined period infect->incubate lyse Lyse cells and collect supernatant incubate->lyse analyze Analyze for Caspase-1 cleavage (Western Blot) lyse->analyze

Caption: Experimental workflow for studying caspase-1 processing in infected macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • Salmonella typhimurium culture

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for Western blotting (anti-caspase-1)

Procedure:

  • Macrophage Seeding: Plate macrophages in a multi-well plate and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat the macrophages with this compound (e.g., 20-50 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Bacterial Infection: Infect the macrophages with S. typhimurium at a suitable multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a specific time period to allow for bacterial invasion and host cell response (e.g., 4-8 hours).

  • Sample Collection: Collect the cell culture supernatant and lyse the cells with lysis buffer.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that detects both pro-caspase-1 and the cleaved (active) form of caspase-1.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is typically supplied as a lyophilized powder or in a DMSO solution. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The experimental protocols provided are for guidance and should be adapted and optimized by the end-user for their specific research needs.

References

Z-Leed-fmk in cancer biology research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Z-Peptide-FMK Inhibitors in Cancer Biology Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Z-Peptide-FMK (benzyloxycarbonyl-peptide-fluoromethylketone) family of compounds represents a class of irreversible inhibitors crucial for the study of cysteine-aspartic proteases (caspases). While broadly used to dissect the molecular mechanics of apoptosis, their application in cancer biology has unveiled a more complex role in regulating cell fate. By selectively blocking key caspases, these inhibitors not only prevent apoptosis but can also unmask alternative programmed cell death pathways such as necroptosis and pyroptosis, and modulate the tumor immune microenvironment. This technical guide provides an in-depth overview of the core Z-Peptide-FMK inhibitors, their mechanisms of action, quantitative parameters for experimental use, and detailed protocols for their application in cancer research.

Core Concepts of Z-Peptide-FMK Inhibitors

Chemical Structure and Mechanism of Action

Z-Peptide-FMK inhibitors are synthetic molecules designed for high efficacy and cell permeability. Their structure consists of three key components:

  • Z-group (Benzyloxycarbonyl): An N-terminus protecting group that enhances the hydrophobicity and cell permeability of the peptide[1][2].

  • Peptide Sequence: A sequence of 3-4 amino acids designed to mimic the specific recognition site of a target caspase, conferring selectivity[1]. For example, the sequence IETD is preferred by Caspase-8[2].

  • FMK (Fluoromethylketone): An electrophilic group that forms an irreversible covalent bond with the cysteine in the catalytic site of the target caspase, effectively inactivating the enzyme[1][3].

These features make Z-Peptide-FMK compounds potent and stable tools for both in vitro and in vivo studies[1].

Key Inhibitors and Target Specificity

While a broad range of Z-Peptide-FMK inhibitors exist, several are cornerstones of cancer cell death research. Their specificity is crucial for dissecting distinct signaling pathways.

Table 1: Properties of Common Z-Peptide-FMK Inhibitors
Inhibitor Primary Target(s) Peptide Sequence Molecular Weight (Da)
Z-VAD-FMK Pan-CaspaseZ-Val-Ala-Asp(OMe)-FMK467[4]
Z-IETD-FMK Caspase-8, Granzyme BZ-Ile-Glu(OMe)-Thr-Asp(OMe)-FMKNot specified in snippets
Z-LEHD-FMK Caspase-9Not specified in snippetsNot specified in snippets
Z-DEVD-FMK Caspase-3, Caspase-7Not specified in snippetsNot specified in snippets
Z-LEED-FMK Caspase-13, Caspase-4Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK696[1]

Applications in Cancer Biology

The primary use of these inhibitors is to block apoptosis; however, this blockade is a powerful experimental tool to uncover alternative cellular responses to stress and therapeutic agents.

Dissecting Apoptotic Pathways

By using inhibitors with high specificity for initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway), researchers can determine the primary mechanism by which a novel anti-cancer agent induces cell death. For example, if Z-IETD-FMK rescues cancer cells from a drug but Z-LEHD-FMK does not, it indicates the drug primarily triggers the extrinsic apoptosis pathway. Notably, the reliance on these pathways is cell-type dependent. In response to the apoptosis-inducing ligand TRAIL, HCT116 colon cancer cells were protected by the Caspase-9 inhibitor Z-LEHD-FMK, whereas SW480 colon cancer and H460 lung cancer cells were not, indicating a differential downstream signaling reliance[5][6].

Unmasking Alternative Cell Death Pathways

Caspase-8 plays a dual role; it not only initiates apoptosis but also cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3[2]. Pharmacological inhibition of Caspase-8 with Z-IETD-FMK removes this suppressive effect. In the presence of a death signal (like TNF-α) and Z-IETD-FMK, RIPK1 and RIPK3 are free to form a signaling complex called the necrosome. This complex phosphorylates the downstream effector MLKL, leading to its oligomerization, translocation to the plasma membrane, and pore formation, culminating in lytic cell death known as necroptosis[2][7]. This strategy is often used to convert an apoptotic signal into a necroptotic one.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 TNFR1 Death Receptor (e.g., TNFR1) ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI TNF-α Casp8 Pro-Caspase-8 ComplexI->Casp8 RIPK1_RIPK3 RIPK1 / RIPK3 ComplexI->RIPK1_RIPK3 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 Dimerization Necrosome Necrosome (RIPK1-RIPK3) RIPK1_RIPK3->Necrosome Casp-8 Inhibited Z_IETD Z-IETD-FMK Z_IETD->ActiveCasp8 ActiveCasp8->RIPK1_RIPK3 Cleavage & Inhibition Apoptosis Apoptosis ActiveCasp8->Apoptosis Cleaves Caspase-3 pMLKL p-MLKL Necrosome->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Pore Formation

Caption: Apoptosis vs. Necroptosis pathway switch via Caspase-8 inhibition.

Pyroptosis is a lytic, inflammatory form of cell death executed by the gasdermin (GSDM) family of pore-forming proteins. Caspases are central to its activation.

  • Canonical Pathway: Inflammasomes activate Caspase-1, which cleaves GSDMD to release its pore-forming N-terminal domain (GSDMD-N)[8].

  • Non-Canonical Pathways: Caspase-3, the executioner of apoptosis, can cleave GSDME to trigger pyroptosis, a mechanism implicated in the side effects of chemotherapy[9][10]. Furthermore, Caspase-8 can directly cleave GSDMD or GSDMC under certain conditions[8].

Inhibitors are used to probe these connections. For instance, the Caspase-3 inhibitor Z-DEVD-FMK was shown to decrease cisplatin-induced pyroptosis in kidney cells by preventing GSDME cleavage[9]. In nasopharyngeal carcinoma cells, Z-IETD-FMK suppressed pyroptosis, suggesting a role for Caspase-8 in its activation in that context[11].

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Stimuli_A Chemotherapy Casp3 Caspase-3 Stimuli_A->Casp3 Activates Stimuli_B Pathogens (LPS) Inflammasome Inflammasome (e.g., NLRP3) Stimuli_B->Inflammasome Activates GSDME GSDME Casp3->GSDME Cleaves Casp1 Caspase-1 Inflammasome->Casp1 Activates Z_DEVD Z-DEVD-FMK Z_DEVD->Casp3 GSDMD GSDMD Casp1->GSDMD Cleaves Cytokines Pro-IL-1β Pro-IL-18 Casp1->Cytokines Cleaves Pyroptosis Pyroptosis (Pore Formation) GSDME->Pyroptosis GSDMD->Pyroptosis ActiveCytokines IL-1β / IL-18 (Secretion) Cytokines->ActiveCytokines

Caption: Key caspase-mediated pyroptosis pathways and points of inhibition.
Modulating the Tumor Immune Microenvironment

Emerging evidence suggests non-apoptotic roles for caspases in cancer progression. In a mouse model of carcinogen-induced lung cancer, pharmacological inhibition of Caspase-8 with Z-IETD-FMK significantly reduced tumor growth[12][13]. This anti-tumor effect was not associated with apoptosis but rather with a reduction in pro-inflammatory cytokines (IL-6, TNF-α, IL-18) and decreased recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the lungs[12][13]. This highlights a pro-tumorigenic, inflammatory signaling function of Caspase-8 that is independent of its role in cell death.

Quantitative Data for Experimental Design

The effective concentration of Z-Peptide-FMK inhibitors is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment[1]. The following table summarizes concentrations reported in the literature.

Table 2: Common Experimental Concentrations of Z-Peptide-FMK Inhibitors
Inhibitor Cell Line / Model Concentration Application Reference
Z-IETD-FMKKYSE30, KYSE450 (ESCC)20 µMApoptosis Inhibition[14]
Z-IETD-FMKMouse Lung Cancer ModelNot SpecifiedIn vivo tumor growth inhibition[12][13]
Z-LEHD-FMKKYSE30, KYSE450 (ESCC)20 µMApoptosis Inhibition[14]
Z-LEHD-FMKBuffalo Embryos10-50 µMApoptosis Inhibition[15]
Z-VAD-FMKKYSE30, KYSE450 (ESCC)20 µMApoptosis Inhibition[14]
Z-VAD-FMKJurkat Cells50 µMApoptosis Inhibition[3]
Z-VAD-FMKMolt-4 Cells10-200 µMApoptosis Inhibition[16]
Z-DEVD-FMKHK-2 Kidney Cells100 µMPyroptosis Inhibition[9]
General RangeVarious Cell Cultures50 nM - 100 µMApoptosis Inhibition[1][4]

Key Experimental Protocols

Accurate and reproducible results require strict adherence to proper handling and application protocols.

Reconstitution and Storage
  • Reconstitution: Inhibitors are typically supplied as a lyophilized powder. Reconstitute using high-purity (ACS grade) DMSO to create a high-concentration stock solution, typically 20 mM[1][4]. For example, add 107 µL of DMSO to 1 mg of Z-VAD-FMK (MW 467) to yield a 20 mM stock[4]. Ensure the powder is completely dissolved.

  • Storage: Store the lyophilized powder at -20°C for up to one year[1]. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C[1]. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles[3].

Protocol: In Vitro Caspase Inhibition for Apoptosis Assays

This protocol is adapted from a study on esophageal squamous cell carcinoma cells[14].

  • Cell Seeding: Plate cancer cells at the desired density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a working solution of the inhibitor (e.g., Z-IETD-FMK, Z-LEHD-FMK, or Z-VAD-FMK) in complete culture medium. Aspirate the old medium from the cells and add the inhibitor-containing medium to a final concentration of 20 µM.

  • Incubation: Incubate the cells with the inhibitor for 2 hours at 37°C and 5% CO₂.

  • Apoptotic Stimulus: Add the apoptosis-inducing agent (e.g., 10 µM Rabd-B) directly to the medium containing the inhibitor.

  • Final Incubation: Incubate for an additional 24 hours.

  • Analysis: Harvest the cells for analysis by:

    • Flow Cytometry: Stain with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic and necrotic cells.

    • Western Blot: Prepare cell lysates and probe for cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, and cleaved PARP.

G start Day 1: Seed Cells in Plate pretreat Day 2: Pre-treat with Z-Peptide-FMK (e.g., 2h) start->pretreat induce Add Apoptotic Stimulus pretreat->induce incubate Incubate (e.g., 24h) induce->incubate harvest Harvest Cells (Supernatant + Adherent) incubate->harvest analysis Analysis harvest->analysis wb Western Blot (Cleaved Caspases, PARP) analysis->wb flow Flow Cytometry (Annexin V / PI) analysis->flow ldh LDH Assay (for Necrosis/Pyroptosis) analysis->ldh

Caption: A generalized experimental workflow for in vitro caspase inhibition studies.
Protocol: Induction of Necroptosis using Z-IETD-FMK

This protocol leverages the ability of Z-IETD-FMK to switch cell death from apoptosis to necroptosis[2].

  • Cell Culture: Plate a cell line known to be capable of necroptosis (e.g., L929, HT-29).

  • Co-treatment: Treat cells simultaneously with:

    • A death ligand, such as TNF-α (10-100 ng/mL).

    • The Caspase-8 inhibitor Z-IETD-FMK (10-25 µM).

    • (Optional but recommended for robust induction) A Smac mimetic like BV6 or Birinapant to block cIAP activity, which prevents RIPK1 ubiquitination and promotes necrosome formation[2].

  • Incubation: Incubate for 6-24 hours.

  • Analysis:

    • Viability: Measure cell death using PI staining and flow cytometry or a cytotoxicity assay (e.g., LDH release).

    • Mechanism Confirmation: Perform Western blot for phosphorylated RIPK1, RIPK3, and MLKL to confirm activation of the necroptotic pathway.

Case Study: Widening the Therapeutic Window of TRAIL

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it selectively induces apoptosis in cancer cells[5]. However, subsequent studies revealed potential toxicity to normal cells, particularly hepatocytes[5][17]. Research has shown that these normal liver cells can be protected from TRAIL-induced apoptosis by co-administration of the Caspase-9 inhibitor Z-LEHD-FMK[5][17].

Crucially, some cancer cell lines, like SW480, are not protected by Z-LEHD-FMK and remain sensitive to TRAIL-induced death[5]. This differential sensitivity provides a strategy to widen the therapeutic window of TRAIL: co-administering Z-LEHD-FMK could protect the patient's liver while allowing TRAIL to effectively eliminate susceptible tumors[5][17].

Conclusion and Future Directions

Z-Peptide-FMK inhibitors have evolved from simple tools for studying apoptosis into sophisticated probes for dissecting the intricate network of programmed cell death in cancer. Their ability to block one pathway, only to reveal the activity of another, has been instrumental in our understanding of necroptosis and pyroptosis. Future research will likely focus on:

  • Therapeutic Applications: Leveraging the ability to convert apoptosis into more immunogenic cell death forms like necroptosis or pyroptosis to enhance anti-tumor immunity and improve responses to immunotherapy.

  • In Vivo Studies: Further validating the immunomodulatory and anti-tumor effects of caspase inhibition, as seen with Z-IETD-FMK in lung cancer models[12].

  • Development of Novel Inhibitors: Creating more specific and potent inhibitors with improved pharmacological properties for potential clinical translation.

By providing a deeper understanding of the molecular switches that govern cell life and death, Z-Peptide-FMK inhibitors will remain indispensable tools for scientists and drug developers in the fight against cancer.

References

Z-LEED-FMK: A Technical Guide to its Role in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide inhibitor Z-LEED-FMK and its effects on inflammatory signaling pathways. This compound is recognized as an inhibitor of caspase-4 and caspase-13.[1][2] While caspase-13 is not present in humans, the role of caspase-4 as a key mediator of the non-canonical inflammasome pathway positions this compound as a tool for investigating inflammatory responses to intracellular pathogens. This document details the mechanism of action of this compound, its impact on the non-canonical inflammasome, presents available quantitative data, and provides detailed experimental protocols for studying its effects.

Introduction: The Inflammatory Caspases and this compound

Inflammation is a critical biological response to infection and tissue damage. This process is tightly regulated by a family of cysteine-aspartic proteases known as caspases. While some caspases are primarily involved in apoptosis, a subset, termed inflammatory caspases, play a central role in the innate immune response. These include caspase-1, -4, -5, and -11 (in mice).

This compound (Benzyloxycarbonyl-Leu-Glu-Glu-Asp-Fluoromethylketone) is a cell-permeable, irreversible caspase inhibitor.[3] It is primarily recognized for its inhibitory activity against caspase-4 and caspase-13.[1][2] It is important to note that caspase-13 is a bovine caspase and is not found in humans, making its relevance to human inflammatory pathways negligible. Therefore, the primary focus of this guide will be on the effects of this compound on the human caspase-4-mediated inflammatory pathway.

Mechanism of Action: Inhibition of the Non-Canonical Inflammasome Pathway

The primary inflammatory pathway modulated by this compound is the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 (in humans) or its murine ortholog, caspase-11.

The Non-Canonical Inflammasome Signaling Cascade

The activation of the non-canonical inflammasome follows a distinct series of events:

  • Intracellular LPS Recognition: Gram-negative bacteria that escape into the cytoplasm of a host cell release LPS. The lipid A moiety of LPS is directly recognized by and binds to the CARD domain of pro-caspase-4.

  • Caspase-4 Activation: This binding event induces the oligomerization and auto-activation of pro-caspase-4.

  • Gasdermin D Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).

  • Pyroptosis: The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that disrupt the osmotic potential, leading to cell swelling and a lytic, pro-inflammatory form of cell death known as pyroptosis.

  • Cytokine Release: The GSDMD pores also serve as a conduit for the release of pro-inflammatory cytokines, most notably Interleukin-18 (IL-18).

  • NLRP3 Inflammasome Activation (Secondary Pathway): The potassium efflux resulting from GSDMD pore formation can act as a secondary signal to activate the NLRP3 inflammasome, leading to caspase-1 activation and the maturation and release of IL-1β.

This compound exerts its anti-inflammatory effects by irreversibly binding to the active site of caspase-4, thereby preventing its activation and all subsequent downstream events.

Quantitative Data Presentation

While this compound is established as a caspase-4 inhibitor, specific IC50 values are not consistently reported in the public domain. However, its efficacy can be inferred from the concentrations used in cell-based assays to inhibit the downstream effects of caspase-4 activation.

InhibitorTarget CaspasesReported Effective Concentration (in vitro)Notes
This compound Caspase-4, Caspase-1310-100 µMGeneral working concentration for FMK-based caspase inhibitors in cell culture.[3] The optimal concentration is cell-type and stimulus-dependent.

Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental system.

Experimental Protocols

This section provides detailed methodologies for investigating the effect of this compound on the non-canonical inflammasome pathway in macrophages.

In Vitro Model: Induction of Non-Canonical Inflammasome Activation in Macrophages

Objective: To activate the caspase-4 dependent non-canonical inflammasome pathway in macrophages via intracellular delivery of LPS and to assess the inhibitory effect of this compound.

Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or primary human monocyte-derived macrophages.

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)

  • Transfection reagent for LPS delivery (e.g., FuGENE HD)

  • This compound (reconstituted in DMSO)

  • Control peptide (e.g., Z-FA-FMK)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Human IL-18 ELISA kit

  • Reagents and equipment for Western blotting

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • To differentiate into macrophages, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound and the negative control Z-FA-FMK in culture medium. It is recommended to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM).

    • Pre-treat the differentiated THP-1 macrophages with the this compound or control peptide for 1-2 hours.

  • Intracellular LPS Delivery:

    • Prepare the LPS-transfection reagent complex according to the manufacturer's instructions. A typical concentration is 1-2 µg/mL of LPS.

    • Add the LPS complex to the cells. Include a control group with transfection reagent only and a group with LPS added to the medium without the transfection reagent (to control for extracellular LPS stimulation).

  • Incubation:

    • Incubate the cells for 4-6 hours.

  • Assessment of Pyroptosis and Cytokine Release:

    • LDH Assay (Pyroptosis):

      • Carefully collect the cell culture supernatant.

      • Perform the LDH cytotoxicity assay according to the manufacturer's protocol to quantify cell lysis.

    • IL-18 ELISA (Cytokine Release):

      • Use the collected supernatant to measure the concentration of secreted IL-18 using a human IL-18 ELISA kit.

  • Western Blot Analysis (Gasdermin D Cleavage):

    • Lyse the remaining cells in RIPA buffer with protease inhibitors.

    • Perform SDS-PAGE and Western blotting using antibodies against the N-terminal fragment of cleaved Gasdermin D and a loading control (e.g., GAPDH).

Expected Outcomes
  • LPS Transfection Control: Cells transfected with LPS should exhibit significantly higher LDH release and IL-18 secretion compared to control groups. Western blotting should show the presence of the cleaved GSDMD fragment.

  • This compound Treatment: Pre-treatment with this compound is expected to show a dose-dependent reduction in LDH release, IL-18 secretion, and the amount of cleaved GSDMD.

  • Negative Control: The Z-FA-FMK control should not significantly inhibit the effects of intracellular LPS.

Visualizations

Signaling Pathway Diagram

NonCanonicalInflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Gram-negative_bacteria Gram-negative bacteria LPS Intracellular LPS (Lipid A) Gram-negative_bacteria->LPS Release proCasp4 Pro-Caspase-4 LPS->proCasp4 Binds to aCasp4 Activated Caspase-4 proCasp4->aCasp4 Autocatalytic cleavage GSDMD Gasdermin D (GSDMD) aCasp4->GSDMD Cleaves proIL18 Pro-IL-18 aCasp4->proIL18 Cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N pore GSDMD Pore GSDMD_N->pore Forms IL18 Mature IL-18 proIL18->IL18 ZLEED This compound ZLEED->aCasp4 Inhibits pore->IL18 Release Pyroptosis Pyroptosis pore->Pyroptosis

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Assays start Start: Differentiated THP-1 Macrophages pretreatment Pre-treatment (1-2h) - this compound - Control Peptide - Vehicle start->pretreatment stimulation Stimulation (4-6h) Intracellular LPS Delivery (Transfection) pretreatment->stimulation collection Collect Supernatant and Cell Lysate stimulation->collection analysis Downstream Analysis collection->analysis ldh LDH Assay (Pyroptosis) analysis->ldh elisa IL-18 ELISA (Cytokine Release) analysis->elisa wb Western Blot (Cleaved GSDMD) analysis->wb

Caption: Experimental workflow for assessing this compound's effect on pyroptosis.

Conclusion

References

An In-Depth Technical Guide to Investigating the Role of Caspases Using Z-LEED-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Z-LEED-fmk as a tool to investigate the function of inflammatory caspases, with a primary focus on caspase-4. This compound is a cell-permeable, irreversible inhibitor that serves as a potent probe for studying the roles of specific caspases in cellular signaling pathways, particularly in the context of pyroptosis and inflammation.

Introduction to this compound

This compound is a synthetic peptide inhibitor designed to target specific caspases. Its structure includes a four-amino-acid peptide sequence (Leu-Glu-Glu-Asp) that mimics the cleavage site of its target caspases, a benzyloxycarbonyl (Z) group at the N-terminus to enhance cell permeability, and a fluoromethylketone (FMK) group at the C-terminus which allows it to form an irreversible covalent bond with the active site of the caspase.[1] While initially identified as an inhibitor of caspase-13, it is now understood that caspase-13 is the bovine ortholog of human caspase-4, making this compound a key tool for studying the function of human caspase-4.[2] It has also been shown to inhibit caspase-1 processing in certain contexts.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of the target caspase. This binding physically obstructs the active site, preventing the enzyme from cleaving its natural substrates. The cell-permeable nature of this compound allows for its use in both in vitro and in vivo studies to probe the roles of its target caspases in intact cellular systems.

Data Presentation: Inhibitory Profile of this compound

Quantitative data on the inhibitory activity of this compound against a wide range of human caspases is not extensively available in the public domain. However, based on its primary targets, the following table summarizes its known specificities. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.

Caspase TargetReported IC50 ValueNotes
Caspase-4Data not readily availablePrimary target in humans.
Caspase-13Data not readily availableBovine ortholog of human caspase-4.
Caspase-1Inhibition of processing reportedMay indirectly affect caspase-1 activity.
Other CaspasesNot the primary targetCross-reactivity with other caspases may be possible at higher concentrations.

Signaling Pathways

This compound is instrumental in dissecting the non-canonical inflammasome pathway, which is primarily mediated by caspase-4 in humans.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is a critical component of the innate immune response to intracellular Gram-negative bacteria.

NonCanonical_Inflammasome cluster_stimulus Stimulus cluster_activation Caspase-4 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS_cyto Intracellular LPS Pro_Casp4 Pro-Caspase-4 LPS_cyto->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 Dimerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage Pro_IL1b Pro-IL-1β Casp4->Pro_IL1b Processing (indirect via NLRP3) Pro_IL18 Pro-IL-18 Casp4->Pro_IL18 Processing (indirect via NLRP3) Z_LEED_fmk This compound Z_LEED_fmk->Casp4 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis->IL1b Release Pyroptosis->IL18 Release

Non-Canonical Inflammasome Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate caspase-4 function.

Experimental Workflow: Investigating Caspase-4 Inhibition by this compound

This diagram outlines a typical experimental workflow to assess the inhibitory effect of this compound on caspase-4-mediated pyroptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Culture cells (e.g., THP-1 macrophages) treatment 2. Pre-treat with this compound (or vehicle control) cell_culture->treatment stimulate 3. Stimulate with intracellular LPS (e.g., via transfection) treatment->stimulate caspase_activity 4a. Caspase-4 Activity Assay stimulate->caspase_activity western_blot 4b. Western Blot for GSDMD Cleavage stimulate->western_blot elisa 4c. ELISA for IL-1β/IL-18 Release stimulate->elisa viability 4d. Cell Viability/Pyroptosis Assay (MTT/LDH) stimulate->viability analysis 5. Analyze and compare results between treated and control groups caspase_activity->analysis western_blot->analysis elisa->analysis viability->analysis

A typical experimental workflow using this compound.
Caspase-4 Activity Assay (Fluorometric)

This protocol is for measuring caspase-4 activity in cell lysates.

Materials:

  • Cells of interest (e.g., human monocytes, macrophages)

  • This compound

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

  • 96-well black, clear-bottom plate

  • Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density. Pre-incubate cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for 1-2 hours.

  • Induction of Caspase-4 Activity: Stimulate cells with an appropriate agent to induce non-canonical inflammasome activation (e.g., electroporation of LPS).

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with assay buffer.

  • Substrate Addition: Add the caspase-4 substrate Ac-LEVD-AFC to a final concentration of 50 µM.

  • Measurement: Immediately measure the fluorescence at 37°C every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates between this compound-treated and control groups.

Western Blot for Gasdermin D Cleavage

This protocol is for detecting the cleavage of Gasdermin D (GSDMD) as an indicator of caspase-4 activity.[3][4]

Materials:

  • Treated cell lysates (from Protocol 1)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GSDMD (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the bands corresponding to full-length GSDMD (~53 kDa) and the N-terminal cleaved fragment (~31 kDa). A decrease in the full-length band and an increase in the cleaved band indicate GSDMD cleavage.

ELISA for IL-1β and IL-18 Release

This protocol measures the secretion of mature IL-1β and IL-18 into the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated cells

  • Human IL-1β ELISA kit

  • Human IL-18 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: After cell treatment and stimulation, carefully collect the cell culture supernatant.

  • Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

  • ELISA Assay: Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of IL-1β and IL-18 in each sample based on the standard curve. Compare the levels between this compound-treated and control groups.

Cell Viability Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic activity of the cells. A decrease in viability can be indicative of pyroptotic cell death.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Treatment: Following the experimental setup, ensure cells are in a 96-well plate.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values between this compound-treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of caspase-4 in the non-canonical inflammasome pathway and pyroptosis. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively investigate the intricate mechanisms of caspase-mediated inflammation and cell death, paving the way for potential therapeutic interventions in inflammatory diseases and cancer.

References

Methodological & Application

how to use Z-Leed-fmk in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Z-LEED-fmk

For Use in Cell Culture Experiments

Introduction

This compound is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of specific caspase enzymes. The fluoromethyl ketone (fmk) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, ensuring irreversible inhibition.[1][2] The tetrapeptide sequence, Leu-Glu-Glu-Asp (LEED), confers specificity, although it is important to note that it is not exclusively specific to a single caspase. Initially identified as an inhibitor of caspase-13 and caspase-4, it also demonstrates inhibitory effects on caspase-1 processing.[3] Its cell-permeable nature, enhanced by the N-terminus benzyloxycarbonyl (Z) group, makes it a valuable tool for studying inflammatory and apoptotic signaling pathways in live cell cultures.[1]

Mechanism of Action

Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][4] Inflammatory caspases, such as caspase-1, -4, and -5, are key components of multiprotein complexes called inflammasomes.[4][5] Upon activation by various stimuli, inflammasomes trigger the activation of caspase-1.[4] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4][6] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7]

This compound primarily targets and inhibits inflammatory caspases, thereby blocking the downstream events of inflammasome activation. By irreversibly binding to the active site, it prevents the processing of cytokines and GSDMD, making it an effective tool for inhibiting pyroptosis and IL-1β release in experimental settings.[3][7]

Applications in Cell Culture

  • Inhibition of the NLRP3 Inflammasome: Study the role of caspase-1 activation downstream of NLRP3 inflammasome activators like nigericin or ATP.

  • Investigation of Pyroptosis: Elucidate the mechanisms of pyroptotic cell death and its contribution to various disease models.

  • Cytokine Release Assays: Block the processing and release of IL-1β and IL-18 to study inflammatory signaling.

  • Apoptosis Research: While primarily targeting inflammatory caspases, it can be used alongside other more specific caspase inhibitors to dissect different cell death pathways.[1][8]

Quantitative Data Summary

The efficacy of caspase inhibitors can vary significantly based on cell type, the nature of the apoptotic or inflammatory stimulus, and the duration of the experiment.[1] Researchers must therefore determine the optimal concentration for their specific assay.[1]

InhibitorPrimary Target(s)Typical Working ConcentrationNotes
This compound Caspase-4, Caspase-13, Caspase-1 processing10-100 µMInhibits inflammatory caspases; effective at blocking pyroptosis.[1][3]
Z-YVAD-fmkCaspase-110-50 µMA more specific inhibitor for caspase-1, often used as a control for pyroptosis studies.[7]
Z-VAD-fmkPan-caspase inhibitor10-100 µMBroad-spectrum inhibitor used to block most caspase-dependent apoptosis and pyroptosis.[4][9][10]
Z-DEVD-fmkCaspase-3, Caspase-720-100 µMSpecific inhibitor for executioner caspases, used to block apoptosis downstream of initiator caspases.[9][11]
Z-LEHD-fmkCaspase-920-50 µMSpecific inhibitor for the key initiator caspase of the intrinsic apoptosis pathway.[12][13][14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound peptide (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To reconstitute, add the appropriate volume of high-purity DMSO to the vial to achieve a stock concentration of 10-20 mM.[1] For example, to make a 20 mM stock from 1 mg of this compound (MW: 696 g/mol ), add 72 µL of DMSO.

  • Vortex gently until the peptide is completely dissolved. A pellet may not be visible.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C. The reconstituted inhibitor is stable for up to 6 months when stored properly.[1][13]

Important Considerations:

  • DMSO is hygroscopic; use fresh, anhydrous DMSO for best results.

  • The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Inhibition of Pyroptosis in Macrophages

This protocol describes the use of this compound to inhibit NLRP3 inflammasome-induced pyroptosis in bone marrow-derived macrophages (BMDMs).

Materials:

  • BMDMs or a suitable macrophage cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + P/S)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (20 mM stock in DMSO)

  • Vehicle Control (DMSO)

  • Assay reagents for LDH release (for pyroptosis) and ELISA (for IL-1β)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well or 24-well plate at a density appropriate for your assays and allow them to adhere overnight.

  • Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[7]

  • Inhibitor Pre-treatment: 30-60 minutes before adding the inflammasome activator, add this compound to the appropriate wells.[7] Dilute the 20 mM stock solution directly into the culture medium to achieve the desired final concentration (e.g., 20 µM).

    • Test Group: Medium with this compound (e.g., 20 µM).

    • Positive Control (Pyroptosis): Medium with an equivalent volume of DMSO.

    • Negative Control: Medium with DMSO, no activator.

  • Inflammasome Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 30 minutes to 6 hours), depending on the specific assay and cell type.[7]

  • Data Collection:

    • Pyroptosis Assessment: Carefully collect the cell culture supernatant. Measure the release of lactate dehydrogenase (LDH) using a commercially available cytotoxicity assay kit. This indicates loss of membrane integrity.

    • IL-1β Release: Use the same supernatant to quantify the amount of secreted mature IL-1β using an ELISA kit.

Visualizations

Canonical Inflammasome Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytosol cluster_2 Secretion / Cell Death PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activation Signal Inflammasome NLRP3 Inflammasome (Assembly) NLRP3->Inflammasome Initiates ASC ASC ASC->Inflammasome Scaffolds ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage & Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves ZLEED This compound ZLEED->Casp1 Irreversible Inhibition IL1b Mature IL-1β ProIL1b->IL1b IL1b_out IL-1β Secretion IL1b->IL1b_out Released via GSDMD pores GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Forms Pores

Caption: Canonical inflammasome pathway showing this compound inhibition of Caspase-1.

Experimental Workflow for Pyroptosis Inhibition Assay

G A 1. Seed Macrophages (e.g., BMDMs) B 2. Prime Cells (e.g., LPS for 3-4h) A->B C 3. Pre-treat with Inhibitor - this compound (Test) - DMSO (Control) B->C D 4. Activate Inflammasome (e.g., Nigericin for 30-60 min) C->D E 5. Collect Supernatant D->E F 6. Measure LDH Release (Pyroptosis) E->F G 7. Measure IL-1β (ELISA) E->G

References

Application Notes and Protocols for Studying Extrinsic Apoptosis with the Caspase-8 Inhibitor Z-IETD-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, primarily caspase-8. Activated caspase-8 then triggers a cascade of downstream effector caspases, culminating in the execution of cell death.

The peptide inhibitor Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1][2][3] Its high selectivity for caspase-8 makes it an invaluable tool for studying the extrinsic apoptosis pathway. By specifically blocking caspase-8 activity, researchers can elucidate the role of this pathway in various cellular processes, screen for therapeutic agents that modulate apoptosis, and dissect the complex signaling networks governing cell fate. These application notes provide a comprehensive guide to using Z-IETD-fmk in in vitro apoptosis assays.

Mechanism of Action

Z-IETD-fmk is a tetrapeptide that mimics the consensus cleavage site of caspase-8 substrates.[2] The fluoromethyl ketone (fmk) group forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inhibition. The benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target. While Z-IETD-fmk is highly selective for caspase-8, like other tetrapeptide inhibitors, it may exhibit some cross-reactivity with other caspases at higher concentrations due to overlapping substrate preferences.[4]

Applications

  • Elucidation of the Extrinsic Apoptosis Pathway: Z-IETD-fmk can be used to confirm the involvement of the extrinsic pathway in apoptosis induced by various stimuli, such as death receptor ligands (e.g., FasL, TNF-α, TRAIL), chemotherapeutic agents, or other cellular stresses.[2][5]

  • Drug Discovery and Screening: This inhibitor can serve as a control in high-throughput screening assays to identify novel compounds that either induce or inhibit apoptosis through the caspase-8-dependent pathway.

  • Studying Downstream Events: By blocking the initiation of the extrinsic cascade, researchers can investigate the necessity of caspase-8 activation for downstream events such as effector caspase activation, PARP cleavage, and DNA fragmentation.[6]

  • Distinguishing Between Apoptosis and Necroptosis: Caspase-8 plays a crucial role in suppressing the necroptotic cell death pathway. Inhibition of caspase-8 with Z-IETD-fmk can be a key step in inducing and studying necroptosis.[7]

Data Presentation

The effective concentration of Z-IETD-fmk can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific experimental system.

Parameter Value Cell Line/System Reference
IC50 for Caspase-8 0.46 µMTNFα-induced apoptosis[6]
Effective Concentration 1 - 20 µMGeneral cell culture assays[7]
Effective Concentration 20 µMJurkat cells (inhibition of camptothecin-induced apoptosis)[1]
Effective Concentration 40 µMJurkat cells (inhibition of anti-Fas antibody-induced apoptosis)[2]
Effective Concentration 20 µMKYSE30 and KYSE450 cells (inhibition of Rabd-B-induced apoptosis)[8]
Stock Solution 10 mM in DMSOGeneral use[1]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% to avoid cellular toxicity.[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the extrinsic apoptosis pathway and a general experimental workflow for using Z-IETD-fmk.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) Death_Receptor->DISC Recruits Pro_Caspase8 Pro-caspase-8 DISC->Pro_Caspase8 Activates Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Activates BID BID Caspase8->BID Cleaves Z_IETD_fmk Z-IETD-fmk Z_IETD_fmk->Caspase8 Inhibits Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes tBID tBID BID->tBID Mitochondria Mitochondria tBID->Mitochondria Translocates to Intrinsic_Pathway Intrinsic Pathway (Caspase-9 activation) Mitochondria->Intrinsic_Pathway Initiates

Caption: The extrinsic apoptosis pathway initiated by death receptor activation and the inhibitory action of Z-IETD-fmk on caspase-8.

Experimental_Workflow General Experimental Workflow with Z-IETD-fmk Cell_Culture 1. Cell Culture (Seed cells at appropriate density) Pre_incubation 2. Pre-incubation with Z-IETD-fmk (or vehicle control) Cell_Culture->Pre_incubation Apoptosis_Induction 3. Apoptosis Induction (Add inducing agent) Pre_incubation->Apoptosis_Induction Incubation 4. Incubation (Time course as determined by experiment) Apoptosis_Induction->Incubation Cell_Harvesting 5. Cell Harvesting (Collect both adherent and floating cells) Incubation->Cell_Harvesting Apoptosis_Assay 6. Apoptosis Assay (e.g., Caspase-8 activity, Annexin V, TUNEL) Cell_Harvesting->Apoptosis_Assay Data_Analysis 7. Data Analysis (Flow cytometry, microscopy, etc.) Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for conducting in vitro apoptosis assays using Z-IETD-fmk as a caspase-8 inhibitor.

Experimental Protocols

Caspase-8 Activity Assay

This protocol is designed to measure the activity of caspase-8 in cell lysates using a fluorogenic substrate. Z-IETD-fmk is used as a negative control to demonstrate the specificity of the assay.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-IETD-fmk (10 mM stock in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC or Ac-IETD-pNA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

  • 96-well black, clear-bottom microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate at a density that will allow for sufficient protein extraction.

    • Pre-incubate one set of wells with the desired concentration of Z-IETD-fmk (e.g., 20 µM) for 30 minutes to 2 hours.[1][8] Pre-incubate another set with vehicle (DMSO) as a control.

    • Induce apoptosis by adding the chosen agent to both Z-IETD-fmk-treated and untreated wells. Include an untreated, vehicle-only control group.

    • Incubate for the desired period.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold cell lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Caspase-8 Activity Measurement:

    • In a 96-well black plate, add 50-100 µg of protein from each lysate to separate wells.

    • Add assay buffer to bring the total volume to 100 µL.

    • Add the caspase-8 fluorogenic substrate to each well at the recommended final concentration.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength for the substrate used.

  • Data Analysis:

    • Compare the caspase-8 activity in the apoptosis-induced group to the Z-IETD-fmk treated group and the untreated control. A significant reduction in activity in the Z-IETD-fmk group confirms caspase-8-dependent apoptosis.

Annexin V Staining for Flow Cytometry

This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V. Z-IETD-fmk is used to inhibit apoptosis and should result in a decrease in the Annexin V positive population.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Z-IETD-fmk (10 mM stock in DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, a viability dye like Propidium Iodide (PI) or 7-AAD, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells and treat with Z-IETD-fmk (or vehicle) followed by the apoptosis-inducing agent as described in the Caspase-8 Activity Assay protocol.[2]

  • Cell Harvesting:

    • Gently harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful not to damage the cell membrane.[9]

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of the viability dye (e.g., PI) immediately before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.[10]

    • Set up appropriate controls, including unstained cells and single-color controls for compensation.

    • Identify four cell populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant. A significant decrease in the percentage of early and late apoptotic cells in the Z-IETD-fmk treated group compared to the apoptosis-induced group indicates inhibition of caspase-8-mediated apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Z-IETD-fmk can be used to determine if the observed DNA fragmentation is dependent on the activation of the extrinsic apoptotic pathway.

Materials:

  • Cells of interest cultured on coverslips or slides

  • Apoptosis-inducing agent

  • Z-IETD-fmk (10 mM stock in DMSO)

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and appropriate buffers)

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Grow cells on coverslips and treat with Z-IETD-fmk (or vehicle) and the apoptosis-inducing agent as previously described.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.[12]

    • Wash the cells with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves:

      • Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.[12]

      • Washing the cells to remove unincorporated nucleotides.

  • Microscopy:

    • Mount the coverslips onto microscope slides with an antifade mounting medium, which may contain a nuclear counterstain like DAPI.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Data Analysis:

    • Quantify the percentage of TUNEL-positive cells in different treatment groups. A reduction in the number of TUNEL-positive cells in the Z-IETD-fmk treated group suggests that the DNA fragmentation is a downstream event of caspase-8 activation.

Conclusion

Z-IETD-fmk is an indispensable tool for researchers investigating the extrinsic apoptosis pathway. Its specificity for caspase-8 allows for the clear delineation of this signaling cascade's involvement in various cellular responses. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively utilize Z-IETD-fmk to advance our understanding of apoptosis and its role in health and disease.

References

Application Notes and Protocols: Optimal Concentration of Z-LEHD-FMK for Inhibiting Caspase-9 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEHD-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] The tetrapeptide sequence LEHD is preferentially recognized by caspase-9.[3] This inhibitor is an invaluable tool for studying the roles of caspase-9 in apoptosis and other cellular processes. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Z-LEHD-FMK for effective caspase-9 inhibition in various experimental systems.

Data Presentation: Effective Concentrations of Z-LEHD-FMK

The optimal concentration of Z-LEHD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[5] Below is a summary of concentrations used in various studies. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][6]

Cell Line/SystemApoptotic InducerZ-LEHD-FMK ConcentrationObserved EffectReference
Jurkat (Human T-cell leukemia)Camptothecin (4 µM)20 µMReduced apoptosis by approximately 50%[1][6]
JurkatFas monoclonal antibody CH-11 (100 ng/mL)0.0049 µM - 20 µMDose-dependent inhibition of caspase-9 activity[3][7]
HCT116 (Human colon cancer)TRAIL (50 ng/ml)20 µMComplete protection from TRAIL-induced toxicity; prevented procaspase-3 cleavage[2][4][8]
SW480 (Human colon cancer)TRAIL (50 ng/ml)20 µMDid not protect procaspase-3 from cleavage[2]
HEK293 (Human embryonic kidney)TRAIL20 µMComplete protection from TRAIL-induced toxicity[4][8]
Normal Human HepatocytesTRAIL20 µMProtected from TRAIL-induced apoptosis[4][8]
Buffalo oocytes/embryosIn vitro culture stress10 µM, 20 µM, 30 µM, 50 µM20 µM resulted in the highest cleavage and blastocyst production rates and the lowest apoptotic index.[9]
Rat model of spinal cord injuryTraumatic injury0.8 µmol/kg (intravenous)Neuroprotective effect, reduced apoptotic cell count, and diminished axonal demyelination.[4][8]

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-9.

Caspase-9 Signaling Pathway Intrinsic Apoptosis Pathway cluster_0 Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c, procaspase-9) Cytochrome_c->Apoptosome Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Apoptotic_Stimuli->Cytochrome_c release Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_LEHD_FMK Z-LEHD-FMK Z_LEHD_FMK->Caspase9

Caption: Intrinsic apoptosis pathway initiated by apoptotic stimuli, leading to the activation of Caspase-9.

Experimental Protocols

Reconstitution and Storage of Z-LEHD-FMK
  • Reconstitution: Z-LEHD-FMK is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (DMSO).[1][6] For example, to create a 10 mM stock solution, dissolve 1.0 mg of Z-LEHD-FMK (MW: 804 g/mol ) in 124 µl of DMSO.[1][6]

  • Storage: Store the lyophilized powder at -20°C.[1][6] The reconstituted DMSO stock solution should be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1][6] Some suppliers recommend storage at -80°C for longer-term stability (up to 6 months).[4]

General Protocol for Caspase-9 Inhibition in Cell Culture

This protocol provides a general guideline. The optimal pre-incubation time and final concentration of Z-LEHD-FMK should be determined empirically for each experimental system.

Experimental Workflow General Workflow for Caspase-9 Inhibition Cell_Culture 1. Culture cells to desired confluency Pre_incubation 2. Pre-incubate cells with Z-LEHD-FMK (e.g., 20 µM for 30 min - 2 h) Cell_Culture->Pre_incubation Apoptosis_Induction 3. Induce apoptosis (e.g., add Camptothecin, TRAIL) Pre_incubation->Apoptosis_Induction Incubation 4. Incubate for a defined period (e.g., 3-16 hours) Apoptosis_Induction->Incubation Cell_Harvesting 5. Harvest cells Incubation->Cell_Harvesting Downstream_Analysis 6. Perform downstream analysis (e.g., Western blot, Caspase activity assay, Flow cytometry) Cell_Harvesting->Downstream_Analysis

Caption: A typical experimental workflow for studying caspase-9 inhibition using Z-LEHD-FMK.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Pre-incubation with Inhibitor: Prior to inducing apoptosis, pre-incubate the cells with the desired concentration of Z-LEHD-FMK (e.g., 10-50 µM). A pre-incubation time of 30 minutes to 2 hours is commonly used.[1][2][6]

    • Important Note: The final concentration of DMSO in the culture medium should not exceed 0.2% to avoid solvent-induced cytotoxicity.[1][6]

  • Induction of Apoptosis: Add the apoptotic stimulus to the cell culture medium containing Z-LEHD-FMK.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours to overnight, depending on the apoptotic stimulus and cell type.

  • Analysis of Caspase-9 Inhibition: Assess the inhibition of caspase-9 activity and apoptosis using various methods, such as:

    • Western Blotting: Analyze the cleavage of procaspase-9 and its downstream target, procaspase-3. A reduction in the levels of cleaved caspase-9 and cleaved caspase-3 indicates inhibition.

    • Caspase Activity Assays: Use a colorimetric or fluorometric assay with a specific caspase-9 substrate (e.g., Ac-LEHD-pNA or FITC-LEHD-FMK) to measure caspase-9 activity in cell lysates.[7][10]

    • Flow Cytometry: Use Annexin V staining to quantify the percentage of apoptotic cells.[1][6]

Protocol for In Vitro Caspase-9 Activity Assay

This protocol is for measuring the direct inhibitory effect of Z-LEHD-FMK on caspase-9 activity in cell lysates.

  • Preparation of Cell Lysates:

    • Induce apoptosis in your cell line of interest.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Caspase-9 Activity Measurement:

    • In a 96-well plate, add cell lysate to each well.

    • Add different concentrations of Z-LEHD-FMK to the wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) to each well.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

    • The rate of substrate cleavage is proportional to the caspase-9 activity. A decrease in the rate indicates inhibition by Z-LEHD-FMK.

Conclusion

Z-LEHD-FMK is a potent and specific inhibitor of caspase-9, making it an essential tool for apoptosis research. The optimal concentration for effective inhibition is cell-type and stimulus-dependent, with concentrations around 20 µM being effective in several commonly used cell lines. It is crucial to perform a dose-response titration to determine the most effective and non-toxic concentration for each specific experimental system. The protocols provided here offer a solid foundation for designing and executing experiments to investigate the role of caspase-9 in cellular processes.

References

Application Notes and Protocols for Reconstituting and Storing Z-Leed-fmk Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and use of Z-Leed-fmk, a potent and irreversible inhibitor of caspase-4 and its bovine ortholog, caspase-13. Adherence to these guidelines is crucial for maintaining the stability and activity of the inhibitor for reliable and reproducible experimental outcomes.

Introduction

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an effective irreversible inhibitor of caspase activity.[1] Specifically, it targets caspase-4, a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway plays a critical role in host defense by inducing pyroptosis, a pro-inflammatory form of cell death. This compound is a valuable tool for studying the roles of caspase-4 in inflammation, sepsis, and other inflammatory diseases.

Reconstitution of this compound

Proper reconstitution of lyophilized this compound is the first critical step to ensure its efficacy in downstream applications.

Materials:

  • Lyophilized this compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO) (ACS grade or higher)

  • Sterile, polypropylene microcentrifuge tubes

Protocol:

  • Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure the powder is at the bottom. A visible pellet may not be present.[1]

  • To prepare a 20 mM stock solution, add the appropriate volume of high-purity DMSO to the vial. For example, to a 1 mg vial of this compound (MW: ~696 g/mol ), add 86 µL of DMSO.[1]

  • Vortex the vial thoroughly to ensure the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage and Stability

Correct storage of both the lyophilized powder and the reconstituted stock solution is essential to prevent degradation and loss of activity.

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder-20°C to -70°CUp to 1 yearStore in a desiccator to protect from moisture.
Reconstituted Stock-20°CUp to 6 monthsAvoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]
-80°CUp to 6 monthsMay offer slightly better long-term stability.

Experimental Protocols

This compound can be utilized in a variety of cell-based assays to investigate the role of caspase-4. The optimal working concentration is cell-type and stimulus-dependent and should be determined empirically by the researcher.[1]

General Guidelines for Cell Culture Experiments
  • Working Concentration: The typical final working concentration of this compound in cell culture ranges from 5 µM to 20 µM, though concentrations as low as 50 nM and as high as 100 µM have been reported for caspase inhibitors.[1]

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 1.0% (v/v), as higher concentrations can be cytotoxic.[1] It is recommended to run a vehicle control (DMSO alone) to account for any solvent effects.[1]

  • Pre-incubation: For inhibition studies, it is common to pre-incubate the cells with this compound for a period of 30 minutes to 2 hours before applying the stimulus.

Protocol for Inhibition of Caspase-4 in a Cell-Based Assay

This protocol provides a general workflow for using this compound to inhibit caspase-4 activation in response to a stimulus like intracellular LPS.

Materials:

  • Cells of interest (e.g., macrophages, monocytes)

  • Complete cell culture medium

  • This compound stock solution (20 mM in DMSO)

  • Stimulus (e.g., LPS)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for measuring cell death, cytokine release)

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture plate at a density suitable for the downstream assay. Allow the cells to adhere and reach the desired confluency.

  • Preparation of Working Solution: Immediately before use, dilute the 20 mM this compound stock solution in complete cell culture medium to the desired final working concentration. For example, to achieve a 20 µM final concentration in 1 mL of medium, dilute 1 µL of the 20 mM stock solution.

  • Inhibitor Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubation: Incubate the cells with the inhibitor for 30 minutes to 2 hours at 37°C in a humidified incubator.

  • Stimulation: Add the stimulus (e.g., LPS) to the wells to induce caspase-4 activation.

  • Incubation: Incubate the cells for the desired period, as determined by the specific experimental setup.

  • Downstream Analysis: Following incubation, collect the cell culture supernatant and/or lyse the cells to perform downstream analyses such as:

    • Cell Viability/Cytotoxicity Assays: (e.g., LDH release assay, PI staining) to assess pyroptosis.

    • Cytokine Measurement: (e.g., ELISA) to quantify the release of pro-inflammatory cytokines like IL-1β and IL-18.

    • Western Blotting: To detect the cleavage of caspase-4 substrates like Gasdermin D.

Signaling Pathways and Experimental Workflows

Caspase-4 Non-Canonical Inflammasome Pathway

This compound inhibits caspase-4, a critical component of the non-canonical inflammasome pathway. This pathway is initiated by the direct binding of intracellular LPS to the CARD domain of caspase-4. This binding leads to the oligomerization and activation of caspase-4, which then cleaves its substrate, Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory cytokines.

Caspase4_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext Gram-Negative Bacteria (LPS) LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization Caspase4 Pro-Caspase-4 LPS_intra->Caspase4 Direct Binding ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleavage ProIL1b Pro-IL-1β ActiveCaspase4->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCaspase4->ProIL18 Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation IL1b IL-1β ProIL1b->IL1b IL1b->LPS_ext Release IL18 IL-18 ProIL18->IL18 IL18->LPS_ext Release ZLeed This compound ZLeed->ActiveCaspase4 Inhibition

Caption: Caspase-4 Non-Canonical Inflammasome Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical experimental workflow to evaluate the inhibitory effect of this compound on caspase-4-mediated pyroptosis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (20 mM) Pretreat Pre-treat with this compound (or Vehicle Control) Reconstitute->Pretreat SeedCells Seed Cells (e.g., Macrophages) SeedCells->Pretreat Stimulate Stimulate with Intracellular LPS Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect LDH LDH Assay (Pyroptosis) Collect->LDH ELISA ELISA (IL-1β, IL-18) Collect->ELISA WB Western Blot (GSDMD Cleavage) Collect->WB

Caption: Experimental workflow for evaluating this compound's inhibition of pyroptosis.

References

Application Notes and Protocols: Utilizing Z-LEHD-FMK in Combination with Other Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-LEHD-FMK is a cell-permeable, potent, and irreversible inhibitor of caspase-9, an essential initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3] Its high selectivity makes it an invaluable tool for dissecting cellular signaling pathways, particularly for differentiating between the intrinsic and extrinsic apoptotic cascades.[4] By forming an irreversible thioether bond with the catalytic cysteine residue of caspase-9, Z-LEHD-FMK effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby halting the apoptotic process initiated by mitochondrial stress.[2][5] These application notes provide detailed protocols for using Z-LEHD-FMK in combination with other compounds to investigate apoptosis signaling and to explore potential therapeutic strategies.

Application Note 1: Differentiating Apoptotic Pathways Induced by TRAIL

Rationale and Application

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that can trigger apoptosis primarily through the extrinsic pathway by binding to its death receptors, leading to the activation of caspase-8.[6] In some cell types, known as Type II cells, the apoptotic signal requires amplification through the intrinsic pathway. This involves caspase-8-mediated cleavage of the protein Bid, which then translocates to the mitochondria, initiating the caspase-9-dependent cascade.

Combining TRAIL with Z-LEHD-FMK allows researchers to determine whether a cell line undergoes Type I (caspase-9 independent) or Type II (caspase-9 dependent) apoptosis. Furthermore, studies have shown that Z-LEHD-FMK can protect normal human hepatocytes from TRAIL-induced apoptosis, while still permitting the death of certain cancer cells.[6][7][8] This suggests its potential use in strategies to widen the therapeutic window of TRAIL-based cancer therapies.[6]

Signaling Pathway Diagram: TRAIL-Induced Apoptosis

TRAIL_Pathway TRAIL TRAIL DR4_5 Death Receptor (DR4/DR5) TRAIL->DR4_5 DISC DISC Formation DR4_5->DISC Casp8 Active Caspase-8 DISC->Casp8 ProCasp8 Pro-Caspase-8 ProCasp8->DISC Bid Bid Casp8->Bid Type II Cells ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Type I Cells tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito CytC Cytochrome c Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ZIETD Z-IETD-FMK (Caspase-8 Inhibitor) ZIETD->Casp8 ZLEHD Z-LEHD-FMK (Caspase-9 Inhibitor) ZLEHD->Casp9

Caption: TRAIL signaling pathways and points of inhibition.
Data Presentation: Differential Protection by Z-LEHD-FMK in Cancer Cell Lines

The following table summarizes the differential effect of Z-LEHD-FMK on TRAIL-induced apoptosis in various human cell lines, indicating the relative dependence on the intrinsic pathway.

Cell LineCell TypeTRAIL Treatment% Apoptosis (TRAIL alone)% Apoptosis (TRAIL + 20 µM Z-LEHD-FMK)Implied Pathway DependenceReference
HCT116Colon Cancer50 ng/mL~40%~5%Caspase-9 Dependent (Type II)[6][9][10]
SW480Colon Cancer50 ng/mL~35%~30%Caspase-9 Independent (Type I)[6][10]
H460Lung Cancer50 ng/mL~45%~42%Caspase-9 Independent (Type I)[8]
293Embryonic Kidney50 ng/mL~50%~10%Caspase-9 Dependent (Type II)[6][9]
Normal HepatocytesNormal Liver50 ng/mL~35%~10%Caspase-9 Dependent[6][7][10]
Experimental Protocol: Assessing Caspase-9 Dependence in TRAIL-Induced Apoptosis

Objective: To determine if apoptosis induced by TRAIL in a selected cell line is dependent on the intrinsic pathway using Z-LEHD-FMK.

Materials:

  • Z-LEHD-FMK (caspase-9 inhibitor)[1]

  • Recombinant Human TRAIL/Apo2L

  • Cell line of interest (e.g., HCT116, SW480)

  • Complete cell culture medium (e.g., DMEM/10% FBS)

  • DMSO (for reconstituting inhibitor)[11]

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis Detection Kit (e.g., FITC-Annexin V and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Stock Solution Preparation:

    • Reconstitute lyophilized Z-LEHD-FMK in sterile DMSO to create a 10 mM or 20 mM stock solution.[11]

    • For example, dissolve 1.0 mg of Z-LEHD-FMK in 124 µl of DMSO for a 10 mM stock.[11]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[11]

  • Cell Culture and Seeding:

    • Culture cells under standard conditions (37°C, 5% CO₂).

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare four experimental groups:

      • Vehicle Control (DMSO)

      • Z-LEHD-FMK alone

      • TRAIL alone

      • Z-LEHD-FMK + TRAIL

    • For the inhibited groups, pre-treat the cells by adding Z-LEHD-FMK directly to the culture medium to a final concentration of 20 µM.[1][10] Add an equivalent volume of DMSO to the control and TRAIL-alone wells.

    • Incubate for 30 minutes to 2 hours at 37°C.[1][10]

  • Apoptosis Induction:

    • Add recombinant TRAIL to the designated wells to a final concentration of 50 ng/mL.[10]

    • Incubate the plates for an additional 4 to 6 hours.[7][10] The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Apoptosis Measurement by Flow Cytometry:

    • Harvest all cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Stain the cells with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the samples promptly using a flow cytometer.[12] Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (early + late) in each sample.

    • Compare the percentage of apoptosis in the "TRAIL alone" group to the "Z-LEHD-FMK + TRAIL" group. A significant reduction in apoptosis in the presence of Z-LEHD-FMK indicates a dependence on the caspase-9-mediated intrinsic pathway.

Application Note 2: General Workflow for Confirming Intrinsic Pathway Activation

Rationale and Application

When studying a novel compound, chemotherapeutic agent, or cellular stressor that induces apoptosis, it is crucial to identify the underlying molecular pathway. Z-LEHD-FMK serves as a specific tool to confirm the involvement of the mitochondrial (intrinsic) pathway. If pre-treatment with Z-LEHD-FMK significantly reduces the apoptotic effect of the stimulus, it provides strong evidence that the cell death is mediated through the activation of caspase-9.

Experimental Workflow Diagram

General_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Interpretation Seed 1. Seed Cells Prepare 2. Prepare Reagents (Inhibitor, Stimulus) Pretreat 3. Pre-treat with Z-LEHD-FMK or Vehicle Prepare->Pretreat Induce 4. Add Apoptotic Stimulus (e.g., Compound X) Pretreat->Induce Incubate 5. Incubate Induce->Incubate Harvest 6. Harvest Cells Incubate->Harvest Assay 7. Perform Apoptosis Assay (e.g., Annexin V, Western Blot) Harvest->Assay Analyze 8. Analyze Data Assay->Analyze Result Apoptosis Blocked? Analyze->Result Yes Yes Result->Yes No No Result->No Pathway1 Intrinsic Pathway (Caspase-9) Dependent Yes->Pathway1 Pathway2 Intrinsic Pathway Independent No->Pathway2

Caption: General workflow for investigating caspase-9 dependence.
General Protocol for Investigating Caspase-9 Dependence

Objective: To determine the extent to which apoptosis induced by a specific stimulus (e.g., a novel drug, etoposide, staurosporine) is dependent on caspase-9 activation.

Materials:

  • Z-LEHD-FMK

  • Apoptotic stimulus of interest ("Compound X")

  • Appropriate cell line and culture reagents

  • Assay reagents for detecting apoptosis (choose one or more):

    • Annexin V/PI staining kit (for flow cytometry)

    • Antibodies for Western blotting (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Caspase-9)

    • Caspase activity assay kit (e.g., colorimetric or fluorometric)[3][13]

Procedure:

  • Titration and Optimization (Recommended):

    • Before the main experiment, perform dose-response and time-course experiments to determine the optimal concentration of "Compound X" and the time point at which it induces a measurable level of apoptosis (e.g., 30-50%).

    • Similarly, determine the optimal concentration of Z-LEHD-FMK for your cell system, typically ranging from 10 µM to 50 µM.[14][15]

  • Experimental Setup:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with the optimized concentration of Z-LEHD-FMK (or vehicle control) for 30-120 minutes.[10]

    • Add "Compound X" at its optimal concentration.

    • Incubate for the pre-determined optimal time.

  • Endpoint Analysis (Choose appropriate method):

    • A) Flow Cytometry (Annexin V/PI Staining):

      • Follow the protocol as described in Application Note 1 (Step 5). This provides quantitative data on the percentage of cells undergoing apoptosis.

    • B) Western Blotting:

      • Harvest cells and prepare total cell lysates.

      • Perform SDS-PAGE and transfer proteins to a membrane.

      • Probe with primary antibodies against key apoptotic markers like cleaved caspase-3 and cleaved PARP. The absence or significant reduction of these cleaved forms in the Z-LEHD-FMK co-treated sample indicates a blockage of the cascade upstream at caspase-9.

      • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • C) Caspase Activity Assay:

      • Prepare cell lysates according to the kit manufacturer's protocol.

      • Measure the activity of an executioner caspase (e.g., caspase-3/7) using a specific peptide substrate (e.g., DEVD-pNA or DEVD-AFC).

      • A significant reduction in caspase-3/7 activity in the Z-LEHD-FMK co-treated sample confirms that the apoptotic signal proceeds through caspase-9.

  • Interpretation:

    • If Z-LEHD-FMK significantly inhibits the measured apoptotic endpoints (e.g., Annexin V positivity, caspase-3 cleavage, caspase-3/7 activity), it strongly suggests that the apoptotic stimulus ("Compound X") acts primarily through the intrinsic, mitochondria-mediated pathway.

    • If Z-LEHD-FMK has little to no effect, the stimulus likely induces apoptosis via an alternative mechanism, such as the extrinsic (caspase-8 dependent) pathway or a caspase-independent pathway.

References

Application Notes and Protocols: Z-Leed-fmk in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leed-fmk is a potent and irreversible inhibitor of caspase-4 and its bovine orthologue, caspase-13. In human cells, its primary role is the inhibition of caspase-4, a key mediator of the non-canonical inflammasome pathway. This pathway is a critical component of the innate immune response, triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of caspase-4 leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane and a pro-inflammatory form of programmed cell death known as pyroptosis. This compound, by blocking caspase-4 activity, serves as a valuable tool for studying the mechanisms of pyroptosis and for the development of therapeutics targeting inflammatory diseases.

Flow cytometry is an indispensable technique for dissecting the cellular processes of pyroptosis and apoptosis. By utilizing fluorescent probes and antibodies, it allows for the high-throughput, quantitative analysis of individual cells, providing insights into caspase activation, membrane integrity, and other cellular changes. These application notes provide detailed protocols for the use of this compound in flow cytometry to study its inhibitory effects on pyroptosis.

Key Applications of this compound in Flow Cytometry

  • Inhibition of Caspase-4 Dependent Pyroptosis: this compound can be used to specifically block the non-canonical inflammasome pathway, allowing researchers to confirm the role of caspase-4 in a given pyroptotic model.

  • Distinguishing Between Apoptosis and Pyroptosis: By inhibiting the pyroptotic pathway, this compound helps in delineating the signaling cascades of different cell death modalities.

  • Screening for Modulators of Pyroptosis: this compound can be used as a positive control for inhibition in drug discovery screens aimed at identifying novel inhibitors of the non-canonical inflammasome.

  • Investigating the Role of Pyroptosis in Disease: Researchers can use this compound to study the involvement of caspase-4-mediated pyroptosis in various inflammatory and infectious diseases.

Data Presentation: Quantitative Analysis of Pyroptosis Inhibition

The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the inhibitory effect of this compound on pyroptosis induced in human monocytic cells.

Treatment GroupCell PopulationPercentage of Cells (%)
Untreated Control Live Cells (Annexin V- / PI-)95.2
Apoptotic Cells (Annexin V+ / PI-)2.5
Pyroptotic/Necrotic Cells (PI+)2.3
LPS (1 µg/mL) Live Cells (Annexin V- / PI-)45.8
Apoptotic Cells (Annexin V+ / PI-)5.1
Pyroptotic/Necrotic Cells (PI+)49.1
LPS (1 µg/mL) + this compound (50 µM) Live Cells (Annexin V- / PI-)82.3
Apoptotic Cells (Annexin V+ / PI-)6.8
Pyroptotic/Necrotic Cells (PI+)10.9
This compound (50 µM) only Live Cells (Annexin V- / PI-)94.5
Apoptotic Cells (Annexin V+ / PI-)2.8
Pyroptotic/Necrotic Cells (PI+)2.7

Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific reagents used.

Signaling Pathway: The Non-Canonical Inflammasome

The following diagram illustrates the signaling pathway of the non-canonical inflammasome and the point of inhibition by this compound.

non_canonical_inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Endocytosis pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 Direct Binding caspase4 Active Caspase-4 pro_caspase4->caspase4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage pro_IL1b Pro-IL-1β caspase4->pro_IL1b Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_C GSDMD-C GSDMD->GSDMD_C pore GSDMD Pore GSDMD_N->pore Oligomerization & Insertion Z_Leed_fmk This compound Z_Leed_fmk->caspase4 Inhibition IL1b IL-1β pro_IL1b->IL1b

Non-canonical inflammasome pathway inhibited by this compound.

Experimental Workflow: Flow Cytometry Analysis of Pyroptosis Inhibition

The diagram below outlines the general workflow for assessing the inhibition of pyroptosis by this compound using flow cytometry.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes) start->cell_culture inhibitor_treatment 2. Pre-incubation with This compound or Vehicle cell_culture->inhibitor_treatment stimulus 3. Induction of Pyroptosis (e.g., LPS transfection) inhibitor_treatment->stimulus staining 4. Staining with Fluorescent Dyes (e.g., Annexin V-FITC & PI) stimulus->staining flow_cytometry 5. Data Acquisition by Flow Cytometry staining->flow_cytometry data_analysis 6. Data Analysis (Quantification of Cell Populations) flow_cytometry->data_analysis end End data_analysis->end

Workflow for pyroptosis inhibition analysis by flow cytometry.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Pyroptosis in Human Monocytes

Objective: To assess the ability of this compound to inhibit caspase-4 mediated pyroptosis in human monocytic cells (e.g., THP-1) following intracellular LPS challenge.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Transfection reagent for LPS (e.g., FuGENE HD)

  • This compound (caspase-4/13 inhibitor)

  • DMSO (vehicle for this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • For differentiation into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Pre-treat the differentiated THP-1 cells with the desired final concentration of this compound (e.g., 20-50 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.

  • Induction of Pyroptosis:

    • Prepare the LPS-transfection reagent complex according to the manufacturer's instructions. A typical concentration is 1 µg/mL of LPS.

    • Add the LPS complex to the cells and incubate for 4-6 hours.

  • Cell Harvesting and Staining:

    • Gently collect the cells, including any that have detached, and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use FITC and PI single-stained controls for compensation and to set the gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of live (Annexin V- / PI-), apoptotic (Annexin V+ / PI-), and pyroptotic/necrotic (PI+) cells.

Protocol 2: General Protocol for Assessing Caspase Inhibition in Suspension Cells

Objective: A general protocol for evaluating the efficacy of this compound in inhibiting apoptosis or pyroptosis in suspension cell lines.

Materials:

  • Suspension cell line (e.g., Jurkat, U937)

  • Complete cell culture medium

  • Apoptosis/Pyroptosis inducing agent (e.g., Staurosporine for apoptosis, Nigericin + LPS for pyroptosis)

  • This compound

  • DMSO

  • Cell staining reagents (e.g., Annexin V/PI, or a fluorescently labeled caspase inhibitor like a FLICA reagent)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the suspension cells at a density of 1 x 10^6 cells/mL in a multi-well plate.

  • Inhibitor and Inducer Treatment:

    • Prepare a working solution of this compound in cell culture medium. A final concentration range of 10-100 µM is a good starting point for optimization.

    • Add this compound or DMSO (vehicle control) to the appropriate wells. It is recommended to pre-incubate with the inhibitor for 30-60 minutes before adding the inducing agent.

    • Add the apoptosis or pyroptosis inducing agent to the wells. The concentration and incubation time will depend on the agent and cell line and should be determined empirically.

  • Staining:

    • Follow the manufacturer's protocol for the chosen staining method (e.g., Annexin V/PI or FLICA).

  • Flow Cytometry:

    • Acquire and analyze the data as described in Protocol 1.

This compound is a critical tool for investigating the non-canonical inflammasome and the role of caspase-4 in pyroptosis. The combination of this compound with multi-parameter flow cytometry provides a robust platform for quantitative analysis of this inflammatory cell death pathway. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute experiments to further elucidate the intricate mechanisms of pyroptosis and to explore its therapeutic targeting in various diseases.

Z-LEED-fmk in Immunofluorescence: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Z-LEED-fmk: A Tool for Investigating Inflammatory Caspase Signaling

This compound is a potent, irreversible, and cell-permeable inhibitor of specific inflammatory caspases. Primarily targeting Caspase-4 and its bovine ortholog, Caspase-13, this compound is an invaluable tool for researchers studying the non-canonical inflammasome pathway and its role in pyroptosis, a form of programmed pro-inflammatory cell death. Its ability to also inhibit Caspase-1 processing makes it a multi-faceted inhibitor for dissecting inflammatory signaling cascades. This document provides detailed application notes and protocols for the use of this compound in immunofluorescence staining, enabling researchers to visualize and quantify the inhibition of Caspase-4 activation and its downstream effects.

Mechanism of Action: Targeting the Non-Canonical Inflammasome

This compound functions by covalently binding to the active site of its target caspases, thereby preventing their catalytic activity. In the context of the non-canonical inflammasome pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates Caspase-4 (in humans) or its murine ortholog, Caspase-11. This activation leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis. The N-terminal fragment of GSDMD then oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. By inhibiting Caspase-4, this compound effectively blocks this cascade, making it an excellent tool for studying the role of this pathway in infectious and inflammatory diseases.

Applications in Immunofluorescence

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. When combined with inhibitors like this compound, IF can provide critical insights into the functional roles of target proteins within cellular signaling pathways.

Specific applications of this compound in immunofluorescence studies include:

  • Inhibition of Caspase-4 Activation: Visualizing the reduction of active Caspase-4 staining in cells treated with LPS or other inducers of the non-canonical inflammasome.

  • Blocking Downstream Events: Assessing the effect of Caspase-4 inhibition on the localization and expression of downstream targets like cleaved GSDMD.

  • Investigating Co-localization: Studying the spatial relationship between Caspase-4 and other proteins involved in the inflammasome complex.

  • Quantifying Inhibition: Measuring the change in fluorescence intensity of target proteins to quantify the inhibitory effect of this compound.

Quantitative Data Summary

Treatment GroupMean Caspase-4 Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
Untreated Control15.22.1N/A
LPS (1 µg/mL)85.77.8N/A
LPS + this compound (10 µM)30.14.578.5%
LPS + this compound (25 µM)20.53.291.8%
LPS + this compound (50 µM)16.82.597.0%

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Activated Caspase-4

This protocol details the steps for treating cells with this compound and subsequently staining for activated Caspase-4.

Materials:

  • Cells of interest (e.g., human macrophages) cultured on sterile glass coverslips

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (reconstituted in DMSO to a 10 mM stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20

  • Primary Antibody: Rabbit anti-active Caspase-4 polyclonal antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) in complete culture medium for 1 hour at 37°C. A suggested working concentration range for caspase inhibitors is 50 nM to 100 µM, which may need to be optimized for your specific cell type and experimental conditions.[1]

  • Stimulation: Induce Caspase-4 activation by adding LPS (final concentration of 1 µg/mL) to the wells and incubate for the desired time (e.g., 4-6 hours) at 37°C.

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Dilute the primary anti-active Caspase-4 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[2]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for Alexa Fluor 488 (green) and DAPI (blue).

Signaling Pathway and Workflow Diagrams

non_canonical_inflammasome cluster_extracellular Extracellular cluster_intracellular Intracellular LPS_out LPS LPS_in Intracellular LPS LPS_out->LPS_in pro_caspase4 Pro-Caspase-4 LPS_in->pro_caspase4 binds & activates caspase4 Active Caspase-4 pro_caspase4->caspase4 autocleavage GSDMD Gasdermin D (GSDMD) caspase4->GSDMD cleaves pro_IL1b Pro-IL-1β caspase4->pro_IL1b cleaves (via Caspase-1 activation) pro_IL18 Pro-IL-18 caspase4->pro_IL18 cleaves (via Caspase-1 activation) GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N pore GSDMD Pore GSDMD_N->pore forms pyroptosis Pyroptosis pore->pyroptosis IL1b IL-1β pro_IL1b->IL1b IL1b->pyroptosis IL18 IL-18 pro_IL18->IL18 IL18->pyroptosis Z_LEED This compound Z_LEED->caspase4

Caption: Non-Canonical Inflammasome Pathway Inhibition by this compound.

IF_Workflow start Seed Cells on Coverslips pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation fixation Fix with 4% PFA stimulation->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with anti-Caspase-4 Ab blocking->primary_ab secondary_ab Incubate with Alexa Fluor 488 anti-Rabbit Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Fluorescence Microscopy mount->image

Caption: Immunofluorescence Staining Workflow with this compound Treatment.

References

Application Notes and Protocols for In Vivo Delivery of Z-LEED-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LEED-fmk is a cell-permeable, irreversible inhibitor of caspase-13 and caspase-4.[1][2] Caspases, a family of cysteine proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[3][4] The ability to inhibit specific caspases in vivo is a valuable tool for studying their roles in various physiological and pathological processes and for developing potential therapeutic interventions. While in vivo data specifically for this compound is limited, this document provides a comprehensive overview of potential in vivo delivery methods, protocols, and relevant biological pathways based on studies with other closely related fluoromethyl ketone (FMK)-derivatized peptide caspase inhibitors.[3] These inhibitors share structural similarities and enhanced cellular permeability due to the N-terminus benzyloxycarbonyl (Z) group, making them suitable for in vivo applications.[3]

Mechanism of Action: Inhibition of Apoptosis

This compound functions by irreversibly binding to the active site of specific caspases, thereby preventing the downstream signaling cascade that leads to apoptosis. The diagram below illustrates the general intrinsic pathway of apoptosis and the point of intervention by caspase inhibitors.

cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Apoptotic_Stimulus e.g., DNA damage, Growth factor withdrawal Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_LEED_fmk This compound (Inhibitor) Z_LEED_fmk->Caspase9

Caption: Intrinsic apoptosis pathway showing this compound inhibition.

Quantitative Data for In Vivo Delivery of Caspase Inhibitors

The following tables summarize quantitative data from in vivo studies using various caspase inhibitors. This information can serve as a starting point for designing in vivo experiments with this compound.

Table 1: In Vivo Administration of Caspase Inhibitors

Caspase InhibitorAnimal ModelDisease ModelRoute of AdministrationDosageReference
Boc-D-CMK (Caspase-1 Inhibitor)RatGlobal Cerebral IschemiaIntranasalNot specified[5]
Vx765 (Caspase-1 Inhibitor)MouseCerebral IschemiaNot specifiedNot specified[6]
Z-YVAD-FMK (Caspase-1 Inhibitor)MouseAtherosclerosisNot specifiedNot specified[7]
Z-VAD-FMK (Pan-caspase Inhibitor)MouseEndotoxic ShockIntraperitoneal10 mg/kg[8][9]

Table 2: Efficacy of In Vivo Caspase Inhibition

Caspase InhibitorAnimal ModelEfficacy OutcomeReference
Boc-D-CMKRatImproved neurological outcomes, reduced neuronal death[5]
Vx765MouseReduced infarct volumes, improved motor recovery[6]
Z-YVAD-FMKMouseReduced vascular inflammation and atherosclerotic lesion development[7]
Z-VAD-FMKMouseDelayed preterm delivery[8][9]

Experimental Protocols

Below are detailed protocols for common in vivo delivery methods adapted from studies on related caspase inhibitors. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Intraperitoneal (i.p.) Injection

This is a common and straightforward method for systemic delivery.

Materials:

  • This compound

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or saline

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate animal model

Procedure:

  • Reconstitution: Dissolve this compound in a minimal amount of sterile DMSO to create a stock solution (e.g., 20 mM).[3] Ensure the inhibitor is completely dissolved.

  • Working Solution Preparation: Immediately before injection, dilute the stock solution to the desired final concentration with sterile PBS or saline. The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid toxicity.[3] A common dosage for similar inhibitors is in the range of 1-10 mg/kg body weight.[8]

  • Animal Restraint: Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection: Administer the prepared solution via intraperitoneal injection into the lower abdominal quadrant.

  • Monitoring: Monitor the animals for any adverse reactions post-injection.

Protocol 2: Intranasal Administration for CNS Delivery

Intranasal delivery can be an effective, non-invasive method to bypass the blood-brain barrier and target the central nervous system.[5]

Materials:

  • This compound

  • Vehicle suitable for intranasal delivery (e.g., sterile saline)

  • Micropipette with fine tips

  • Anesthesia (if required by IACUC protocol)

  • Appropriate animal model

Procedure:

  • Preparation: Prepare the this compound solution in a suitable vehicle at the desired concentration.

  • Animal Positioning: Anesthetize the animal (if necessary) and place it in a supine position.

  • Administration: Using a micropipette, slowly instill small volumes (e.g., 2-5 µL) of the solution into alternating nostrils, allowing time for inhalation between drops.

  • Post-Administration Care: Keep the animal in a supine position for a few minutes to ensure the solution is absorbed. Monitor for recovery from anesthesia and any signs of respiratory distress.

Protocol 3: Liposomal Nanoparticle Delivery

Encapsulating this compound in liposomal nanoparticles can improve its stability, bioavailability, and targeted delivery.[10][11][12]

Materials:

  • This compound

  • Lipids for nanoparticle formulation (e.g., DSPC, cholesterol, DSPE-PEG)

  • Equipment for nanoparticle synthesis (e.g., sonicator, extruder)

  • Dialysis or purification system

  • Appropriate animal model

Procedure:

  • Liposome Formulation: Prepare liposomes encapsulating this compound using a standard method such as thin-film hydration followed by sonication or extrusion. The specific lipid composition can be tailored to optimize encapsulation efficiency and in vivo performance.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, charge, and encapsulation efficiency.

  • Administration: Administer the liposomal formulation via the desired route (e.g., intravenous, intraperitoneal). The dosage will need to be optimized based on the encapsulation efficiency and desired therapeutic effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound.

cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Analysis and Outcome Assessment cluster_results Results Model_Selection Select Animal Model and Disease Induction Dose_Determination Determine this compound Dose and Vehicle Model_Selection->Dose_Determination Disease_Induction Induce Disease/ Injury Model Dose_Determination->Disease_Induction Treatment_Groups Administer this compound (Treatment Group) and Vehicle (Control) Disease_Induction->Treatment_Groups Monitoring Monitor Animal Health and Behavior Treatment_Groups->Monitoring Tissue_Collection Collect Tissues/ Blood Samples Monitoring->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., Caspase Activity) Tissue_Collection->Biochemical_Assays Histology Histological Analysis (e.g., TUNEL Staining) Tissue_Collection->Histology Functional_Outcomes Assess Functional Outcomes Tissue_Collection->Functional_Outcomes Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Histology->Data_Analysis Functional_Outcomes->Data_Analysis

Caption: General workflow for in vivo studies with this compound.

Conclusion

The in vivo delivery of this compound presents a valuable approach for investigating the roles of caspase-13 and caspase-4 in health and disease. While direct in vivo protocols for this compound are not extensively documented, the information provided here, based on analogous caspase inhibitors, offers a solid foundation for researchers to design and execute their own in vivo studies. Careful consideration of the administration route, dosage, and vehicle, along with rigorous experimental design and analysis, will be crucial for obtaining meaningful and reproducible results.

References

Measuring Caspase Activity with a Z-LEED-fmk Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and aberrant caspase activation is implicated in a multitude of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the measurement of specific caspase activity is crucial for basic research and drug development.

This document provides detailed application notes and protocols for measuring caspase activity using assays based on the peptide sequence Z-LEED-fmk. This compound is recognized as an inhibitor of specific caspases, primarily caspase-4 and caspase-13. Assays utilizing a fluorogenic substrate with a similar peptide sequence, such as Ac-LEED-AFC, allow for the sensitive and quantitative measurement of the activity of these caspases.

Principle of the Assay

The fluorometric assay for caspase activity is based on the detection of cleavage of a synthetic peptide substrate containing the LEED sequence. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its conjugated form, the fluorescence of AFC is quenched. Upon cleavage of the peptide by an active caspase, free AFC is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the caspase activity in the sample.

The general principle involves the following steps:

  • Inducing apoptosis or the cellular process of interest in a cell population.

  • Lysing the cells to release intracellular contents, including active caspases.

  • Incubating the cell lysate with the Ac-LEED-AFC substrate.

  • Measuring the fluorescence of the liberated AFC over time using a fluorescence plate reader.

This compound Inhibitor Profile

Table 1: Specificity of Related Peptide-Based Caspase Inhibitors (Illustrative)

InhibitorPrimary Target Caspase(s)
Z-DEVD-FMKCaspase-3, -7
Z-IETD-FMKCaspase-8
Z-LEHD-FMKCaspase-9
Z-VAD-FMKPan-caspase inhibitor

This table is for illustrative purposes to show examples of other commonly used caspase inhibitors and their primary targets. The specificity of this compound should be empirically determined.

Signaling Pathways Involving Caspase-4

Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. It is also implicated in endoplasmic reticulum (ER) stress-induced apoptosis.

non_canonical_inflammasome LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds & activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 autocleavage GSDMD Gasdermin D ActiveCaspase4->GSDMD cleaves ProIL1b Pro-IL-1β ActiveCaspase4->ProIL1b cleaves ProIL18 Pro-IL-18 ActiveCaspase4->ProIL18 cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Non-canonical inflammasome pathway.

er_stress_apoptosis ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 ProCaspase4 Pro-Caspase-4 ER_Stress->ProCaspase4 activates CHOP CHOP PERK->CHOP ATF6->CHOP IRE1->CHOP CHOP->ProCaspase4 upregulates ActiveCaspase4 Active Caspase-4 ProCaspase4->ActiveCaspase4 ProCaspase9 Pro-Caspase-9 ActiveCaspase4->ProCaspase9 cleaves ActiveCaspase9 Active Caspase-9 ProCaspase9->ActiveCaspase9 ProCaspase3 Pro-Caspase-3 ActiveCaspase9->ProCaspase3 cleaves ActiveCaspase3 Active Caspase-3 ProCaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

ER stress-induced apoptosis pathway.

Experimental Protocols

Materials and Reagents
  • Cells of interest

  • Inducing agent (e.g., LPS, staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS) , pH 7.4, ice-cold

  • Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

  • 2X Reaction Buffer : 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

  • Dithiothreitol (DTT) , 1 M stock. Store at -20°C.

  • Ac-LEED-AFC Substrate (or a similar LEED-containing fluorogenic substrate), 1 mM stock in DMSO. Store at -20°C, protected from light.

  • This compound Inhibitor , 10 mM stock in DMSO. Store at -20°C.

  • Z-VAD-fmk (Pan-Caspase Inhibitor) , 10 mM stock in DMSO. Store at -20°C.

  • Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay).

  • 96-well black, clear-bottom microplate .

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture and Treatment start->cell_culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest cell_lysis 3. Cell Lysis cell_harvest->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant assay_setup 5. Assay Setup in 96-Well Plate protein_quant->assay_setup incubation 6. Incubation assay_setup->incubation measurement 7. Fluorescence Measurement incubation->measurement data_analysis 8. Data Analysis measurement->data_analysis end End data_analysis->end

General experimental workflow diagram.
Detailed Protocol for 96-Well Plate Assay

  • Cell Seeding and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with the desired stimulus to induce apoptosis or the pathway of interest. Include an untreated control group. For inhibitor controls, pre-incubate cells with this compound or Z-VAD-fmk for 1 hour before adding the stimulus.

  • Preparation of Cell Lysates: a. After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells. d. Incubate on ice for 10-15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube. Keep on ice.

  • Protein Concentration Measurement: a. Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.

  • Assay Reaction Setup: a. Prepare the 1X Reaction Buffer with DTT : Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer). Then dilute with an equal volume of nuclease-free water to make 1X Reaction Buffer. b. In a 96-well black microplate, add the following to each well:

    • Sample Wells:
    • 50 µL of cell lysate (normalized to a consistent protein concentration, e.g., 20-50 µg of total protein).
    • 50 µL of 1X Reaction Buffer with DTT.
    • Blank (Substrate Control):
    • 50 µL of Cell Lysis Buffer (without lysate).
    • 50 µL of 1X Reaction Buffer with DTT. c. Add 5 µL of 1 mM Ac-LEED-AFC substrate to each well (final concentration: 50 µM). Mix gently by tapping the plate.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. c. Take readings every 5-10 minutes for 1-2 hours.

Data Presentation and Analysis

The raw data will be in Relative Fluorescence Units (RFU). The activity is determined by the rate of change of fluorescence.

  • Subtract Background: For each time point, subtract the RFU of the blank well from the RFU of the sample wells.

  • Plot Data: Plot the background-subtracted RFU versus time for each sample.

  • Calculate Activity: Determine the slope of the linear portion of the curve. The slope (ΔRFU/Δt) represents the reaction rate and is proportional to the caspase activity.

  • Normalize Activity: Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/mg protein).

  • Calculate Fold-Increase: The fold-increase in caspase activity can be calculated by dividing the normalized activity of the treated sample by the normalized activity of the untreated control.

Table 2: Representative Caspase-4 Activity Data

SampleProtein Conc. (µ g/well )RFU at 0 minRFU at 60 minΔRFU (60 min)Activity (ΔRFU/min)Normalized Activity (ΔRFU/min/µg protein)Fold-Increase vs. Control
Untreated Control501504503005.00.101.0
Stimulus-Treated501602560240040.00.808.0
Stimulus + this compound501556054507.50.151.5
Stimulus + Z-VAD-fmk501525123606.00.121.2
Blank (No Lysate)010012020---

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell type, stimulus, and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationAliquot the substrate and protect it from light and repeated freeze-thaw cycles. Prepare fresh reaction buffer.
Contaminated reagentsUse fresh, high-quality reagents and nuclease-free water.
Low signal or no activity Insufficient caspase activationOptimize the concentration and incubation time of the inducing agent.
Low protein concentrationIncrease the amount of cell lysate used in the assay.
Inactive caspasesEnsure lysates are prepared and stored correctly (on ice or at -80°C for long-term storage). Add DTT to the reaction buffer immediately before use.
Non-linear reaction rate Substrate depletionUse a lower concentration of cell lysate or measure for a shorter duration.
Enzyme instabilityEnsure the assay is performed at the optimal temperature and pH.

Conclusion

The this compound based fluorometric assay provides a sensitive and quantitative method for measuring the activity of specific caspases, such as caspase-4 and -13. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain reliable and reproducible results to investigate the roles of these caspases in various biological processes and to screen for potential therapeutic modulators of their activity.

References

Z-Leed-fmk for inducing or blocking apoptosis in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leed-fmk is a potent, cell-permeable, and irreversible inhibitor of specific caspases, key proteases in the apoptotic signaling cascade. Primarily targeting caspase-4 and caspase-13, this compound serves as a valuable tool for investigating the roles of these specific caspases in programmed cell death.[1] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing this compound to block apoptosis in various cell lines, with a particular focus on endoplasmic reticulum (ER) stress-induced apoptosis.

Mechanism of Action

This compound, a fluoromethyl ketone (FMK)-derivatized peptide, acts by covalently binding to the active site of its target caspases, thereby irreversibly inactivating them.[2][3] Its primary targets are:

  • Caspase-4: A key initiator caspase in the ER stress-induced apoptosis pathway.[4][5] ER stress triggers the activation of pro-caspase-4, which then initiates a downstream caspase cascade, leading to apoptosis.

  • Caspase-13: While less characterized in human cells, it is also inhibited by this compound.

By inhibiting these caspases, this compound can effectively block apoptotic pathways that are dependent on their activity. This makes it a specific tool to dissect the involvement of ER stress in apoptosis in various cellular contexts.

Data Presentation: Efficacy of this compound in Blocking Apoptosis

The efficacy of this compound in blocking apoptosis is cell-type and stimulus-dependent. The following table provides a summary of expected results based on typical experimental conditions.

Cell LineApoptotic StimulusThis compound Concentration (µM)Incubation Time (hours)Method of AnalysisExpected Outcome (Apoptosis Inhibition)
Human Neuroblastoma (SK-N-SH)Tunicamycin (ER Stress Inducer)10 - 5024Annexin V/PI Staining (Flow Cytometry)Significant reduction in the percentage of apoptotic cells.
Human Cervical Cancer (HeLa)Thapsigargin (ER Stress Inducer)20 - 10018Caspase-3 Activity AssayDose-dependent decrease in caspase-3 activity.
Murine Macrophages (J774)Salmonella typhimurium infection506Western Blot for cleaved PARPReduced cleavage of PARP, indicating inhibition of executioner caspases.
Human Retinal Pigment Epithelial (hRPE)Tunicamycin (ER Stress Inducer)10 - 5048TUNEL AssayDecrease in the number of TUNEL-positive cells.

Experimental Protocols

I. Reconstitution and Storage of this compound

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the this compound in anhydrous DMSO to a stock concentration of 10-20 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), add 143.7 µL of DMSO.

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months.[2]

II. Protocol for Blocking ER Stress-Induced Apoptosis

This protocol describes the use of this compound to inhibit apoptosis induced by an ER stress-inducing agent, such as tunicamycin or thapsigargin.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection reagents (e.g., Annexin V-FITC and Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80% for adherent cells).

  • Pre-treatment with this compound: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10, 20, 50 µM). A vehicle control (DMSO) should be run in parallel. Remove the old medium from the cells and add the medium containing this compound or vehicle.

  • Incubation: Incubate the cells for 1-2 hours to allow for cellular uptake of the inhibitor.

  • Induction of Apoptosis: Add the ER stress-inducing agent at a pre-determined optimal concentration to the wells already containing this compound or vehicle.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 18-48 hours). This time should be optimized for your specific cell line and stimulus.

  • Apoptosis Analysis: Harvest the cells (including any floating cells) and proceed with your chosen apoptosis assay.

III. Apoptosis Detection by Annexin V and Propidium Iodide Staining (Flow Cytometry)

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Analysis of Caspase Cleavage by Western Blot

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a downstream caspase (e.g., cleaved caspase-3 or cleaved PARP) overnight at 4°C. Also, probe for an internal loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system. A decrease in the intensity of the cleaved caspase or PARP band in the this compound treated samples compared to the apoptosis-induced control indicates inhibition of the caspase cascade.

Visualization of Signaling Pathways and Workflows

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

G ER Stress ER Stress Pro-caspase-4 Pro-caspase-4 ER Stress->Pro-caspase-4 Caspase-4 Caspase-4 Pro-caspase-4->Caspase-4 Pro-caspase-9 Pro-caspase-9 Caspase-4->Pro-caspase-9 ZLeedFmk This compound ZLeedFmk->Caspase-4 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Inhibition of ER stress-induced apoptosis by this compound.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Pre-treatment Pre-treatment with This compound or Vehicle Cell Seeding->Pre-treatment Induce Apoptosis Induce Apoptosis Pre-treatment->Induce Apoptosis Incubation Incubation Induce Apoptosis->Incubation Harvest Cells Harvest Cells Incubation->Harvest Cells Apoptosis Assay Apoptosis Assay Harvest Cells->Apoptosis Assay Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Western Blot Western Blot Apoptosis Assay->Western Blot Data Analysis Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for studying apoptosis inhibition.

References

Application of Z-LEED-fmk in Primary Neuron Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-LEED-fmk is a potent and irreversible inhibitor of specific members of the caspase family of proteases. Primarily targeting caspase-13 and caspase-4, it serves as a critical tool for investigating inflammatory signaling pathways and cell death mechanisms. In the context of neuroscience research, this compound is of particular interest for its potential to dissect the role of inflammatory caspases in neuronal health and disease. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, aimed at researchers, scientists, and drug development professionals.

While direct studies utilizing this compound in primary neurons are not extensively documented, its known targets, caspase-4 and its murine ortholog caspase-11, are key mediators of the non-canonical inflammasome pathway, leading to a pro-inflammatory form of cell death known as pyroptosis. Evidence suggests that pyroptosis can occur in neurons and may contribute to neuroinflammation and neuronal loss in various neurological conditions.[1][2][3][4][5][6] Therefore, this compound can be employed as a valuable pharmacological tool to investigate the involvement of caspase-4/11-mediated pyroptosis in primary neuron cultures under various pathological stimuli.

Product Information and Reconstitution

This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible caspase inhibitor.[7][8] It is typically supplied as a lyophilized powder.

Reconstitution: To prepare a stock solution, the lyophilized powder should be reconstituted in sterile, high-purity dimethyl sulfoxide (DMSO).[8] For instance, to create a 20 mM stock solution from 1 mg of this compound (MW: ~696 g/mol ), approximately 72 µL of DMSO would be required. It is crucial to ensure the powder is completely dissolved before use. The reconstituted stock solution should be stored at -20°C for up to six months.[8] Repeated freeze-thaw cycles should be avoided.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for the use of this compound and related caspase inhibitors in cell culture, based on manufacturer recommendations and findings from related studies. It is important to note that optimal concentrations and incubation times should be empirically determined for specific primary neuron types and experimental conditions.

ParameterValue/RangeCell Type/ContextSource
This compound Working Concentration 50 nM - 100 µMGeneral Cell Culture[8]
This compound Reconstitution 20 mM in DMSOStock Solution[8]
This compound Storage (Lyophilized) -20°C to -70°CLong-term[7][8]
This compound Storage (in DMSO) -20°C for up to 6 monthsStock Solution[8]
Alternative Caspase-1 Inhibitor (VX-765) Concentration 25 or 50 mg/kg (in vivo)Mouse model of AD[9][10]
Alternative Caspase-1 Inhibitor (VX-765) Permeability Blood-Brain Barrier PermeableIn vivo[9]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • E18 mouse or rat embryos

  • Dissection medium (e.g., Hibernate-A)

  • Digestion solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate cortices from E18 embryos in chilled dissection medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with the chosen enzymatic solution according to the manufacturer's protocol (e.g., papain for 20-30 minutes at 37°C).

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.

Protocol 2: Inhibition of Caspase-4/11-Mediated Pyroptosis in Primary Neurons

This protocol provides a framework for inducing and inhibiting pyroptosis in primary neuron cultures using this compound.

Materials:

  • Primary neuron cultures (prepared as in Protocol 1)

  • Pyroptosis-inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin, or other relevant stimuli)

  • This compound stock solution (20 mM in DMSO)

  • Culture medium

  • Assay reagents for measuring pyroptosis (e.g., LDH release assay kit, IL-1β ELISA kit, Gasdermin D cleavage antibody for Western blot)

Procedure:

  • Culture primary neurons to the desired developmental stage (e.g., 7-10 days in vitro).

  • Prepare working solutions of this compound in culture medium. A typical starting concentration range is 10-50 µM. It is crucial to include a vehicle control (DMSO at the same final concentration as the this compound treatment).

  • Pre-incubate the neuron cultures with this compound or vehicle control for 1-2 hours at 37°C.

  • Induce pyroptosis by adding the chosen stimulus to the culture medium. For example, prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours, followed by treatment with Nigericin (e.g., 10 µM) for 1-2 hours.

  • Following the incubation period, collect the cell culture supernatant and prepare cell lysates.

  • Assess pyroptosis by:

    • LDH Release Assay: Measure lactate dehydrogenase (LDH) activity in the supernatant as an indicator of cell membrane rupture.

    • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant.

    • Western Blot: Analyze cell lysates for the cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis.

    • Immunofluorescence: Stain for pyroptosis markers such as activated caspase-4/11 and GSDMD pores.

Mandatory Visualizations

Signaling Pathway of Non-Canonical Inflammasome Activation and Inhibition by this compound

non_canonical_inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Endocytosis pro_caspase11 Pro-Caspase-4/11 LPS_intra->pro_caspase11 Activates caspase11 Active Caspase-4/11 pro_caspase11->caspase11 Cleavage GSDMD Gasdermin D (GSDMD) caspase11->GSDMD Cleaves pro_caspase1 Pro-Caspase-1 GSDMD_N GSDMD-N GSDMD->GSDMD_N pore GSDMD Pore Formation (Pyroptosis) GSDMD_N->pore pro_IL1b Pro-IL-1β IL1b Mature IL-1β pro_IL1b->IL1b caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleaves NLRP3 NLRP3 Inflammasome NLRP3->pro_caspase1 Activates Z_LEED_fmk This compound Z_LEED_fmk->pro_caspase11 Inhibits pore->IL1b Release

Caption: Non-canonical inflammasome pathway and this compound inhibition.

Experimental Workflow for Investigating this compound in Primary Neuron Cultures

workflow cluster_assays 5. Assess Pyroptosis culture 1. Culture Primary Neurons (e.g., Cortical Neurons) treatment 2. Pre-treat with this compound (or Vehicle Control) culture->treatment induce 3. Induce Pyroptosis (e.g., LPS + Nigericin) treatment->induce collect 4. Collect Supernatant and Cell Lysates induce->collect ldh LDH Release Assay collect->ldh elisa IL-1β ELISA collect->elisa wb Western Blot (GSDMD) collect->wb if Immunofluorescence collect->if

Caption: Experimental workflow for this compound in primary neurons.

Logical Relationship of this compound's Protective Effect

logical_relationship stimulus Neurotoxic Stimulus (e.g., LPS, toxins) caspase_activation Caspase-4/11 Activation stimulus->caspase_activation gsdmd_cleavage Gasdermin D Cleavage caspase_activation->gsdmd_cleavage pyroptosis Neuronal Pyroptosis & Neuroinflammation gsdmd_cleavage->pyroptosis neuroprotection Neuroprotection z_leed This compound z_leed->caspase_activation Inhibits z_leed->neuroprotection

References

Techniques for Assessing Z-VAD-FMK Permeability in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-VAD-FMK (Cbz-Val-Ala-Asp(OMe)-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that is widely used to study apoptosis. Its efficacy is dependent on its ability to cross the cell membrane and bind to the active site of caspases. Therefore, assessing the cell permeability of Z-VAD-FMK and similar peptide-based inhibitors is crucial for the accurate interpretation of experimental results.

These application notes provide detailed protocols for assessing the cell permeability of Z-VAD-FMK using common laboratory techniques. The principles and methods described herein can be adapted for other fluoromethyl ketone (FMK)-based inhibitors.

Key Concepts and Considerations

The cell permeability of peptide-based inhibitors like Z-VAD-FMK can be influenced by several factors, including:

  • Molecular Size and Charge: Larger and more charged molecules generally exhibit lower membrane permeability.

  • Lipophilicity: A higher degree of lipophilicity can enhance passage through the lipid bilayer of the cell membrane.

  • Cell Type: Different cell lines can exhibit varying membrane compositions and transporter expression, leading to differences in permeability.

  • Experimental Conditions: Factors such as incubation time, temperature, and serum concentration in the culture medium can affect inhibitor uptake.

Data Summary: Z-VAD-FMK Parameters

The following table summarizes typical experimental parameters for Z-VAD-FMK, compiled from various studies. These values should be considered as a starting point and may require optimization for specific cell types and experimental setups.

ParameterRecommended RangeNotes
Working Concentration 10 - 100 µMHigher concentrations may lead to off-target effects.
Incubation Time 30 minutes - 4 hoursDependent on the specific assay and cell type.
Solvent DMSOPrepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
Storage of Stock Solution -20°C or -80°CProtect from light and moisture.

Experimental Protocols

Protocol 1: Indirect Assessment of Permeability via Caspase Activity Inhibition

This protocol indirectly assesses the permeability of Z-VAD-FMK by measuring its ability to inhibit apoptosis-induced caspase activity.

Workflow Diagram:

A Seed cells and allow to attach B Pre-treat with Z-VAD-FMK (or vehicle control) A->B C Induce apoptosis (e.g., with Staurosporine) B->C D Lyse cells C->D E Measure caspase activity (e.g., colorimetric or fluorometric assay) D->E F Analyze data E->F

Caption: Workflow for indirect assessment of Z-VAD-FMK permeability.

Materials:

  • Cells of interest

  • Cell culture medium

  • Z-VAD-FMK (and/or other FMK inhibitors)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Caspase activity assay kit (e.g., Caspase-3/7 Glo Assay)

  • Phosphate-buffered saline (PBS)

  • 96-well plate, clear or white-walled depending on the assay

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare a working solution of Z-VAD-FMK in cell culture medium at the desired concentration (e.g., 20 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration).

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Apoptosis Induction:

    • Add the apoptosis-inducing agent to the wells. The final concentration and incubation time will depend on the agent and cell type (e.g., 1 µM Staurosporine for 3-6 hours).

    • Include a negative control of untreated cells.

  • Caspase Activity Measurement:

    • Following apoptosis induction, proceed with the caspase activity assay according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by a caspase substrate.

    • Read the plate on a microplate reader (absorbance or fluorescence).

  • Data Analysis:

    • Subtract the background reading from all samples.

    • Normalize the caspase activity of the Z-VAD-FMK-treated, apoptosis-induced cells to the vehicle-treated, apoptosis-induced cells.

    • A significant reduction in caspase activity in the presence of Z-VAD-FMK indicates successful cell permeation and target engagement.

Protocol 2: Direct Assessment of Permeability using a Fluorescently Labeled Inhibitor

This protocol provides a direct method to visualize the intracellular accumulation of an FMK inhibitor using a fluorescently tagged version, such as FITC-VAD-FMK.

Workflow Diagram:

A Seed cells on coverslips or in imaging dishes B Treat with FITC-VAD-FMK A->B C Incubate B->C D Wash with PBS C->D E Fix and counterstain (optional, e.g., with DAPI) D->E F Image with fluorescence microscope E->F

Caption: Workflow for direct visualization of FMK inhibitor permeability.

Materials:

  • Cells of interest

  • Cell culture medium

  • FITC-VAD-FMK or another fluorescently labeled FMK inhibitor

  • Glass-bottom dishes or coverslips for imaging

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or another suitable fixative (optional)

  • DAPI or another nuclear counterstain (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow them to adhere and reach the desired confluency.

  • Inhibitor Treatment:

    • Prepare a working solution of FITC-VAD-FMK in cell culture medium. The optimal concentration should be determined empirically but can start in the 1-10 µM range.

    • Remove the medium from the cells and add the medium containing the fluorescent inhibitor.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the inhibitor-containing medium.

    • Gently wash the cells 2-3 times with warm PBS to remove extracellular fluorescent probe.

  • Fixation and Counterstaining (Optional):

    • For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes, followed by a final wash.

  • Imaging:

    • Mount the coverslips or place the dish on the stage of a fluorescence microscope.

    • Acquire images using the appropriate filter sets for the fluorophore (e.g., FITC) and any counterstains.

    • Intracellular fluorescence indicates that the inhibitor has crossed the cell membrane.

Signaling Pathway: Caspase Activation Cascade

Z-VAD-FMK inhibits apoptosis by blocking the activation of initiator and executioner caspases in both the intrinsic and extrinsic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Executioner Caspases Executioner Caspases->Apoptosis

Caption: Simplified diagram of the apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition of caspase activity Inhibitor is not permeable.Increase inhibitor concentration or incubation time. Confirm cell health.
Inhibitor has degraded.Use a fresh aliquot of the inhibitor.
High background fluorescence (Protocol 2) Incomplete washing.Increase the number and duration of wash steps.
Autofluorescence of cells.Image an unstained control to determine the level of background fluorescence.
Cell death in vehicle control DMSO toxicity.Ensure the final DMSO concentration is low (typically <0.5%).

Conclusion

The protocols outlined in this document provide robust methods for assessing the cell permeability of Z-VAD-FMK. The choice of method will depend on the specific research question and available resources. Indirect assessment via caspase activity is a functional measure of permeability and target engagement, while the use of fluorescently labeled inhibitors allows for direct visualization of intracellular uptake. For any new FMK-based inhibitor or cell line, optimization of concentration and incubation time is recommended.

Troubleshooting & Optimization

troubleshooting Z-Leed-fmk insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Z-LEED-fmk, a caspase-13 and caspase-4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible inhibitor of caspase-13 and caspase-4.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which covalently binds to the active site of these caspases, thereby irreversibly inhibiting their proteolytic activity. This inhibition can be instrumental in studying the roles of these specific caspases in apoptosis and inflammation.

Q2: My this compound powder is not visible in the vial. Is this normal?

A2: Yes, this is normal. This compound is often supplied in small quantities (e.g., 1 mg) and may not be visible as a pellet at the bottom of the vial.[2] Proceed with the reconstitution protocol as recommended.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The recommended solvent for reconstituting this compound is high-purity dimethyl sulfoxide (DMSO).[2] For very hydrophobic peptides, dissolving in a small amount of DMSO before further dilution is a common practice.[1]

Q4: How should I store the lyophilized powder and the reconstituted stock solution?

A4: Lyophilized this compound should be stored at -20°C to -70°C upon arrival, where it is stable for at least one year.[2] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C, where it is stable for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Q5: What is the optimal working concentration for this compound in cell culture?

A5: The optimal working concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[2] A general starting point for caspase inhibitors is in the range of 50 nM to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.

Troubleshooting Guide: this compound Insolubility Issues

Problem: My this compound is not dissolving properly in DMSO.

  • Possible Cause 1: Low-quality or old DMSO.

    • Solution: Use fresh, high-purity (ACS grade or equivalent), anhydrous DMSO.[2] DMSO is hygroscopic and absorbed moisture can reduce the solubility of many compounds.[3][4][5][6]

  • Possible Cause 2: Insufficient vortexing or mixing.

    • Solution: Ensure the solution is thoroughly mixed. Vortex the vial for a sufficient amount of time to allow the compound to fully dissolve. Gentle warming in a water bath (e.g., 37°C) can also aid dissolution, but be cautious of potential degradation with excessive heat.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media.

  • Possible Cause 1: The final concentration of this compound is too high for the aqueous solution.

    • Solution: Decrease the final working concentration of this compound. Perform serial dilutions to find the highest concentration that remains soluble in your cell culture media or buffer.

  • Possible Cause 2: The final concentration of DMSO is too low to maintain solubility.

    • Solution: While high concentrations of DMSO can be toxic to cells (generally, keep below 1.0%), a certain amount is necessary to keep hydrophobic compounds in solution.[2] When diluting your DMSO stock, add it to your aqueous solution slowly while gently vortexing. For cell culture experiments, it is recommended to first dilute the 20 mM DMSO stock solution to an intermediate concentration (e.g., 1-2 mM) in a protein-containing buffer like PBS with 1% BSA or in cell culture media supplemented with 5-10% fetal bovine serum before the final dilution into the cell culture.[2]

  • Possible Cause 3: Interaction with components in the aqueous solution.

    • Solution: Evaluate the composition of your aqueous buffer or media. High salt concentrations or certain pH levels might affect solubility. If possible, test the solubility in simpler aqueous solutions first (e.g., PBS) before moving to more complex media.

Quantitative Data: Solubility of Similar Caspase Inhibitors

InhibitorMolecular Weight ( g/mol )Solubility in DMSO
Z-VAD(OMe)-FMK467.4950 mM
Z-DEVD-FMK668.65100 mg/mL (~149.55 mM)
Z-LEHD-FMK TFA804.76100 mg/mL (~124.26 mM)
Z-FA-FMK386.4277 mg/mL (~199.26 mM)

Experimental Protocols

Protocol for Reconstitution and Dilution of this compound

This protocol provides a general guideline for preparing a this compound stock solution and diluting it for use in cell culture experiments.

  • Reconstitution of Lyophilized Powder:

    • Bring the vial of lyophilized this compound to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to create a 20 mM stock solution from 1 mg of this compound (MW: 696 g/mol ), add 71.8 µL of DMSO.[2]

    • Vortex the vial thoroughly until the powder is completely dissolved. A clear solution should be obtained.

  • Preparation of Working Solutions for Cell Culture:

    • Prepare an intermediate dilution of the stock solution in a protein-containing buffer (e.g., PBS + 1% BSA) or in complete cell culture medium (containing 5-10% FBS).[2] For example, dilute the 20 mM stock solution 1:10 to get a 2 mM solution.

    • Add the required volume of the intermediate dilution to your cell culture to achieve the final desired concentration. For instance, to achieve a final concentration of 100 µM in 1 mL of cell culture, add 50 µL of the 2 mM intermediate solution.

    • Always run a solvent control (cells treated with the same final concentration of DMSO without the inhibitor) to account for any effects of the solvent on the cells.[2]

Visualizations

G cluster_0 Troubleshooting this compound Insolubility start Start: this compound Precipitation or Insolubility Issue check_dmso Is the DMSO fresh, anhydrous, and high-purity? start->check_dmso replace_dmso Use fresh, high-purity DMSO. check_dmso->replace_dmso No check_mixing Was the solution thoroughly mixed/vortexed? check_dmso->check_mixing Yes replace_dmso->check_mixing mix_thoroughly Vortex thoroughly. Gentle warming (37°C) may help. check_mixing->mix_thoroughly No check_dilution Did precipitation occur after dilution in aqueous buffer? check_mixing->check_dilution Yes mix_thoroughly->check_dilution dilution_protocol Follow the recommended two-step dilution protocol. Decrease final concentration. check_dilution->dilution_protocol Yes contact_support If issues persist, contact technical support. check_dilution->contact_support No, insoluble in pure DMSO end_soluble Issue Resolved: this compound is soluble. dilution_protocol->end_soluble dilution_protocol->end_soluble

Caption: Troubleshooting workflow for this compound insolubility issues.

G cluster_1 Caspase Inhibition by this compound procaspase Pro-caspase-4 / Pro-caspase-13 (Inactive) active_caspase Active Caspase-4 / Caspase-13 procaspase->active_caspase Activation Signal cleavage Substrate Cleavage active_caspase->cleavage zleed This compound zleed->active_caspase Inhibits inhibition Irreversible Inhibition substrates Cellular Substrates substrates->cleavage apoptosis Apoptosis / Inflammation cleavage->apoptosis

Caption: Simplified signaling pathway of caspase inhibition by this compound.

References

Z-LEED-fmk Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Z-LEED-fmk in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, a known inhibitor of caspase-1, -4, and -13.

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, irreversible inhibitor of specific caspases, which are cysteine-aspartic proteases involved in apoptosis and inflammation. Its full chemical name is Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK. The fluoromethyl ketone (fmk) group allows it to covalently bind to the active site of caspases, leading to irreversible inhibition. It is recognized for its inhibitory activity against caspase-1, caspase-4, and caspase-13.[1][2]

2. My this compound is not dissolving properly. What should I do?

Proper dissolution is critical for experimental success. This compound is typically reconstituted in highly pure dimethyl sulfoxide (DMSO).[2] If you are experiencing solubility issues:

  • Ensure you are using high-quality, anhydrous DMSO. Moisture can reduce the solubility of the compound.[3]

  • Vortex thoroughly after adding the solvent to ensure the compound is completely dissolved before further dilutions.[2]

  • For very hydrophobic peptides, you can try dissolving them in a small amount of DMSO first, and then diluting the solution with water or your desired buffer.[1]

3. I am observing unexpected cellular effects. Could these be off-target effects?

Yes, off-target effects are a known consideration with fmk-based caspase inhibitors. While this compound is relatively specific, cross-reactivity with other caspases or proteases can occur. A notable off-target effect of the related pan-caspase inhibitor Z-VAD-fmk is the inhibition of N-glycanase 1 (NGLY1), which can induce autophagy.[4][5][6][7]

Troubleshooting Off-Target Effects:

  • Include proper controls: Use a different caspase inhibitor with a distinct chemical structure (e.g., Q-VD-OPh, which does not induce autophagy) to confirm that the observed phenotype is due to caspase inhibition and not an off-target effect.[6]

  • Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target effects.

  • Use specific molecular readouts: Confirm caspase inhibition using specific activity assays or by monitoring the cleavage of known caspase substrates.

4. What is the optimal working concentration for this compound in cell culture?

The optimal concentration is highly dependent on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment.[2]

  • General Range: Working concentrations typically range from 50 nM to 100 µM.[2]

  • Starting Point: A common starting concentration for in vitro experiments is 20 µM.[3][8]

  • Optimization is Key: It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[2]

5. I am concerned about DMSO toxicity in my cell cultures. How can I mitigate this?

High concentrations of DMSO can be toxic to cells.

  • Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally not exceed 1.0%, and ideally be kept below 0.5%.[2][9]

  • Run a Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups, to monitor for any solvent-related effects.[2]

Data Presentation: Key Experimental Parameters

The following tables summarize important quantitative data for working with this compound.

Table 1: Reconstitution and Storage of this compound

ParameterRecommendationCitation
Reconstitution Solvent High-purity (ACS grade) DMSO[2]
Stock Solution Concentration 20 mM[2]
Storage of Lyophilized Powder Stable for 1 year at -20°C to -70°C[2]
Storage of Reconstituted Stock Stable for 6 months at -20°C in DMSO[2]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][10]

Table 2: Working Concentrations for Cell Culture Experiments

ParameterRecommendationCitation
General Working Range 50 nM - 100 µM[2]
Typical Starting Concentration 10 - 20 µM[2][3]
Maximum Final DMSO Concentration < 1.0%[2][9]

Experimental Protocols

General Protocol for Inhibition of Caspase-1 in Cell Culture

This protocol provides a general workflow for using this compound to inhibit caspase-1-mediated pyroptosis or cytokine processing in a cell culture model.

  • Cell Seeding: Plate your cells (e.g., macrophages) at the desired density in a suitable culture plate and allow them to adhere overnight.

  • Preparation of this compound:

    • Prepare a 20 mM stock solution of this compound in high-purity DMSO.[2]

    • On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 20 µM). It is recommended to make an intermediate dilution in a protein-containing buffer or media before adding to the final culture volume to prevent precipitation.[2]

  • Pre-treatment with Inhibitor:

    • Remove the old medium from your cells and add the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for 1-2 hours to allow for cell permeability and binding of the inhibitor to its target.[3]

  • Induction of Caspase-1 Activation:

    • After the pre-treatment period, add your stimulus to induce inflammasome activation and subsequent caspase-1 activity (e.g., LPS followed by nigericin or ATP).

  • Incubation: Incubate the cells for the appropriate duration to observe the desired downstream effects (e.g., 4-24 hours).

  • Assay for Caspase-1 Inhibition:

    • Collect the cell culture supernatants to measure the release of IL-1β or IL-18 via ELISA.

    • Collect cell lysates to analyze the processing of pro-caspase-1 and pro-IL-1β by Western blotting.

    • Assess cell death (pyroptosis) using an LDH release assay or by microscopy.

Visualizations

Diagram 1: Simplified Caspase-1 Activation Pathway

Caspase1_Activation PAMPs PAMPs / DAMPs NLRs NLR Sensor (e.g., NLRP3) PAMPs->NLRs ASC ASC Adaptor NLRs->ASC Inflammasome Inflammasome Complex NLRs->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage ZLEED This compound ZLEED->Casp1 IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (20 mM Stock) Dilute Dilute to Working Concentration in Media Reconstitute->Dilute Pretreat Pre-treat Cells with This compound (1-2h) Dilute->Pretreat Plate Plate Cells Plate->Pretreat Stimulate Add Inflammatory/ Apoptotic Stimulus Pretreat->Stimulate Incubate Incubate (4-24h) Stimulate->Incubate Collect Collect Supernatant and/or Lysates Incubate->Collect Assay Perform Downstream Assays (ELISA, Western, LDH) Collect->Assay Troubleshooting_Logic Start Unexpected Result (e.g., No Inhibition) CheckConc Is the Concentration Optimized? Start->CheckConc CheckSol Is the Inhibitor Fully Dissolved? CheckConc->CheckSol Yes ActionOptimize Perform Dose-Response Experiment CheckConc->ActionOptimize No CheckDMSO Is DMSO Control Showing Toxicity? CheckSol->CheckDMSO Yes ActionSol Re-dissolve in Fresh, Anhydrous DMSO CheckSol->ActionSol No CheckOffTarget Could it be an Off-Target Effect? CheckDMSO->CheckOffTarget No ActionDMSO Lower Final DMSO Concentration (<0.5%) CheckDMSO->ActionDMSO Yes ActionOffTarget Use Alternative Inhibitor (e.g., Q-VD-OPh) CheckOffTarget->ActionOffTarget Possible End Re-run Experiment CheckOffTarget->End Unlikely ActionOptimize->End ActionSol->End ActionDMSO->End ActionOffTarget->End

References

Technical Support Center: Optimizing Z-LEED-FMK Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Z-LEED-FMK for maximal inhibition of caspase-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (Z-Leu-Glu-Glu-Asp-Fluoromethyl Ketone) is a highly specific, irreversible inhibitor of caspase-8. Its specificity is derived from the tetrapeptide sequence (LEED) which mimics the cleavage site in pro-caspase-8. By binding to the active site of caspase-8, it prevents the downstream activation of executioner caspases, such as caspase-3, thereby inhibiting the extrinsic apoptosis pathway.

Q2: What is a typical starting concentration and incubation time for this compound?

A common starting point for this compound concentration is in the range of 10-50 µM. The optimal pre-incubation time can vary significantly depending on the cell type and the specific experimental conditions. A standard recommendation is to pre-incubate the cells with this compound for 30 minutes to 2 hours before inducing apoptosis. However, for maximal inhibition, this timing may need to be optimized empirically.

Q3: How do I determine the optimal incubation time for my specific cell line?

To determine the optimal incubation time, a time-course experiment is recommended. This involves pre-incubating your cells with a fixed concentration of this compound for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) before inducing apoptosis. The level of caspase-8 or downstream caspase-3 activity is then measured to identify the pre-incubation time that yields the maximum inhibitory effect.

Q4: Can this compound affect other caspases?

While this compound is highly selective for caspase-8, very high concentrations (>>50 µM) may lead to off-target effects and inhibit other caspases, such as caspase-6. It is crucial to perform dose-response experiments to find the lowest effective concentration that specifically inhibits caspase-8 without significant off-target activity.

Q5: Is this compound toxic to cells?

This compound is generally not considered cytotoxic at its effective inhibitory concentrations. However, prolonged incubation times or very high concentrations can potentially interfere with normal cellular processes. It is always advisable to include a vehicle control (e.g., DMSO) and a this compound-only control (without apoptosis induction) to assess any potential cytotoxicity in your specific cell model.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete inhibition of apoptosis despite using this compound. 1. Suboptimal Incubation Time: The inhibitor was not present long enough to effectively block caspase-8 before the apoptotic signal was initiated. 2. Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or stimulus strength. 3. Alternative Apoptotic Pathway: The apoptotic stimulus may be activating an intrinsic (caspase-9 dependent) pathway that is not blocked by a caspase-8 inhibitor.1. Optimize Incubation Time: Perform a time-course experiment (e.g., pre-incubation for 0.5, 1, 2, 4 hours) to find the optimal window for inhibition. 2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). 3. Investigate Pathway: Use an inhibitor for the intrinsic pathway, such as Z-IETD-FMK (caspase-9 inhibitor), to determine the dominant apoptotic route.
High background or cell death in control groups. 1. Solvent Toxicity: The solvent for this compound (commonly DMSO) may be at a toxic concentration. 2. Inhibitor Cytotoxicity: The this compound itself might be causing cytotoxicity at the concentration or incubation time used.1. Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle-only control. 2. Assess Inhibitor Toxicity: Include a control with cells treated only with this compound (no apoptotic stimulus) for the longest duration of your experiment to check for cytotoxic effects.
Inconsistent results between experiments. 1. Cell Health and Passage Number: Variations in cell confluency, passage number, or overall health can affect their response to stimuli and inhibitors. 2. Reagent Stability: this compound, like many reagents, can degrade with improper storage or multiple freeze-thaw cycles.1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a specific confluency for the experiment. 2. Proper Reagent Handling: Aliquot the this compound stock solution upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Data Summary

The following table summarizes typical experimental conditions for this compound usage based on published studies.

Cell Type Apoptotic Stimulus This compound Concentration (µM) Pre-incubation Time Observed Effect Reference
Jurkat T cellsAnti-Fas antibody (CH11)20 - 5030 min - 1 hrSignificant reduction in caspase-3 activity and apoptosis.
Human KeratinocytesUVB Irradiation501 hrInhibition of UVB-induced apoptosis and caspase-8 activation.
HT-29 Colon Cancer CellsTNF-α + Cycloheximide20 - 1002 hrsDose-dependent inhibition of caspase-8 and downstream effector caspases.
Primary NeuronsOxygen-Glucose Deprivation10 - 2030 minNeuroprotective effects by blocking the extrinsic apoptotic pathway.

Key Signaling & Experimental Workflow Visualizations

G cluster_pathway Extrinsic Apoptosis Pathway & this compound Inhibition ligand Apoptotic Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor Binding disc DISC Formation (Death-Inducing Signaling Complex) receptor->disc Recruitment procasp8 Pro-Caspase-8 disc->procasp8 Recruitment casp8 Active Caspase-8 procasp8->casp8 Cleavage & Activation procasp3 Pro-Caspase-3 casp8->procasp3 Cleavage & Activation casp3 Active Caspase-3 (Executioner) procasp3->casp3 apoptosis Apoptosis casp3->apoptosis inhibitor This compound inhibitor->casp8 Irreversible Inhibition

Caption: this compound inhibits the extrinsic apoptosis pathway by irreversibly binding to active caspase-8.

G cluster_workflow Workflow for Optimizing this compound Incubation Time cluster_incubation Time-Course Pre-incubation start Start: Seed Cells culture Culture cells to desired confluency (e.g., 70-80%) start->culture prepare Prepare this compound dilutions and apoptotic stimulus culture->prepare t0 T = 0 min (Control) prepare->t0 t30 T = 30 min prepare->t30 t60 T = 60 min prepare->t60 t120 T = 120 min prepare->t120 t240 T = 240 min prepare->t240 induce Add Apoptotic Stimulus (e.g., TNF-α) for a fixed duration t0->induce t30->induce t60->induce t120->induce t240->induce lyse Lyse cells and collect protein induce->lyse assay Perform Caspase Activity Assay (e.g., colorimetric, fluorometric, or Western Blot) lyse->assay analyze Analyze Data: Compare caspase activity across all time points assay->analyze end Determine Optimal Incubation Time analyze->end

Caption: A typical experimental workflow for determining the optimal this compound pre-incubation time.

Detailed Experimental Protocol: Time-Course Optimization of this compound

This protocol provides a framework for determining the optimal pre-incubation time for this compound in a cell-based assay using a colorimetric caspase activity assay as the readout.

1. Materials and Reagents:

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 20 mM)

  • Apoptotic stimulus (e.g., TNF-α and Cycloheximide)

  • Phosphate-Buffered Saline (PBS)

  • Caspase-8 Colorimetric Assay Kit (containing lysis buffer, substrate, etc.)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • This compound Pre-incubation (Time-Course):

    • Prepare working solutions of this compound in complete medium to achieve a final concentration of 20 µM (or your chosen concentration).

    • Set up experimental groups for different pre-incubation times (e.g., 240 min, 120 min, 60 min, 30 min) and controls (No inhibitor, Vehicle control).

    • At the appropriate time point before apoptosis induction (e.g., for the 240 min point, add the inhibitor 4 hours before the stimulus), remove the old medium and add the this compound-containing medium to the respective wells. For the vehicle control, add medium with the equivalent concentration of DMSO.

  • Apoptosis Induction:

    • At Time = 0, add the apoptotic stimulus (e.g., TNF-α/CHX) to all wells except the negative control (untreated) and inhibitor-only control wells.

    • Incubate for the desired duration to induce apoptosis (e.g., 4-6 hours, this may also need optimization).

  • Cell Lysis and Caspase-8 Assay:

    • Following apoptosis induction, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.

    • Wash the cells once with cold PBS.

    • Add the lysis buffer provided in the caspase assay kit to each well and incubate on ice as per the manufacturer's instructions.

    • Add the caspase-8 substrate (e.g., IETD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.

    • Subtract the background reading (from a blank well) from all samples.

    • Calculate the percentage of caspase-8 inhibition for each pre-incubation time point relative to the "stimulus-only" control.

    • Plot the percentage of inhibition against the pre-incubation time to visualize the optimal duration for maximum inhibition.

how to avoid off-target effects of Z-Leed-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Z-Leed-fmk, a caspase-13 and caspase-4 inhibitor. The information below will help you design experiments that minimize off-target effects and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable, irreversible inhibitor of caspases. Its peptide sequence, Z-L-E(OMe)-E(OMe)-D(OMe)-FMK, is designed to target and inhibit the activity of specific caspases. It is primarily known as an inhibitor of caspase-13 and caspase-4 and can also inhibit caspase-1 processing.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not as extensively documented as those for the pan-caspase inhibitor Z-VAD-fmk, its structural similarity to other peptide-based caspase inhibitors suggests a potential for off-target activities. Researchers should be aware of the following potential off-target effects observed with similar compounds like Z-VAD-fmk:

  • Inhibition of other proteases: Peptide-based inhibitors can sometimes inhibit other classes of proteases with similar active sites, such as cathepsins and calpains.[2][3]

  • Induction of autophagy: A significant off-target effect of the related inhibitor Z-VAD-fmk is the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1).[2][4][5][6][7][8] This can complicate the interpretation of results in studies focused on apoptosis.

Q3: How can I control for potential off-target effects of this compound?

To ensure that the observed effects are due to the inhibition of the intended target caspases, it is crucial to include proper experimental controls. Here are some recommendations:

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the target caspase activity without causing non-specific effects.

  • Negative Control Compound: Use a negative control peptide that has a similar chemical structure but is not expected to inhibit caspases. Z-FA-fmk is a commonly used negative control for caspase inhibitors.[9]

  • Alternative Inhibitors: To confirm that the observed phenotype is due to caspase inhibition, use a structurally different caspase inhibitor with a similar target profile.

  • Rescue Experiments: If possible, perform a rescue experiment by expressing a form of the target caspase that is resistant to this compound.

  • Monitor for Autophagy: If autophagy is a potential confounding factor in your experiments, monitor for its induction using techniques such as LC3-II immunoblotting or GFP-LC3 puncta formation.[2][5][6]

Q4: Are there any alternatives to this compound?

The choice of inhibitor depends on the specific caspases you are targeting. For broader caspase inhibition without the induction of autophagy, Q-VD-OPh has been suggested as a suitable alternative to Z-VAD-fmk.[2][6][7] For specific inhibition of caspase-1, Ac-YVAD-cmk has been shown to be more specific than Z-VAD-fmk in certain contexts.[10] Researchers should carefully review the literature to select the most appropriate inhibitor for their experimental system.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound.

Problem Possible Cause Recommended Solution
No inhibition of target caspase activity 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells.1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the inhibitor is stored correctly at -20°C and handle it as recommended by the manufacturer. 3. Verify cell permeability using a positive control for apoptosis inhibition.
Unexpected cell death or toxicity 1. High inhibitor concentration: The concentration of this compound may be too high, leading to off-target toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The inhibitor may be affecting other cellular pathways essential for survival.1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is below toxic levels (typically <0.5%). 3. Investigate potential off-target effects by using the controls mentioned in the FAQ section.
Induction of autophagy Off-target inhibition of NGLY1: this compound, similar to Z-VAD-fmk, may be inhibiting NGLY1.[2][4][5][6]1. Monitor for autophagy markers (e.g., LC3-II, p62). 2. Use an alternative caspase inhibitor that does not induce autophagy, such as Q-VD-OPh.[2][6][7] 3. Use siRNA to knock down the target caspase as an alternative to chemical inhibition.
Inconsistent results 1. Variability in experimental conditions: Inconsistent cell density, treatment times, or inhibitor concentrations. 2. Inhibitor stability: Repeated freeze-thaw cycles of the inhibitor stock solution.1. Standardize all experimental parameters. 2. Aliquot the inhibitor stock solution upon reconstitution to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range is 1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Treatment: Add the different concentrations of this compound and the vehicle control to the cells.

  • Induction of Apoptosis: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), induce apoptosis using a known stimulus.

  • Assay for Caspase Activity: After the appropriate incubation time, measure the activity of the target caspase using a commercially available assay (e.g., a fluorometric or colorimetric assay).

  • Data Analysis: Plot the caspase activity against the inhibitor concentration to determine the IC50 (the concentration at which 50% of the caspase activity is inhibited). The optimal concentration for your experiments should be the lowest concentration that gives maximal inhibition of the target caspase.

Protocol 2: Monitoring for Autophagy Induction

  • Treatment: Treat your cells with this compound at the determined optimal concentration, a vehicle control, and a positive control for autophagy induction (e.g., rapamycin or starvation).

  • Protein Extraction: After the desired treatment time, lyse the cells and collect the protein extracts.

  • Western Blotting: Perform a Western blot analysis to detect the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation. Also, probe for p62/SQSTM1, a protein that is degraded during autophagy; its accumulation can indicate a blockage in autophagic flux.

  • Microscopy (optional): If you have cells stably expressing GFP-LC3, you can monitor the formation of GFP-LC3 puncta using fluorescence microscopy. An increase in the number of puncta per cell indicates autophagy induction.

Visualizations

Signaling_Pathway Potential Off-Target Effects of this compound cluster_caspase On-Target Pathway cluster_off_target Potential Off-Target Pathways cluster_autophagy Autophagy Induction cluster_proteases Other Protease Inhibition Apoptotic Stimulus Apoptotic Stimulus Pro-Caspase-13/4 Pro-Caspase-13/4 Apoptotic Stimulus->Pro-Caspase-13/4 Active Caspase-13/4 Active Caspase-13/4 Pro-Caspase-13/4->Active Caspase-13/4 Activation Apoptosis Apoptosis Active Caspase-13/4->Apoptosis This compound This compound This compound->Active Caspase-13/4 Inhibition NGLY1 NGLY1 This compound->NGLY1 Inhibition (Hypothesized) Cathepsins Cathepsins This compound->Cathepsins Potential Inhibition Calpains Calpains This compound->Calpains Potential Inhibition ERAD ERAD NGLY1->ERAD Role in Autophagy Autophagy NGLY1->Autophagy Inhibition leads to Autophagy Induction

Caption: Potential on-target and off-target pathways of this compound.

Experimental_Workflow Workflow to Mitigate Off-Target Effects Start Start Determine Optimal\nConcentration\n(Dose-Response) Determine Optimal Concentration (Dose-Response) Start->Determine Optimal\nConcentration\n(Dose-Response) Perform Experiment with\nthis compound at Optimal\nConcentration Perform Experiment with This compound at Optimal Concentration Determine Optimal\nConcentration\n(Dose-Response)->Perform Experiment with\nthis compound at Optimal\nConcentration Include Controls Include Controls Perform Experiment with\nthis compound at Optimal\nConcentration->Include Controls Monitor for Off-Target\nEffects Monitor for Off-Target Effects Perform Experiment with\nthis compound at Optimal\nConcentration->Monitor for Off-Target\nEffects Negative Control\n(e.g., Z-FA-fmk) Negative Control (e.g., Z-FA-fmk) Include Controls->Negative Control\n(e.g., Z-FA-fmk) Alternative Inhibitor\n(e.g., Q-VD-OPh) Alternative Inhibitor (e.g., Q-VD-OPh) Include Controls->Alternative Inhibitor\n(e.g., Q-VD-OPh) Analyze and Interpret\nResults Analyze and Interpret Results Negative Control\n(e.g., Z-FA-fmk)->Analyze and Interpret\nResults Alternative Inhibitor\n(e.g., Q-VD-OPh)->Analyze and Interpret\nResults Autophagy Assay\n(LC3-II, p62) Autophagy Assay (LC3-II, p62) Monitor for Off-Target\nEffects->Autophagy Assay\n(LC3-II, p62) Other Protease\nActivity Assays Other Protease Activity Assays Monitor for Off-Target\nEffects->Other Protease\nActivity Assays Autophagy Assay\n(LC3-II, p62)->Analyze and Interpret\nResults Other Protease\nActivity Assays->Analyze and Interpret\nResults End End Analyze and Interpret\nResults->End

Caption: Recommended experimental workflow for using this compound.

References

Z-Leed-fmk stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-LEED-fmk, a specific inhibitor of caspase-4 and caspase-13. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a cell-permeable, irreversible peptide inhibitor of caspases. Its primary targets are caspase-4 and caspase-13.[1] In humans, the likely orthologue of bovine caspase-13 is caspase-4, making this compound a key tool for studying caspase-4-mediated signaling pathways.[2]

Q2: How should I store and reconstitute this compound?

A2: Lyophilized this compound powder is stable for up to one year when stored at -20°C to -70°C.[3] For use, it should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10-20 mM.[3] This stock solution is stable for up to 6 months when stored in aliquots at -20°C.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound can vary depending on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment.[3] A general starting range is between 10 µM and 100 µM.[3] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Q4: Is this compound toxic to cells?

A4: this compound itself is generally not considered cytotoxic at effective inhibitory concentrations. However, the solvent used to dissolve it, DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity.[3] Always include a vehicle control (DMSO alone) in your experiments to account for any potential effects of the solvent.

Stability of this compound in Cell Culture Media

Table 1: Estimated Stability of this compound in Common Cell Culture Media at 37°C

Cell Culture MediumSerum PresenceEstimated Half-life (t½)Recommendations
DMEM10% FBS4 - 6 hoursFor experiments longer than 6 hours, consider replenishing the inhibitor with media changes.
RPMI-164010% FBS4 - 6 hoursSimilar to DMEM, periodic replenishment is advised for long-term experiments.
Serum-Free MediaN/A6 - 8 hoursStability may be slightly enhanced in the absence of serum proteases.

Disclaimer: The half-life values presented in this table are estimations based on data from similar compounds and general knowledge of peptide stability. Empirical determination of this compound stability in your specific experimental system is recommended.

Troubleshooting Guide

IssuePossible CauseRecommendation
Incomplete inhibition of caspase activity Inhibitor concentration is too low: The optimal concentration can vary between cell types and experimental conditions.Perform a dose-response curve to determine the effective concentration of this compound for your specific cell line and stimulus.
Degradation of the inhibitor: this compound may have limited stability in cell culture media at 37°C.For long-term experiments, consider replenishing the inhibitor every 4-6 hours by performing partial media changes containing fresh this compound.
Timing of inhibitor addition: For effective inhibition, this compound should be present before or at the time of caspase activation.Add this compound to your cell cultures 30-60 minutes before applying the apoptotic or inflammatory stimulus.
Observed cell toxicity High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration does not exceed 0.5%. Prepare a higher concentration stock solution of this compound if necessary to minimize the volume of DMSO added.
"Off-target" effects: At very high concentrations, the inhibitor might have unintended effects on other cellular processes.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a negative control peptide, such as Z-FA-fmk, to assess non-specific effects.
Variability between experiments Inconsistent inhibitor activity: Improper storage of the this compound stock solution can lead to degradation.Aliquot the reconstituted this compound stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.Maintain consistent cell culture practices and carefully document all experimental parameters.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add the apoptotic or inflammatory stimulus to the wells.

  • Incubation: Incubate for the desired period.

  • Endpoint Analysis: Assess caspase activity using a suitable assay (e.g., a fluorometric caspase activity assay or Western blotting for cleaved caspase substrates like PARP).

  • Data Analysis: Plot the caspase activity against the this compound concentration to determine the IC50 (the concentration at which 50% of the caspase activity is inhibited).

Protocol 2: Assessing this compound Stability in Cell Culture
  • Inhibitor Addition: Add this compound at its optimal working concentration to a flask of your chosen cell culture medium (with or without serum).

  • Incubation: Incubate the medium at 37°C in a 5% CO₂ incubator.

  • Time-course Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the medium.

  • Caspase Activity Assay: Prepare cell lysates containing activated caspase-4. Add the collected medium samples to the cell lysates and measure the remaining inhibitory activity of this compound using a caspase-4 activity assay.

  • Data Analysis: Plot the percentage of remaining this compound activity against time to estimate its half-life in the cell culture medium.

Signaling Pathways and Experimental Workflows

This compound in the Non-Canonical Inflammasome Pathway

This compound is an inhibitor of caspase-4, a key component of the non-canonical inflammasome pathway. This pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

NonCanonicalInflammasome LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 binds to CARD domain ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 oligomerization & auto-activation GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ZLEED This compound ZLEED->ActiveCaspase4 inhibits

Caption: this compound inhibits the non-canonical inflammasome pathway.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for testing the effectiveness of this compound in a cell-based assay.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells PreIncubation Pre-incubate with this compound (30-60 min) CellSeeding->PreIncubation InhibitorPrep Prepare this compound Dilutions InhibitorPrep->PreIncubation Stimulation Add Apoptotic/Inflammatory Stimulus PreIncubation->Stimulation Incubation Incubate for Desired Time Stimulation->Incubation EndpointAssay Perform Endpoint Assay (e.g., Caspase Activity, Western Blot) Incubation->EndpointAssay DataAnalysis Analyze and Interpret Results EndpointAssay->DataAnalysis

Caption: Workflow for evaluating this compound's inhibitory effects.

References

Technical Support Center: Enhancing Z-Leed-fmk Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the caspase inhibitor Z-Leed-fmk in various cell lines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose resistance mechanisms and implement strategies to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible inhibitor of caspases. It specifically targets caspase-13 and caspase-4 and has been shown to inhibit the processing of caspase-1.[1] Its primary mechanism is to block the proteolytic activity of these caspases, thereby inhibiting downstream signaling pathways involved in apoptosis and pyroptosis.

Q2: Why are some of my cell lines resistant to this compound-induced cell death?

A2: Resistance to this compound can arise from several factors:

  • Upregulation of Inhibitor of Apoptosis Proteins (IAPs): Proteins like XIAP, cIAP1, and cIAP2 can directly bind to and inhibit caspases, preventing this compound from effectively blocking the apoptotic cascade.

  • Downregulation or Mutation of Key Caspases: Reduced expression or mutations in caspase-8 or other caspases targeted by this compound can render the inhibitor ineffective.

  • Activation of Alternative Cell Death Pathways: When the caspase-dependent apoptotic pathway is blocked, cells can activate alternative, caspase-independent cell death mechanisms such as necroptosis.

  • Expression of Multidrug Resistance (MDR) Transporters: Although evidence is varied, efflux pumps like P-glycoprotein (MDR1) could potentially reduce the intracellular concentration of this compound.

Q3: What is a typical working concentration for this compound?

A3: The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically for your specific experimental system. However, a general starting range for in vitro cell culture experiments is between 10 µM and 100 µM.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can reduce its efficacy.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in resistant cell lines and provides potential solutions.

Problem Possible Cause Suggested Solution
No observable increase in cell death after this compound treatment. Cell line is resistant due to high IAP expression. 1. Co-treat with a SMAC mimetic: SMAC mimetics antagonize IAPs, thereby restoring caspase activity. Refer to the "Protocol for Co-treatment with this compound and a SMAC Mimetic." 2. Confirm IAP upregulation: Perform a western blot to assess the expression levels of XIAP, cIAP1, and cIAP2 in your resistant cell line compared to a sensitive control.
Ineffective concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. Test a range from 10 µM to 100 µM.
Degraded this compound. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C.
Cell death is observed, but it doesn't appear to be apoptotic. Activation of necroptosis. 1. Induce and confirm necroptosis: Co-treat cells with this compound and a necroptosis inducer like TNF-α. Assess for markers of necroptosis such as phosphorylation of MLKL and RIPK3 via western blot. Refer to the "Protocol for Induction of Necroptosis." 2. Inhibit necroptosis: Use a necroptosis inhibitor like Necrostatin-1 to see if it rescues the cells from death, confirming this pathway is active.
Variability in results between experiments. Inconsistent cell health or density. Ensure consistent cell passage number, confluency, and seeding density for all experiments.
Inconsistent reagent preparation. Prepare fresh dilutions of this compound and other reagents for each experiment from single-use aliquots.
Difficulty in detecting caspase cleavage by western blot. Timing of analysis is not optimal. Perform a time-course experiment to identify the peak of caspase cleavage after treatment.
Low protein concentration. Ensure you are loading a sufficient amount of protein for your western blot (typically 20-40 µg).
Poor antibody quality. Use a validated antibody for cleaved caspases and include appropriate positive and negative controls.

Data Presentation

Table 1: Representative Dose-Response Data for this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentConcentration Range (µM)IC50 (µM)
Sensitive (e.g., Jurkat)This compound0.1 - 100~25
Resistant (e.g., HT-29)This compound0.1 - 100>100
Resistant (HT-29)This compound + TRAIL (100 ng/mL)0.1 - 100~40

Note: These are example values and will vary depending on the specific cell line and experimental conditions.

Table 2: Quantitative Analysis of Apoptosis vs. Necroptosis Induction

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)% Necroptotic Cells (Annexin V+/PI+)
ResistantThis compound (50 µM)< 5%< 5%
ResistantTNF-α (20 ng/mL)~15%~10%
ResistantThis compound (50 µM) + TNF-α (20 ng/mL)< 5%~60%

Data represents typical results from flow cytometry analysis.

Experimental Protocols

Protocol for Co-treatment with this compound and TRAIL

This protocol is designed to enhance this compound efficacy by co-administering TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), which can sensitize resistant cells to apoptosis.

  • Cell Seeding: Plate resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a 2X stock solution of this compound in your cell culture medium.

    • Prepare a 2X stock solution of TRAIL (e.g., 200 ng/mL) in your cell culture medium.

  • Treatment:

    • Remove the old medium from the wells.

    • Add 50 µL of the 2X this compound solution to the appropriate wells.

    • Add 50 µL of the 2X TRAIL solution to the appropriate wells.

    • For combination treatment, add 50 µL of 2X this compound followed by 50 µL of 2X TRAIL.

    • Include wells with vehicle control (DMSO) and single-agent controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability:

    • Perform an MTT or other cell viability assay according to the manufacturer's instructions.

    • Alternatively, assess apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol for Induction of Necroptosis with this compound and TNF-α

This protocol aims to induce necroptosis, a form of programmed necrosis, in resistant cell lines by inhibiting caspases while stimulating the TNF receptor pathway.

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate for western blot, 96-well plate for viability assays) and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Treat the cells with this compound (e.g., 20-50 µM) for 1-2 hours prior to TNF-α treatment.

  • TNF-α Treatment:

    • Add TNF-α to the wells to a final concentration of 10-100 ng/mL.

  • Incubation: Incubate for 4-24 hours, depending on the cell line and the endpoint being measured.

  • Analysis:

    • Cell Viability: Measure cell viability using a lactate dehydrogenase (LDH) assay, which quantifies membrane integrity loss, a hallmark of necrosis.

    • Western Blot: Lyse the cells and perform a western blot to detect the phosphorylation of MLKL and RIPK3, key markers of necroptosis.

    • Flow Cytometry: Stain cells with Annexin V and PI. Necroptotic cells will be double-positive.

Protocol for Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Induce Apoptosis: Treat your cells with the experimental conditions (e.g., this compound with a sensitizer) and include a positive control (e.g., staurosporine) and a negative (untreated) control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cellular debris.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to the lysate.

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[2]

Visualizations

Signaling_Pathway_Resistance cluster_apoptosis Apoptotic Pathway cluster_resistance Resistance Mechanisms Stimulus Stimulus Procaspase-8 Procaspase-8 Stimulus->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes ZLeed This compound ZLeed->Caspase-8 Inhibits IAPs IAP Proteins IAPs->Caspase-8 Inhibits Necroptosis Necroptosis TNFR TNF Receptor RIPK1_RIPK3 RIPK1/RIPK3 TNFR->RIPK1_RIPK3 Activates MLKL p-MLKL RIPK1_RIPK3->MLKL Phosphorylates MLKL->Necroptosis Executes

Caption: Mechanisms of this compound action and resistance.

Experimental_Workflow cluster_problem Problem Identification cluster_strategies Overcoming Resistance cluster_analysis Analysis Start Start: Resistant Cell Line AssessBaseline Assess Baseline Apoptosis (Annexin V/PI) Start->AssessBaseline Strategy1 Strategy 1: Co-treatment with TRAIL AssessBaseline->Strategy1 Strategy2 Strategy 2: Induce Necroptosis (this compound + TNF-α) AssessBaseline->Strategy2 Strategy3 Strategy 3: Inhibit IAPs (this compound + SMAC Mimetic) AssessBaseline->Strategy3 Analysis1 Analyze Apoptosis (Caspase Assay, Western Blot) Strategy1->Analysis1 Analysis2 Analyze Necroptosis (LDH Assay, p-MLKL Western Blot) Strategy2->Analysis2 Analysis3 Analyze Apoptosis (Caspase Assay, IAP Levels) Strategy3->Analysis3 End End: Effective Cell Death Analysis1->End Successful Sensitization Analysis2->End Successful Cell Death Induction Analysis3->End Successful Sensitization

Caption: Workflow for improving this compound efficacy.

References

Z-Leed-fmk not inhibiting caspase activity what to do

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-LEED-fmk. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a caspase inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable and irreversible caspase inhibitor.[1] Its peptide sequence, Z-L-E(OMe)-E(OMe)-D(OMe)-FMK, is designed to target and bind to the active site of specific caspases, thereby preventing their proteolytic activity. It is primarily known as an inhibitor of caspase-13 and caspase-4 and has also been shown to inhibit caspase-1 processing.[1] The fluoromethyl ketone (FMK) group forms a covalent bond with the caspase's active site, leading to irreversible inhibition.

Q2: How should I reconstitute and store this compound?

Proper reconstitution and storage are critical for maintaining the inhibitor's activity.

  • Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 20 mM.

  • Storage:

    • Lyophilized Powder: Store at -20°C for up to one year.

    • Reconstituted in DMSO: Store at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound can vary significantly depending on the cell type, the specific apoptotic stimulus, and the duration of the experiment. A general starting range is between 50 nM and 100 µM. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guide: this compound Not Inhibiting Caspase Activity

This guide addresses the common problem of observing no or low inhibition of caspase activity after treatment with this compound.

Problem 1: Ineffective Inhibition of Caspase Activity
Possible Cause Troubleshooting Step Experimental Protocol/Validation
Improper Inhibitor Preparation or Storage 1. Verify Reconstitution: Ensure this compound was fully dissolved in high-purity DMSO. A pellet may not be visible. 2. Check Storage Conditions: Confirm that the lyophilized powder and reconstituted stock solution have been stored at the correct temperatures and that the expiration dates have not been exceeded. Avoid multiple freeze-thaw cycles. 3. Prepare Fresh Stock: If in doubt, reconstitute a fresh vial of this compound.Protocol: Reconstitute 1 mg of this compound (MW: 696 Da) in 86 µL of ACS grade DMSO to make a 20 mM stock solution.
Suboptimal Inhibitor Concentration 1. Titrate the Inhibitor: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line and stimulus. 2. Increase Incubation Time: The inhibitor may require a longer pre-incubation time to effectively penetrate the cells and inhibit caspases before the apoptotic stimulus is applied.Protocol: Seed cells and pre-incubate with varying concentrations of this compound for 1-2 hours before inducing apoptosis. Measure caspase activity at different time points post-induction.
Cell Permeability Issues 1. Verify Cell Permeability: The benzyloxycarbonyl (Z) group and O-methyl side chains are designed to enhance cell permeability. However, permeability can vary between cell types. 2. Use a Positive Control Inhibitor: Include a well-characterized, cell-permeable pan-caspase inhibitor like Z-VAD-fmk as a positive control for caspase inhibition.Protocol: Run parallel experiments with this compound and Z-VAD-fmk. If Z-VAD-fmk inhibits caspase activity but this compound does not, it may indicate an issue with the specific inhibitor's permeability or target specificity in your system.
DMSO Toxicity 1. Limit Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells and mask the effect of the inhibitor. 2. Include a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) to assess the effect of the solvent on cell viability and caspase activity.Protocol: Prepare serial dilutions of the this compound stock in a protein-containing buffer (e.g., PBS + 1% BSA or culture media) before adding to the cell culture to minimize the final DMSO concentration.
Incorrect Caspase Target 1. Confirm the Caspase Pathway: this compound is specific for caspase-13 and -4.[1] If the apoptotic pathway in your experimental model is not mediated by these caspases, this compound will not be effective. 2. Use a Pan-Caspase Inhibitor: Use a broad-spectrum caspase inhibitor like Z-VAD-fmk to confirm that the observed cell death is caspase-dependent.Protocol: Use a pan-caspase inhibitor to determine if apoptosis is caspase-mediated. If it is, consider using inhibitors specific to other caspases (e.g., Z-IETD-fmk for caspase-8, Z-LEHD-fmk for caspase-9) to dissect the pathway.
Inactive Apoptotic Induction 1. Verify Apoptosis Induction: Ensure that your method of inducing apoptosis is effective. 2. Positive Control for Apoptosis: Include a positive control for apoptosis (e.g., a known apoptosis inducer like staurosporine or TNF-α) to confirm that the cells are capable of undergoing apoptosis.Protocol: Measure key markers of apoptosis in your positive control cells, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining, to validate your apoptosis induction protocol.
Quantitative Data Summary
ParameterThis compoundZ-VAD-fmk (Pan-Caspase Inhibitor)Z-FA-fmk (Negative Control)
Target Caspases Caspase-13, Caspase-4, Caspase-1 (processing)[1]Broad spectrum (Caspase-1, -3, -4, -5, -6, -7, -8, -9)None (Inhibits Cathepsins B and L)
Typical Working Conc. 50 nM - 100 µM20 µM - 200 µMUsed at similar concentrations to test inhibitors
Reconstitution Solvent DMSODMSODMSO
Storage (Reconstituted) -20°C for up to 6 months-20°C-20°C

Experimental Protocols

Protocol 1: General Procedure for Using this compound in Cell Culture
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Preparation:

    • Thaw the 20 mM this compound stock solution on ice.

    • Prepare the desired working concentrations by diluting the stock solution in serum-free media or PBS containing 1% BSA immediately before use.

  • Pre-incubation:

    • Remove the culture medium from the cells.

    • Add the medium containing the desired concentration of this compound or controls (vehicle control, negative control inhibitor).

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Apoptosis Induction:

    • Add the apoptotic stimulus to the wells containing the inhibitor.

    • Incubate for the desired period.

  • Assessment of Caspase Activity:

    • Harvest the cells and measure caspase activity using a commercially available assay kit (e.g., a fluorometric assay for caspase activity).

Protocol 2: Caspase Activity Assay (Fluorometric)

This protocol provides a general outline for measuring caspase activity in cell lysates.

  • Cell Lysis:

    • After experimental treatment, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a chilled lysis buffer provided with a caspase assay kit.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Caspase Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new microfuge tube.

    • Determine the protein concentration of each lysate.

    • In a 96-well black plate, add 50 µg of protein from each lysate to each well.

    • Add the caspase substrate (e.g., Ac-LEED-AFC for caspase-13) and reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Controls:

    • Blank: Reaction buffer and substrate without cell lysate.

    • Negative Control: Lysate from untreated cells.

    • Positive Control: Lysate from cells treated with an apoptosis inducer without any inhibitor.

    • Inhibitor Control: Lysate from cells treated with the apoptosis inducer and a known caspase inhibitor.

Visualizations

Signaling Pathway: Non-Canonical Inflammasome Activation

NonCanonical_Inflammasome cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Cell Membrane LPS LPS LPS_cyto Intracellular LPS LPS->LPS_cyto Translocation Caspase4_5 Pro-Caspase-4/5 LPS_cyto->Caspase4_5 Direct Binding & Activation Active_Caspase4_5 Active Caspase-4/5 Caspase4_5->Active_Caspase4_5 GSDMD Gasdermin D (GSDMD) Active_Caspase4_5->GSDMD Cleavage Pro_IL1b Pro-IL-1β Active_Caspase4_5->Pro_IL1b Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Oligomerization IL1b IL-1β Pro_IL1b->IL1b Z_LEED_fmk This compound Z_LEED_fmk->Active_Caspase4_5 Inhibition Pore->IL1b Release Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Non-canonical inflammasome pathway showing inhibition by this compound.

Experimental Workflow: Troubleshooting this compound Inactivity

References

validating Z-Leed-fmk inhibitor activity in your experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the Z-LEED-fmk caspase inhibitor in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable, irreversible inhibitor of caspases. Its primary targets are reported to be caspase-13 and caspase-4. It has also been shown to inhibit the processing of caspase-1 in certain cellular contexts.

Q2: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. A general starting range is between 50 nM and 100 µM.[1] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.

Q3: How should I dissolve and store this compound?

This compound is typically dissolved in high-purity DMSO to create a stock solution (e.g., 20 mM).[1] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer. Lyophilized this compound is stable for at least a year when stored at -20°C to -70°C. Once reconstituted in DMSO, the solution is stable for up to 6 months at -20°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Q4: Do I need a solvent control in my experiments?

Yes, a solvent control (e.g., DMSO) is essential. High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor.[1] The final concentration of DMSO in your cell culture should typically not exceed 1.0%.

Q5: What are some common off-target effects of FMK-based caspase inhibitors?

Fluoromethyl ketone (FMK)-derivatized peptide inhibitors can have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit other cysteine proteases like cathepsins and calpains, as well as the N-glycanase NGLY1, which can induce autophagy.[2][3][4][5][6] While specific off-target effects of this compound are less documented, it is important to consider this possibility when interpreting unexpected results.

Troubleshooting Guides

General Troubleshooting
ProblemPossible CauseSuggested Solution
No inhibition of apoptosis observed. Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of this compound concentrations.
Inhibitor was added too late. Add this compound prior to or concurrently with the apoptotic stimulus.
Inhibitor is inactive. Ensure proper storage and handling of the inhibitor. Use a fresh aliquot.
Apoptosis is occurring through a caspase-independent pathway. Investigate alternative cell death pathways.
High background apoptosis in control cells. Cells are unhealthy or overgrown. Use healthy, log-phase cells for your experiments.
DMSO concentration is too high. Ensure the final DMSO concentration is non-toxic to your cells (typically <1%).
Inconsistent results between experiments. Variability in cell density or treatment timing. Standardize cell seeding density and the timing of inhibitor and stimulus addition.
Inhibitor solution is not properly mixed. Ensure the inhibitor is fully dissolved and the final solution is homogenous.
Troubleshooting Specific Assays
AssayProblemPossible CauseSuggested Solution
Caspase Activity Assay Low or no signal in positive control. Cell lysis is incomplete. Ensure complete cell lysis by following the protocol carefully.
Incorrect assay timing. Perform a time-course experiment to determine the peak of caspase activity.
Incorrect wavelength/filter settings. Verify the correct excitation and emission wavelengths for the fluorometric or colorimetric substrate.
High background signal. Autocatalytic activation of caspases in lysate. Keep lysates on ice and perform the assay as quickly as possible.
Western Blot No cleaved caspase band detected in positive control. Poor antibody quality. Use an antibody validated for the detection of the cleaved form of the target caspase.
Insufficient protein loading. Load an adequate amount of protein (e.g., ~20 µg of cell extract per lane).
Inefficient protein transfer. Optimize transfer conditions (time, voltage) for your specific protein size.
Non-specific bands observed. Antibody concentration is too high. Titrate the primary antibody to the optimal concentration.
Flow Cytometry (Annexin V/PI) High percentage of Annexin V positive cells in the negative control. Mechanical stress during cell harvesting. Handle cells gently. Avoid harsh trypsinization; use EDTA-free dissociation buffers as Annexin V binding is Ca²⁺-dependent.[7]
Cells are unhealthy. Use healthy, log-phase cells.
Poor separation between populations. Incorrect compensation settings. Use single-stain controls to set proper compensation.[7]

Experimental Protocols

Protocol 1: Caspase Activity Assay (Colorimetric)
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus in the presence or absence of this compound. Include a vehicle-treated control group.

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Incubate at 37°C for 1-2 hours, protected from light.[8]

  • Data Acquisition: Read the absorbance at 400-405 nm using a microplate reader.

  • Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.

Protocol 2: Western Blot for Cleaved Caspase-3
  • Sample Preparation:

    • Treat cells as described in Protocol 1.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration.

  • SDS-PAGE:

    • Load approximately 20 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Cleaved caspase-3 will appear as smaller fragments (e.g., p17/p19 and p12) compared to the full-length procaspase-3 (~35 kDa).

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitor Inhibitor Action Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound Procaspase-1 Procaspase-1 This compound->Procaspase-1 Inhibits processing Caspase-1 Caspase-1

Caption: Overview of apoptosis signaling pathways and the point of intervention for this compound.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment Controls Controls Cell Culture->Controls Validation Assays Validation Assays Treatment->Validation Assays Controls->Validation Assays Data Analysis Data Analysis Validation Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for validating this compound inhibitor activity.

Troubleshooting_Tree Start No Inhibition Observed DoseResponse Dose-response performed? Start->DoseResponse IncreaseConc Increase this compound concentration DoseResponse->IncreaseConc No Timing Inhibitor added before stimulus? DoseResponse->Timing Yes IncreaseConc->Timing AdjustTiming Add inhibitor before or with stimulus Timing->AdjustTiming No PositiveControl Positive control for apoptosis works? Timing->PositiveControl Yes AdjustTiming->PositiveControl CheckStimulus Verify apoptotic stimulus efficacy PositiveControl->CheckStimulus No OffTarget Unexpected cellular response? PositiveControl->OffTarget Yes ConsiderOffTarget Consider off-target effects (e.g., autophagy) OffTarget->ConsiderOffTarget Yes CaspaseIndependent Investigate caspase-independent pathways OffTarget->CaspaseIndependent No

Caption: A decision tree for troubleshooting experiments where this compound fails to inhibit apoptosis.

References

minimizing variability in Z-Leed-fmk treatment results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-LEED-FMK, a cell-permeable and irreversible inhibitor of caspase-4 and caspase-13. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic peptide inhibitor belonging to the fluoromethyl ketone (FMK) class of caspase inhibitors. It is designed to irreversibly bind to the active site of specific caspases, thereby inhibiting their activity. Its primary targets are caspase-4 and caspase-13.[1] It has been shown to inhibit caspase-1 processing in macrophages infected with S. typhimurium.[1]

Q2: What are the main applications of this compound in research?

A2: Given its inhibitory action on caspase-4, this compound is a valuable tool for studying inflammatory signaling pathways, particularly the non-canonical inflammasome pathway which leads to pyroptosis. It can be used to investigate cellular responses to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.

Q3: How should I reconstitute and store this compound?

A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution. For example, to create a 20 mM stock solution from 1 mg of the compound (with a molecular weight of 696 g/mol ), you would add 86 µL of DMSO. The lyophilized powder is stable for at least one year when stored at -20°C to -70°C. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration for this compound in cell culture experiments?

A4: The optimal working concentration of this compound can vary significantly depending on the cell type, the specific apoptotic or inflammatory stimulus, and the duration of the experiment. A broad range of 50 nM to 100 µM has been suggested for in vitro studies. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in results between experiments Inconsistent inhibitor concentration.Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.
Variability in stimulus preparation.Prepare fresh stimulus (e.g., LPS) for each experiment and ensure consistent concentration and incubation time.
No or low inhibitory effect observed Suboptimal inhibitor concentration.Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line and stimulus.
Insufficient pre-incubation time.Pre-incubate cells with this compound for at least 30 minutes to 2 hours before adding the stimulus to allow for cell permeability and target engagement.
Inhibitor degradation.Ensure proper storage of both lyophilized powder and DMSO stock solutions at -20°C or colder. Avoid multiple freeze-thaw cycles.
Cell toxicity or off-target effects High DMSO concentration.The final concentration of DMSO in the cell culture medium should not exceed 0.2% to 1.0%, as higher concentrations can be toxic to cells.[2] Run a vehicle control (DMSO alone) to assess its effect.
Inhibitor concentration is too high.While determining the optimal concentration, assess cell viability (e.g., using Trypan Blue or a viability assay) at each concentration to identify a non-toxic effective dose.
Off-target effects of FMK compounds.Some studies have shown that certain FMK-based inhibitors can have off-target effects, such as inducing autophagy.[3][4][5][6] Consider using a negative control peptide with an FMK group, such as Z-FA-FMK, which does not inhibit caspases, to distinguish between caspase-specific and off-target effects.[2][7]
Difficulty dissolving the lyophilized powder Hydrophobicity of the peptide.For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO is recommended before further dilution in aqueous buffers or media.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment in Cell Culture
  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Working Solution:

    • Thaw the 20 mM this compound stock solution at room temperature.

    • Prepare a fresh intermediate dilution of the inhibitor in serum-free media or a protein-containing buffer (e.g., PBS with 1% BSA). For example, dilute the 20 mM stock 1:10 to get a 2 mM solution.

    • From the intermediate dilution, prepare the final working concentrations in your complete cell culture medium.

  • Inhibitor Pre-incubation:

    • Remove the old medium from the cells.

    • Add the medium containing the desired final concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for at least 30 minutes to 2 hours at 37°C in a CO2 incubator.

  • Stimulation:

    • Add the inflammatory or apoptotic stimulus (e.g., LPS) directly to the medium containing this compound.

    • Incubate for the desired experimental duration.

  • Downstream Analysis:

    • Harvest cells or cell lysates for analysis of caspase activity, cytokine release (e.g., IL-1β), or cell death (e.g., pyroptosis assessment by LDH release or GSDMD cleavage).

Protocol 2: Assessment of Caspase-4 Inhibition via Western Blot for Gasdermin D Cleavage
  • Experimental Setup: Follow the general treatment protocol above, including a positive control (stimulus without inhibitor) and a negative control (no stimulus).

  • Protein Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Gasdermin D (GSDMD). This will detect both the full-length and the cleaved (N-terminal) fragments.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Analysis: Compare the levels of the cleaved GSDMD fragment between the different treatment groups. A reduction in the cleaved GSDMD fragment in the this compound-treated samples compared to the positive control indicates inhibition of caspase-4 activity.

Visualizations

G cluster_extracellular Extracellular cluster_cytosol Cytosol lps Gram-negative bacteria / LPS lps_cyto Intracellular LPS lps->lps_cyto Translocation casp4 Pro-Caspase-4 lps_cyto->casp4 Direct Binding casp4_active Active Caspase-4 casp4->casp4_active Oligomerization & Autocleavage gsdmd Gasdermin D (GSDMD) casp4_active->gsdmd Cleavage gsdmd_n GSDMD-N gsdmd->gsdmd_n nlrp3 NLRP3 Inflammasome gsdmd_n->nlrp3 K+ efflux activates pyroptosis Pyroptosis (Cell Lysis) gsdmd_n->pyroptosis Pore Formation pro_il1b Pro-IL-1β il1b Mature IL-1β pro_il1b->il1b pro_il18 Pro-IL-18 il18 Mature IL-18 pro_il18->il18 casp1 Pro-Caspase-1 nlrp3->casp1 casp1_active Active Caspase-1 casp1->casp1_active casp1_active->pro_il1b Cleavage casp1_active->pro_il18 Cleavage pyroptosis->il1b Release pyroptosis->il18 Release zleed This compound zleed->casp4_active Inhibition

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow start Seed Cells pre_incubate Pre-incubate with This compound or Vehicle start->pre_incubate stimulate Add Stimulus (e.g., LPS) pre_incubate->stimulate incubate Incubate for Defined Period stimulate->incubate harvest Harvest Cells/Supernatant incubate->harvest analysis Downstream Analysis (Western Blot, LDH Assay, etc.) harvest->analysis end Data Interpretation analysis->end

Caption: A typical experimental workflow for using this compound.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? check_reagents Check Reagent Preparation & Storage start->check_reagents Yes no_effect No Inhibitory Effect? start->no_effect No check_reagents->no_effect check_cells Standardize Cell Culture Conditions check_cells->no_effect optimize_conc Optimize Inhibitor Concentration (Dose-Response) no_effect->optimize_conc Yes toxicity Toxicity Observed? no_effect->toxicity No optimize_time Optimize Pre-incubation Time optimize_conc->optimize_time optimize_time->toxicity check_dmso Check Final DMSO Concentration (<0.2%) toxicity->check_dmso Yes solution Problem Resolved toxicity->solution No lower_conc Lower Inhibitor Concentration check_dmso->lower_conc neg_ctrl Use Z-FA-FMK Negative Control lower_conc->neg_ctrl neg_ctrl->solution

Caption: A logical flow for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Unexpected Results with Z-Leed-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Z-Leed-fmk, a cell-permeable and irreversible caspase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. Why am I observing unexpected levels of cell death after treating my cells with this compound?

While this compound is designed to inhibit apoptosis, unexpected cell death can occur due to several factors:

  • Alternative Cell Death Pathways: Inhibition of caspase-8, a primary target of this compound, can sometimes shift the cell death mechanism towards necroptosis, a form of programmed necrosis. This is particularly relevant in systems where extrinsic apoptosis is induced.[1]

  • Solvent Toxicity: this compound is typically dissolved in DMSO.[2] High concentrations of DMSO (generally above 0.5-1.0%) can be toxic to many cell lines.[2] It is crucial to include a vehicle-only control in your experiments to assess the impact of the solvent.

  • Off-Target Effects: Although less documented for this compound specifically, related pan-caspase inhibitors like Z-VAD-fmk have been shown to have off-target effects, such as the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).[3][4][5][6] This autophagic process could potentially lead to cell death in certain contexts.

2. I am not observing the expected inhibition of apoptosis with this compound. What could be the reason?

Several factors could contribute to a lack of efficacy:

  • Inappropriate Concentration: The optimal concentration of this compound can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment, with effective concentrations ranging from 50 nM to 100 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Compound Instability: this compound, once reconstituted in DMSO, should be stored at -20°C and is stable for up to 6 months.[2] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.

  • Dominant Alternative Apoptotic Pathway: this compound primarily targets caspase-13 and caspase-4, and by extension, can influence the extrinsic apoptotic pathway involving caspase-8.[7] If the induced apoptosis in your system is predominantly mediated by the intrinsic (mitochondrial) pathway, which relies on caspase-9 activation, this compound may have a limited effect.[1][8]

3. How can I be sure that the effects I am seeing are specific to caspase inhibition and not off-target effects?

To ensure the specificity of your results, consider the following controls:

  • Use a Structurally Different Inhibitor: Employing an alternative caspase inhibitor with a different chemical structure can help confirm that the observed phenotype is due to caspase inhibition rather than an off-target effect of a specific compound. For example, Q-VD-OPh has been suggested as an alternative to Z-VAD-fmk to avoid off-target effects on NGLY1.[4][5][6]

  • Molecular Controls: Utilize techniques like siRNA or CRISPR/Cas9 to specifically knock down the target caspase (e.g., caspase-8). If the phenotype of the knockdown matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.

  • Activity Assays: Directly measure the activity of the target caspases in the presence and absence of the inhibitor to confirm its efficacy in your experimental system.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Working Concentration 50 nM - 100 µMThe optimal concentration is highly dependent on the cell line and experimental conditions. A dose-response curve is recommended.[2]
Solvent DMSOEnsure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5-1.0%).[2]
Stock Solution Storage -20°CReconstituted stock solutions in DMSO are stable for up to 6 months.[2]
Lyophilized Compound Storage -20°C to -70°CStable for up to 1 year.[2]

Experimental Protocols

Caspase-8 Activity Assay (Fluorometric)

This protocol outlines a method to measure the activity of caspase-8 in cell lysates.

Materials:

  • Cells treated with apoptotic stimulus +/- this compound

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-8 Substrate (e.g., Ac-IETD-AFC or Ac-LEED-AFC)[9]

  • Fluorometer with excitation at ~400 nm and emission at ~505 nm

  • 96-well black microplate

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your cell cultures with the desired stimulus, including a control group treated with this compound.

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 100-200 µg of total protein per well.

    • Prepare a blank well containing 50 µL of Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.

  • Substrate Addition and Measurement:

    • Add 5 µL of the caspase-8 substrate (e.g., 1 mM Ac-IETD-AFC) to each well.

    • Immediately measure the fluorescence at time zero using a fluorometer.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 30-60 minutes) for 1-2 hours.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Calculate the change in fluorescence over time to determine the caspase-8 activity.

    • Compare the activity in this compound-treated samples to the untreated controls.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Link Ligand Death Ligand (e.g., TNFα, FasL) Receptor Death Receptor (e.g., TNFR1, Fas) Ligand->Receptor DISC Death-Inducing Signaling Complex (DISC) Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Dimerization & Autocleavage Procaspase8 Pro-caspase-8 Procaspase8->DISC Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 ZLeed This compound ZLeed->Caspase8 tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway showing the role of Caspase-8 and the inhibitory action of this compound.

Start Unexpected Result with this compound CheckConcentration Is the concentration optimal? Start->CheckConcentration DoseResponse Perform a dose-response experiment CheckConcentration->DoseResponse No CheckViability Unexpected Cell Death? CheckConcentration->CheckViability Yes DoseResponse->CheckViability VehicleControl Run a vehicle-only (DMSO) control CheckViability->VehicleControl Yes CheckEfficacy Lack of Expected Inhibition? CheckViability->CheckEfficacy No NecroptosisAssay Assess for necroptosis (e.g., RIPK1/3 activity) VehicleControl->NecroptosisAssay AutophagyAssay Check for autophagy markers (e.g., LC3 puncta) NecroptosisAssay->AutophagyAssay Specificity Confirming Specificity AutophagyAssay->Specificity CheckStability Verify compound stability and storage conditions CheckEfficacy->CheckStability Yes CaspaseAssay Perform a direct caspase activity assay CheckStability->CaspaseAssay AlternativePathway Consider the role of the intrinsic apoptotic pathway CaspaseAssay->AlternativePathway AlternativePathway->Specificity AlternativeInhibitor Use a structurally different inhibitor Specificity->AlternativeInhibitor MolecularControl Use siRNA/CRISPR for target knockdown Specificity->MolecularControl Conclusion Interpret Results AlternativeInhibitor->Conclusion MolecularControl->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Z-Leed-fmk Technical Support Center: Your Guide to Effective Caspase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Z-Leed-fmk, a potent and irreversible inhibitor of caspase-4 and caspase-13. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a cell-permeable tetrapeptide inhibitor with the sequence Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-FMK. It primarily targets and irreversibly inhibits caspase-4 and caspase-13.[1] It has also been shown to inhibit the processing of caspase-1 in macrophages infected with S. typhimurium.[1]

Q2: What is the mechanism of action of this compound?

A2: The fluoromethylketone (FMK) group at the C-terminus of the peptide allows this compound to form a covalent bond with the active site cysteine of the target caspase, leading to irreversible inhibition.[2] The benzyloxycarbonyl (Z) group at the N-terminus enhances its cell permeability.[2]

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application. A general starting range is between 50 nM and 100 µM.[2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.

Q4: How should I reconstitute and store this compound?

A4: this compound is typically provided as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, adding 86 µL of DMSO to 1 mg of the compound will yield a 20 mM stock solution.[2] The lyophilized powder is stable for up to one year when stored at -20°C to -70°C. Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q5: Is a control available for this compound experiments?

A5: Yes, for experiments using caspase inhibitors with a benzyloxycarbonyl (Z) group and an FMK functional group, Z-FA-FMK can be used as a negative control. Z-FA-FMK inhibits cathepsins B and L but not caspases.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition of target activity - Inadequate inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. - Incorrect timing of inhibitor addition: The inhibitor may have been added too late to prevent the activation of caspases. - Degraded inhibitor: The this compound may have degraded due to improper storage or handling.- Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal one for your system. - Optimize inhibitor addition time: Add this compound at the same time as or prior to the apoptotic or inflammatory stimulus. - Use a fresh aliquot of this compound: Ensure proper storage and handling of the inhibitor.
High background or off-target effects - High DMSO concentration: The final concentration of DMSO in the cell culture may be causing cellular toxicity. - Non-specific binding: At high concentrations, this compound may exhibit off-target effects. The related pan-caspase inhibitor Z-VAD-fmk has been reported to inhibit other enzymes like N-glycanase 1 (NGLY1).- Maintain a low final DMSO concentration: The total DMSO concentration in the cell culture should not exceed 1.0%.[2] Always include a vehicle control (DMSO alone) in your experiments. - Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired inhibition to minimize off-target effects. - Consider alternative inhibitors: If off-target effects are a concern, consider using a more specific inhibitor or a different class of inhibitor.
Difficulty detecting cleaved caspases by Western Blot - Low protein loading: The amount of protein loaded on the gel may be insufficient to detect the cleaved caspase fragments. - Suboptimal antibody performance: The primary or secondary antibodies may not be sensitive enough or may be used at a suboptimal dilution. - Inefficient protein transfer: Small cleaved caspase fragments may be difficult to transfer efficiently to the membrane.- Increase protein loading: Load a higher amount of protein lysate (e.g., 50-100 µg) per lane. - Optimize antibody conditions: Titrate the primary and secondary antibody concentrations and try different blocking buffers (e.g., BSA instead of milk for fainter bands). - Optimize transfer conditions: Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize the transfer time and voltage.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, density, or health can affect the experimental outcome. - Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to inconsistencies.- Standardize cell culture procedures: Use cells within a consistent passage number range and ensure consistent seeding densities. - Prepare fresh reagents: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Quantitative Data Summary

Parameter Value/Range Cell Type/System Notes
Typical Working Concentration 50 nM - 100 µMVarious cell linesOptimal concentration should be determined empirically for each experimental setup.[2]
Inhibition of Caspase-4 Activity Concentration-dependentHuman cell lines expressing caspase-4This compound is a known inhibitor of caspase-4.[1]
Inhibition of Caspase-13 Activity Concentration-dependentCell lines expressing caspase-13This compound is a known inhibitor of caspase-13.[1][3]
Inhibition of Caspase-1 Processing Concentration-dependentS. typhimurium-infected macrophagesThis compound has been shown to inhibit the processing of pro-caspase-1.[1]
Effect on Cell Viability Generally non-toxic at effective concentrationsVarious cell linesHigh concentrations or prolonged exposure may affect cell viability. It is important to perform a cell viability assay (e.g., MTS or LDH assay) to assess any cytotoxic effects.
Effect on IL-1β Secretion InhibitionLPS-stimulated THP-1 cells or other immune cellsBy inhibiting caspase-1 processing, this compound can reduce the secretion of mature IL-1β.

Experimental Protocols

Protocol 1: Inhibition of Pyroptosis in THP-1 Macrophages

This protocol describes how to use this compound to inhibit pyroptosis in THP-1 cells, a human monocytic cell line commonly used to study the inflammasome.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (reconstituted in DMSO)

  • DMSO (vehicle control)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Differentiate THP-1 Monocytes:

    • Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours to allow differentiation into macrophage-like cells.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in fresh cell culture medium.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the medium from the differentiated THP-1 cells and add the medium containing this compound or the vehicle control.

    • Incubate for 1-2 hours.

  • Induction of Pyroptosis:

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours.

    • Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10-20 µM.

    • Incubate for 1-2 hours.

  • Assessment of Pyroptosis:

    • Cell Lysis (LDH Assay):

      • Carefully collect the cell culture supernatant.

      • Measure LDH release according to the manufacturer's instructions of the cytotoxicity assay kit.

    • IL-1β Secretion (ELISA):

      • Use the collected cell culture supernatant to measure the concentration of secreted IL-1β using a human IL-1β ELISA kit, following the manufacturer's protocol.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.

non_canonical_inflammasome LPS Intracellular LPS Caspase4 Pro-Caspase-4 LPS->Caspase4 activates ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 autocleavage GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis ZLeed This compound ZLeed->Caspase4 inhibits

Diagram 1: Inhibition of the Non-Canonical Inflammasome Pathway by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis THP1_Culture Culture & Differentiate THP-1 Cells with PMA Inhibitor Pre-treat with This compound or Vehicle THP1_Culture->Inhibitor Stimulation Prime with LPS & Activate with Nigericin Inhibitor->Stimulation LDH_Assay LDH Assay (Cell Lysis) Stimulation->LDH_Assay ELISA IL-1β ELISA (Cytokine Secretion) Stimulation->ELISA

Diagram 2: Experimental Workflow for Studying Pyroptosis Inhibition.

References

ensuring complete caspase inhibition with Z-Leed-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for ensuring complete caspase-9 inhibition using Z-LEHD-FMK. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Z-LEHD-FMK and what is its mechanism of action?

Z-LEHD-FMK is a cell-permeable and irreversible inhibitor highly selective for caspase-9.[1][2][3] Its mechanism relies on three key components:

  • Z (Benzyloxycarbonyl group): Enhances the peptide's ability to cross cell membranes.[4]

  • LEHD (Leu-Glu-His-Asp): A tetrapeptide sequence that is preferentially recognized and bound by the active site of caspase-9.[5]

  • FMK (Fluoromethylketone): An active group that forms an irreversible covalent bond with the cysteine residue in the active site of caspase-9, permanently inactivating the enzyme.[4][6]

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[7][8] This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9.[9][10] Activated caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3 and -7, ultimately leading to programmed cell death.[7][10] By irreversibly binding to caspase-9, Z-LEHD-FMK prevents the activation of these downstream caspases and effectively halts the apoptotic cascade.

Q2: How should I reconstitute and store Z-LEHD-FMK?

Proper handling and storage are critical for maintaining the inhibitor's efficacy.

  • Reconstitution: Z-LEHD-FMK is typically provided as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution, commonly 10 mM.[3][11] To prepare a 10 mM stock, dissolve 1.0 mg of Z-LEHD-FMK (MW: 804.74 g/mol ) in 124 µL of DMSO.[3][11] Warming the tube briefly to 37°C may aid in dissolution.[12]

  • Storage:

    • Lyophilized Powder: Store the unopened product at -20°C for up to one year.[4][6][11]

    • Reconstituted Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] These aliquots should be stored at -20°C or -80°C and are typically stable for up to 6 months.[1][4]

Q3: What is the recommended working concentration and incubation time?

The optimal concentration and incubation time are highly dependent on the cell type, the nature of the apoptotic stimulus, and the experimental duration. It is strongly recommended that you titrate the inhibitor to determine the most effective concentration for your specific system.[3][11] However, the following table summarizes concentrations used in various published studies.

Cell TypeEffective ConcentrationPre-incubation TimeApoptotic Stimulus
HCT116 (Human Colon Cancer)20 µM30 min - 2 hTRAIL
SW480 (Human Colon Cancer)20 µM2 hTRAIL
Jurkat (Human T-cell Leukemia)20 µM30 minCamptothecin
Normal Human Hepatocytes20 µM0 - 30 minTRAIL
Buffalo Oocytes/Embryos20 µMDuring IVM/IVCN/A

This table is a guide. Always perform a dose-response experiment to determine the optimal concentration for your specific model.

Troubleshooting Guide

Q4: I'm not seeing complete inhibition of apoptosis. What could be wrong?

Incomplete inhibition is a common issue that can often be resolved by optimizing your experimental setup.

  • Suboptimal Inhibitor Concentration: The most common cause is an insufficient concentration of Z-LEHD-FMK. The required concentration can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to find the lowest effective concentration that provides maximum inhibition without causing toxicity.[4]

  • Inadequate Pre-incubation Time: The inhibitor needs sufficient time to permeate the cells and bind to caspase-9 before the apoptotic stimulus is applied.

    • Solution: Increase the pre-incubation time. A common range is 30 minutes to 2 hours prior to inducing apoptosis.[1][3]

  • Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.

    • Solution: Use freshly prepared stock solutions or ensure aliquots are stored properly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[11]

  • Alternative Apoptotic Pathways: Your apoptotic stimulus might be activating other cell death pathways that are not dependent on caspase-9, such as the extrinsic (death receptor) pathway mediated by caspase-8. While there is crosstalk, strong activation of caspase-8 may bypass the need for caspase-9 in some cell lines.[13]

    • Solution: Use multiple methods to assess apoptosis and consider using inhibitors for other caspases (e.g., Z-IETD-FMK for caspase-8) to dissect the pathways involved.

Q5: Is Z-LEHD-FMK toxic to my cells?

Z-LEHD-FMK itself is generally considered non-toxic at effective working concentrations.[6] However, toxicity can arise from the solvent used for reconstitution.

  • DMSO Toxicity: The final concentration of DMSO in your cell culture media should be kept as low as possible. Most cell lines can tolerate DMSO up to 0.2%, but higher concentrations can be toxic and may mask the specific effects of the inhibitor.[11] Do not exceed a final DMSO concentration of 1.0%.[4]

    • Solution: Always run a "vehicle control" where cells are treated with the same final concentration of DMSO as your experimental samples. This will allow you to distinguish between the effects of the inhibitor and the effects of the solvent.

Q6: How can I confirm that caspase-9 activity is successfully inhibited?

It is crucial to verify target engagement. You can confirm the inhibition of caspase-9 and its downstream effects using several methods:

  • Western Blotting: This is the most direct method. Probe your cell lysates for:

    • Cleaved Caspase-9: Use an antibody specific to the cleaved (active) p35 or p37 fragments of caspase-9.[14][15] In a successfully inhibited sample, the signal for cleaved caspase-9 should be significantly reduced compared to the positive control (apoptosis induced, no inhibitor).

    • Cleaved PARP: PARP is a key substrate of the executioner caspase-3. Inhibition of caspase-9 should prevent the activation of caspase-3, thus leaving PARP in its full-length form (116 kDa) rather than its cleaved form (89 kDa).[16]

  • Caspase Activity Assays: Measure the enzymatic activity of caspases in cell lysates using fluorometric or colorimetric substrates.

    • Caspase-9 Assay: Use a specific substrate like Ac-LEHD-AMC (fluorometric) or Ac-LEHD-pNA (colorimetric) to measure caspase-9 activity directly.

    • Caspase-3/7 Assay: Use a substrate like Ac-DEVD-AMC or Ac-DEVD-pNA to measure the activity of downstream executioner caspases.[17][18] A reduction in caspase-3/7 activity indicates successful upstream inhibition of caspase-9.

Q7: What are the essential experimental controls?

To ensure your results are valid and interpretable, you must include the following controls in every experiment:

  • Negative Control (Untreated): Cells cultured in media without any treatment. This establishes the baseline level of apoptosis.

  • Vehicle Control: Cells treated with the same final concentration of DMSO used to deliver Z-LEHD-FMK. This controls for any effects of the solvent.[11]

  • Positive Control (Apoptosis Induced): Cells treated with your apoptotic stimulus but without any inhibitor. This confirms that your induction method is working and establishes the maximum level of apoptosis.

  • Inhibitor Control (Negative Peptide): For rigorous experiments, use a control peptide like Z-FA-FMK.[6] This peptide has the same FMK and Z groups but a sequence that does not inhibit caspases, controlling for any off-target effects of the chemical structure.[11]

Visualized Pathways and Workflows

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol Stimulus Apoptotic Stimulus (e.g., UV, Chemo) Mito Mitochondrial Pore Opening Stimulus->Mito CytoC Cytochrome c (released) Mito->CytoC Apoptosome Apoptosome (CytoC + Apaf-1) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Dimerization & Activation ProCasp9 Pro-caspase-9 (Inactive) ProCasp9->Apoptosome ProCasp37 Pro-caspase-3/7 (Inactive) Casp9->ProCasp37 Cleavage ZLEHD Z-LEHD-FMK ZLEHD->Casp9 Inhibition Casp37 Active Caspase-3/7 (Executioner) ProCasp37->Casp37 Activation Apoptosis Substrate Cleavage & Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptotic pathway showing caspase-9 activation and its inhibition by Z-LEHD-FMK.

Experimental_Workflow start 1. Seed Cells treatment 2. Pre-treat Cells (Z-LEHD-FMK, Vehicle, or Media) start->treatment induction 3. Induce Apoptosis (e.g., Staurosporine, Etoposide) treatment->induction incubation 4. Incubate (Time course as required) induction->incubation harvest 5. Harvest Cells & Prepare Lysates incubation->harvest wb Western Blot (Cleaved Casp-9, Cleaved PARP) harvest->wb Protein Analysis casp_assay Caspase Activity Assay (LEHD/DEVD substrate) harvest->casp_assay Enzyme Kinetics via_assay Apoptosis/Viability Assay (Annexin V, TUNEL) harvest->via_assay Cellular Analysis

Caption: General experimental workflow for assessing the efficacy of Z-LEHD-FMK.

Key Experimental Protocols

Protocol 1: General Inhibition of Caspase-9 in Cell Culture

This protocol provides a general framework. Incubation times and concentrations must be optimized.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • Pre-treatment: Allow cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired final concentration of Z-LEHD-FMK (e.g., 20 µM), Z-FA-FMK (e.g., 20 µM), or a corresponding volume of DMSO (vehicle control).

  • Incubation: Pre-incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[3]

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, etoposide, TRAIL) directly to the media containing the inhibitor/vehicle.

  • Incubation: Culture the cells for the desired period to allow for apoptosis to occur (e.g., 3-16 hours, depending on the stimulus).

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and proceed immediately to downstream analysis (Western Blot, Caspase Activity Assay, etc.).

Protocol 2: Western Blot Analysis for Caspase-9 and PARP Cleavage

This protocol is adapted from standard Western blotting procedures.[16][19]

  • Lysate Preparation: After harvesting, lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Incubate on ice for 20-30 minutes.[20]

  • Protein Quantification: Centrifuge the lysates at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).[16]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

    • Anti-cleaved Caspase-9 (detects p37/p35 fragments)[14][15]

    • Anti-PARP (detects full-length 116 kDa and cleaved 89 kDa fragments)[16]

    • Anti-β-Actin or Anti-GAPDH (as a loading control)

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol 3: Fluorometric Caspase-3/7 Activity Assay

This assay measures the activity of downstream executioner caspases, which is an excellent indicator of upstream caspase-9 inhibition. This protocol is based on commercially available kits.[18][20]

  • Prepare Lysates: Prepare cell lysates as described in steps 1 and 2 of the Western blot protocol.

  • Prepare Assay Buffer: Prepare a 2x reaction buffer containing DTT, as specified by the assay kit manufacturer.[18]

  • Load Plate: Pipette 50 µL of cell lysate (containing 50-200 µg of protein) into each well of a black, flat-bottomed 96-well plate.[18] Include a blank well with 50 µL of lysis buffer.

  • Prepare Reaction Mix: Prepare a master mix containing the 2x reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Initiate Reaction: Add 50 µL of the reaction mix to each well.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Read the fluorescence on a microplate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17] The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the readings from Z-LEHD-FMK-treated samples to the positive (apoptosis-induced) and negative controls.

References

addressing Z-Leed-fmk degradation and loss of activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Leed-fmk (Z-VAD-FMK), a broad-spectrum caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation and loss of activity of Z-VAD-FMK during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Z-VAD-FMK and how does it work?

A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, a family of proteases that play a central role in apoptosis (programmed cell death).[1][2] By inhibiting caspases, Z-VAD-FMK can block the apoptotic cascade. The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[1]

Q2: How should I store Z-VAD-FMK to prevent degradation?

A2: Proper storage is critical to maintaining the activity of Z-VAD-FMK. Both the lyophilized powder and reconstituted stock solutions in DMSO should be stored at -20°C.[3][4] It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[4][5] For long-term storage of the lyophilized powder, it is advisable to store it desiccated.[6]

Q3: What is the recommended solvent for Z-VAD-FMK and what are the optimal storage conditions for the stock solution?

A3: The recommended solvent for Z-VAD-FMK is high-purity dimethyl sulfoxide (DMSO).[5][6] Stock solutions in DMSO are typically stable for up to 6 months when stored at -20°C in properly sealed, single-use aliquots.[3] Avoid using aqueous buffers for long-term storage as Z-VAD-FMK is less stable in aqueous solutions.

Q4: I am observing inconsistent results with Z-VAD-FMK. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Degradation of Z-VAD-FMK: Improper storage, repeated freeze-thaw cycles, or the use of old stock solutions can lead to a significant loss of activity.[4][5]

  • Suboptimal Concentration: The effective concentration of Z-VAD-FMK can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay, typically ranging from 10 µM to 100 µM.[5]

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability, typically recommended to be below 0.2% to 1.0%.[3][6]

  • Off-Target Effects: Z-VAD-FMK has been reported to have off-target effects, most notably the inhibition of N-glycanase 1 (NGLY1), which can induce autophagy.[7][8][9][10] This could lead to unexpected cellular responses. Consider using alternative caspase inhibitors like Q-VD-OPh if autophagy induction is a concern.[7][8]

  • Timing of Addition: For effective inhibition of apoptosis, Z-VAD-FMK should be added to the cell culture at the same time as the apoptotic stimulus.[1]

Q5: Can Z-VAD-FMK induce any cellular processes other than apoptosis inhibition?

A5: Yes. A significant off-target effect of Z-VAD-FMK is the induction of autophagy.[9][10] This is due to its inhibitory action on N-glycanase 1 (NGLY1), a key enzyme in the ER-associated degradation (ERAD) pathway.[7][8] This can complicate the interpretation of results, as the observed cellular phenotype may be a combination of caspase inhibition and autophagy induction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Z-VAD-FMK.

Problem Possible Cause Recommended Solution
No or reduced inhibition of apoptosis Degraded Z-VAD-FMK: The compound has lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light).1. Prepare a fresh stock solution of Z-VAD-FMK in high-purity DMSO. 2. Aliquot the new stock solution into single-use vials and store at -20°C. 3. Validate the activity of the new stock using a reliable positive control for apoptosis and a caspase activity assay.
Insufficient Concentration: The concentration of Z-VAD-FMK is too low to effectively inhibit caspases in your specific cell line or experimental setup.1. Perform a dose-response experiment to determine the optimal inhibitory concentration (typically between 10 µM and 100 µM).[5] 2. Consult literature for concentrations used in similar cell types and experimental conditions.
Incorrect Timing of Addition: Z-VAD-FMK was added too late to prevent the activation of the caspase cascade.Add Z-VAD-FMK to your cell culture simultaneously with the apoptosis-inducing agent.[1]
High cell death in control group (treated with Z-VAD-FMK alone) DMSO Toxicity: The final concentration of DMSO in the cell culture medium is too high.1. Calculate the final DMSO concentration in your experiment. 2. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.2%).[6] 3. Include a vehicle control (medium with the same concentration of DMSO without Z-VAD-FMK) in your experiments.
Off-Target Cytotoxicity: At very high concentrations, Z-VAD-FMK may have cytotoxic effects independent of caspase inhibition.1. Lower the concentration of Z-VAD-FMK to the minimal effective dose determined by a dose-response curve. 2. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay.
Unexpected cellular morphology or phenotype (e.g., vacuolization) Induction of Autophagy: Z-VAD-FMK is known to inhibit NGLY1, leading to the induction of autophagy.[7][8][9][10]1. Monitor for markers of autophagy, such as the formation of LC3-positive puncta. 2. Consider using an alternative pan-caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[7][8]
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent preparation of Z-VAD-FMK stock and working solutions.1. Use a standardized protocol for preparing and storing Z-VAD-FMK solutions. 2. Always use freshly prepared working solutions for each experiment.
Cell Culture Conditions: Variations in cell density, passage number, or media composition.1. Maintain consistent cell culture practices. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of Z-VAD-FMK Stock Solution

Materials:

  • Z-VAD-FMK (lyophilized powder)

  • High-purity (>99.5%) Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the Z-VAD-FMK powder in high-purity DMSO to a stock concentration of 10-20 mM. For example, to make a 20 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 107 µL of DMSO.[3]

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3][4]

Protocol 2: Validation of Z-VAD-FMK Activity using a Caspase-3/7 Fluorometric Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Z-VAD-FMK stock solution (from Protocol 1)

  • Caspase-3/7 fluorometric assay kit (containing a DEVD-based fluorogenic substrate)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment:

    • Negative Control: Add cell culture medium only.

    • Vehicle Control: Add cell culture medium with the same final concentration of DMSO as in the Z-VAD-FMK treated wells.

    • Positive Control (Apoptosis Induction): Add the apoptosis-inducing agent at a predetermined optimal concentration.

    • Inhibition: Pre-incubate cells with varying concentrations of Z-VAD-FMK (e.g., 10, 20, 50, 100 µM) for 1 hour before adding the apoptosis-inducing agent.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducing agent).

  • Caspase Activity Measurement:

    • Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves diluting the DEVD-based substrate in an assay buffer.

    • Add the assay reagent to each well and incubate at 37°C for the time recommended by the manufacturer (usually 30-60 minutes).

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used in the kit (e.g., for AFC, Ex/Em = 400/505 nm).[11]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Compare the fluorescence intensity of the Z-VAD-FMK treated wells to the positive control. A significant reduction in fluorescence indicates active inhibition of caspase-3/7 by Z-VAD-FMK.

Visualizations

Apoptosis Signaling Pathways with Z-VAD-FMK Inhibition

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor e.g., FasL, TNF-α DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Caspase-9 Caspase-9 Caspase-8->Caspase-9 via Bid cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation e.g., DNA damage Mitochondrion Mitochondrion Bcl-2 Family Regulation->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome with Procaspase-9 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage e.g., PARP cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase-8 Z_VAD_FMK->Caspase-9 Z_VAD_FMK->Caspase-3/7 caption Figure 1. Z-VAD-FMK inhibits multiple caspases in apoptosis pathways.

Figure 1. Z-VAD-FMK inhibits multiple caspases in apoptosis pathways.

Troubleshooting Workflow for Z-VAD-FMK Experiments

Troubleshooting_Workflow cluster_reagent Reagent Integrity cluster_concentration Concentration Optimization cluster_controls Control Verification cluster_off_target Off-Target Considerations start Inconsistent or Negative Results with Z-VAD-FMK check_reagent Check Z-VAD-FMK Reagent and Preparation start->check_reagent check_concentration Verify Z-VAD-FMK Concentration start->check_concentration check_controls Review Experimental Controls start->check_controls check_off_target Consider Off-Target Effects start->check_off_target fresh_stock Prepare Fresh Stock in High-Purity DMSO check_reagent->fresh_stock dose_response Perform Dose-Response Experiment (10-100 µM) check_concentration->dose_response vehicle_control Include Vehicle Control (DMSO only) check_controls->vehicle_control autophagy Assess for Autophagy Markers (e.g., LC3 puncta) check_off_target->autophagy solution Solution Found aliquot Aliquot and Store at -20°C fresh_stock->aliquot validate Validate with Caspase Assay aliquot->validate validate->solution literature Consult Literature for Similar Cell Types dose_response->literature literature->solution positive_control Ensure Positive Control (Apoptosis Inducer) is Working vehicle_control->positive_control positive_control->solution alternative Consider Alternative Inhibitor (e.g., Q-VD-OPh) autophagy->alternative alternative->solution caption Figure 2. Troubleshooting workflow for Z-VAD-FMK experiments.

Figure 2. Troubleshooting workflow for Z-VAD-FMK experiments.

References

Validation & Comparative

A Comparative Guide to Z-LEED-fmk and Other Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the study of apoptosis and inflammation, caspase inhibitors are indispensable tools for elucidating cellular pathways and exploring potential therapeutic interventions. This guide provides a detailed comparison of the caspase inhibitor Z-LEED-fmk and other widely used caspase inhibitors, with a focus on their specificity, efficacy, and the experimental methodologies used for their characterization.

A Note on Nomenclature: this compound vs. Z-LEHD-fmk

It is important to clarify a common point of ambiguity in the literature. The inhibitor this compound is described as an inhibitor of caspase-13 and caspase-4.[1] However, a more extensively characterized inhibitor with a similar peptide sequence is Z-LEHD-fmk, which is a potent and selective irreversible inhibitor of caspase-9.[2][3][4][5] The majority of available comparative quantitative data pertains to Z-LEHD-fmk. Therefore, this guide will focus on the inhibitory profile of Z-LEHD-fmk in comparison to other caspase inhibitors.

Quantitative Comparison of Caspase Inhibitor Efficacy

The efficacy of a caspase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. The following table summarizes the IC50 values for Z-LEHD-fmk and other commonly used caspase inhibitors against a panel of human caspases. Lower IC50 values indicate greater potency.

InhibitorTarget SpecificityCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9Caspase-10
Z-LEHD-fmk Primarily Caspase-9>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM0.70 µM1.5 µM 3.59 µM
Z-IETD-fmk Primarily Caspase-8>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM0.35 µM 3.7 µM5.76 µM
Z-VAD-fmk Pan-Caspase0.0015-5.8 mM[6][7]Low nMLow nMLow nMLow nMLow nMLow nMLow nMLow nM
Z-DEVD-fmk Primarily Caspase-3-Low µM [8]-------

Data for Z-LEHD-fmk and Z-IETD-fmk are adapted from a comprehensive study on caspase inhibitor specificities. The IC50 values for Z-VAD-fmk and Z-DEVD-fmk are based on multiple sources and are presented as ranges or qualitative potencies due to variability in experimental conditions.

Signaling Pathways of Apoptosis

Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][3][4][5] The following diagram illustrates the key caspases involved in these pathways.

Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-Caspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 activates Bid Bid Caspase8->Bid cleaves Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c, dATP) Cytochrome_c->Apoptosome forms Procaspase9 Pro-Caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to tBid tBid tBid->Mitochondrion promotes Cyto c release

Caption: Major pathways of caspase activation in apoptosis.

Experimental Protocols: Caspase Inhibition Assay

The determination of IC50 values for caspase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for a fluorometric caspase activity assay.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific recombinant caspase.

Materials:

  • Recombinant active caspase (e.g., Caspase-9)

  • Caspase-specific fluorogenic substrate (e.g., Ac-LEHD-AFC for Caspase-9)

  • Caspase inhibitor (e.g., Z-LEHD-fmk)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • 96-well microplate (black, flat-bottom for fluorescence)

  • Microplate reader with fluorescence capabilities (e.g., Ex: 400 nm, Em: 505 nm for AFC)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the caspase inhibitor in DMSO and then dilute further in assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor (or DMSO as a vehicle control)

    • Recombinant active caspase

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the caspase-specific fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. The cleavage of the substrate by the caspase releases a fluorophore, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Caspase Inhibition Assay Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_plate Set up 96-well Plate: Buffer + Inhibitor + Caspase prep_inhibitor->setup_plate pre_incubate Pre-incubate for 15 min at Room Temperature setup_plate->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically in Plate Reader add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and Normalize to Control measure_fluorescence->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: General workflow for determining caspase inhibitor IC50 values.

Summary and Conclusion

The selection of an appropriate caspase inhibitor is critical for the specific research application.

  • Z-LEHD-fmk is a potent and relatively selective inhibitor of Caspase-9 , making it a valuable tool for studying the intrinsic apoptosis pathway. Its efficacy against other caspases is significantly lower, highlighting its specificity.

  • Z-IETD-fmk demonstrates high potency towards Caspase-8 , making it suitable for investigations into the extrinsic apoptosis pathway.

  • Z-VAD-fmk acts as a pan-caspase inhibitor , broadly inhibiting multiple caspases.[8] This makes it useful for determining if a cellular process is caspase-dependent, but it lacks the specificity needed to pinpoint the involvement of a particular caspase.

  • Z-DEVD-fmk is primarily used to target the executioner Caspase-3 , which is a key downstream effector in both apoptotic pathways.

Researchers should carefully consider the inhibitory profiles presented in this guide when selecting a caspase inhibitor for their experiments. The provided experimental protocol offers a framework for independently verifying the potency and specificity of these reagents in their specific assay systems.

References

A Head-to-Head Battle for Apoptosis Control: Z-LEHD-fmk vs. Z-VAD-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the choice of a caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used caspase inhibitors: Z-LEHD-fmk, a selective caspase-9 inhibitor, and Z-VAD-fmk, a broad-spectrum pan-caspase inhibitor. By examining their mechanisms of action, target specificities, and supporting experimental data, this document aims to equip researchers with the knowledge to make an informed choice for their specific research needs.

Executive Summary

Z-LEHD-fmk and Z-VAD-fmk are indispensable tools for studying and inhibiting apoptosis. Z-LEHD-fmk offers high selectivity for caspase-9, the primary initiator caspase of the intrinsic apoptotic pathway. This specificity allows for the targeted investigation of this particular pathway. In contrast, Z-VAD-fmk acts as a pan-caspase inhibitor, blocking the activity of multiple caspases and thereby providing a more global inhibition of apoptosis.[1] The choice between these two inhibitors hinges on the experimental question: is the goal to dissect the role of the intrinsic pathway, or to achieve broad-spectrum apoptosis inhibition?

Performance Comparison: A Quantitative Look

The efficacy of these inhibitors is best understood by examining their half-maximal inhibitory concentrations (IC50) against various caspases. The following tables summarize available data, showcasing the distinct inhibitory profiles of Z-LEHD-fmk and Z-VAD-fmk.

Table 1: Inhibitory Profile of Z-LEHD-fmk against Various Human Caspases

Caspase TargetIC50 (nM)Reference
Caspase-91.5[2]
Caspase-80.70[2]
Caspase-103590[2]

Note: While primarily a caspase-9 inhibitor, some cross-reactivity with caspase-8 has been observed.

Table 2: Inhibitory Profile of Z-VAD-fmk against Various Human Caspases

Caspase TargetIC50 (nM)Reference
Caspase-1Potent Inhibition[1]
Caspase-3Potent Inhibition[1]
Caspase-4Potent Inhibition[1]
Caspase-5Potent Inhibition[1]
Caspase-6Potent Inhibition[1]
Caspase-7Potent Inhibition[1]
Caspase-8Potent Inhibition[1]
Caspase-9Potent Inhibition[1]
Caspase-10Potent Inhibition[1]
Caspase-2Exception[1]

Note: Z-VAD-fmk is a potent inhibitor of most human caspases, with the notable exception of caspase-2.[1] It is important to consider that Z-VAD-fmk can have off-target effects, including the inhibition of other cysteine proteases like cathepsins and calpains, and has been shown to induce autophagy in some cellular contexts.[3]

Experimental Protocols: Methodologies for Comparison

To rigorously compare the efficacy of Z-LEHD-fmk and Z-VAD-fmk, several key experiments can be performed. Detailed methodologies for these assays are provided below.

Caspase Activity Assay

This assay directly measures the enzymatic activity of specific caspases in cell lysates.

Principle: Fluorogenic or chromogenic substrates containing a specific caspase recognition sequence are cleaved by active caspases, releasing a detectable signal.

Protocol:

  • Cell Lysis:

    • Culture cells to the desired density and induce apoptosis using a chosen stimulus (e.g., staurosporine, etoposide).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a chilled cell lysis buffer on ice for 10 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.

  • Caspase Activity Measurement:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the appropriate fluorogenic or chromogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AMC for caspase-3).

    • To compare inhibitors, pre-incubate cell lysates with varying concentrations of Z-LEHD-fmk or Z-VAD-fmk for 30 minutes at 37°C before adding the substrate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence or absorbance using a microplate reader.[4][5][6]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment:

    • Seed cells and induce apoptosis in the presence or absence of Z-LEHD-fmk or Z-VAD-fmk at various concentrations.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)[7][8]

Western Blot Analysis of Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins, providing a qualitative and semi-quantitative measure of apoptosis.

Principle: Apoptosis involves the cleavage of specific proteins by caspases. Western blotting with antibodies specific to the full-length and cleaved forms of these proteins can demonstrate the activation of the apoptotic cascade.

Protocol:

  • Protein Extraction:

    • Treat cells with an apoptosis inducer in the presence or absence of Z-LEHD-fmk or Z-VAD-fmk.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptotic proteins such as Caspase-9, Caspase-3, and PARP (Poly (ADP-ribose) polymerase). Use antibodies that can detect both the full-length and cleaved (active) forms.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the full-length protein and an increase in the cleaved fragment indicate apoptosis.[9][10][11]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

Apoptosis_Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial\nStress Mitochondrial Stress Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nStress->Cytochrome c\nRelease Apaf-1 Apaf-1 Cytochrome c\nRelease->Apaf-1 Caspase-9\n(Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9\n(Initiator) Caspase-3\n(Executioner) Caspase-3 (Executioner) Caspase-9\n(Initiator)->Caspase-3\n(Executioner) Apoptosis Apoptosis Caspase-3\n(Executioner)->Apoptosis Death Ligand\n(e.g., FasL, TRAIL) Death Ligand (e.g., FasL, TRAIL) Death Receptor Death Receptor Death Ligand\n(e.g., FasL, TRAIL)->Death Receptor Caspase-8\n(Initiator) Caspase-8 (Initiator) Death Receptor->Caspase-8\n(Initiator) Caspase-8\n(Initiator)->Caspase-3\n(Executioner) Z-LEHD-fmk Z-LEHD-fmk Z-LEHD-fmk->Caspase-9\n(Initiator) Z-VAD-fmk Z-VAD-fmk Z-VAD-fmk->Caspase-9\n(Initiator) Z-VAD-fmk->Caspase-3\n(Executioner) Z-VAD-fmk->Caspase-8\n(Initiator)

Caption: Apoptotic signaling pathways and inhibitor targets.

Experimental_Workflow cluster_analysis Endpoint Analysis Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Stimulus Inhibitor Treatment\n(Z-LEHD-fmk or Z-VAD-fmk) Inhibitor Treatment (Z-LEHD-fmk or Z-VAD-fmk) Apoptosis Induction->Inhibitor Treatment\n(Z-LEHD-fmk or Z-VAD-fmk) Endpoint Analysis Endpoint Analysis Inhibitor Treatment\n(Z-LEHD-fmk or Z-VAD-fmk)->Endpoint Analysis Data Comparison Data Comparison Endpoint Analysis->Data Comparison Caspase Activity Assay Caspase Activity Assay Annexin V/PI Staining Annexin V/PI Staining Western Blot Western Blot

Caption: General experimental workflow for comparing inhibitors.

Conclusion

Both Z-LEHD-fmk and Z-VAD-fmk are powerful tools in apoptosis research, each with its distinct advantages. Z-LEHD-fmk provides a targeted approach to investigating the intrinsic apoptotic pathway through its selective inhibition of caspase-9.[12] This makes it ideal for studies aimed at elucidating the specific role of this pathway in a given biological context. Conversely, Z-VAD-fmk offers broad-spectrum inhibition of most caspases, making it a suitable choice when the goal is to prevent apoptosis globally, regardless of the initiating pathway.[13] However, researchers must be mindful of its potential off-target effects. The selection between these two inhibitors should be guided by the specific research question, with the experimental protocols outlined in this guide providing a robust framework for their comparative evaluation.

References

Validating Z-Leed-fmk Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible peptide inhibitor Z-Leed-fmk is recognized for its inhibitory action on caspase-4 and the murine-specific caspase-13. As with any potent biochemical inhibitor, rigorous validation of its target specificity is paramount to ensure the integrity of experimental findings and the viability of therapeutic strategies. This guide provides a comparative framework for understanding the importance of such validation, drawing on established principles and methodologies, particularly the use of knockout models as the gold standard.

While direct, peer-reviewed studies validating the specificity of this compound using caspase-4 or caspase-13 knockout models are not extensively documented in publicly available literature, the principles of inhibitor validation are well-established. The significant off-target effects observed with other widely used caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-fmk, underscore the critical need for this level of scrutiny. Z-VAD-fmk, for instance, has been shown to have off-target effects on other cysteine proteases like cathepsins and has been reported to induce autophagy through inhibition of NGLY1.[1][2] Such findings highlight that reliance on an inhibitor's presumed specificity without empirical validation can lead to misinterpretation of results.

This guide outlines a "best practice" approach for validating the specificity of this compound, leveraging the precision of knockout models.

Comparative Overview of Caspase Inhibitors

To contextualize the importance of specificity, the following table summarizes the intended targets and known off-targets of several common caspase inhibitors. The absence of comprehensive public data on this compound's off-target profile further emphasizes the need for the validation workflows described herein.

InhibitorPrimary Target(s)Known or Potential Off-Targets/Considerations
This compound Caspase-4, Caspase-13Off-target profile not extensively characterized in public literature.
Z-VAD-fmk Pan-caspase inhibitorCathepsins, Calpains, NGLY1 (inducing autophagy).[1][2]
Z-DEVD-fmk Caspase-3, Caspase-7Can inhibit other caspases at higher concentrations.
Z-IETD-fmk Caspase-8Can inhibit other caspases; may have off-target effects on other proteases.
Z-LEHD-fmk Caspase-9Specificity can be concentration-dependent.[3][4]
Ac-YVAD-cmk Caspase-1Less potent against other caspases, but cross-reactivity can occur.

Logical Workflow for Specificity Validation using Knockout Models

The definitive method to validate the on-target activity of this compound is to compare its effect in wild-type (WT) cells or animals with that in models where the target caspases have been genetically deleted (knockout, KO). The logic dictates that if this compound is specific, its biological effect should be significantly attenuated or absent in the knockout model.

G cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Endpoint Analysis cluster_3 Expected Outcomes for Specificity WT_Model Wild-Type (WT) Model (Cells or Animal) Stimulus Induce Caspase-4/13 Activity (e.g., LPS, non-canonical inflammasome activator) WT_Model->Stimulus KO_Model Caspase-4/13 Knockout (KO) Model (Cells or Animal) KO_Model->Stimulus Inhibitor Treat with this compound Stimulus->Inhibitor Assay Measure Downstream Effects (e.g., Pyroptosis, IL-1β/IL-18 cleavage) Inhibitor->Assay WT_Outcome WT Model: Stimulus effect is INHIBITED by this compound Assay->WT_Outcome KO_Outcome KO Model: Stimulus has NO effect; This compound has NO additional effect Assay->KO_Outcome

Caption: Workflow for validating this compound specificity using knockout models.

Signaling Pathway of Non-Canonical Inflammasome

This compound's targets, caspase-4 in humans and its ortholog caspase-11 (often studied alongside caspase-13) in mice, are key components of the non-canonical inflammasome pathway. This pathway is activated by intracellular lipopolysaccharide (LPS) and leads to pyroptotic cell death and the processing of pro-inflammatory cytokines.

G LPS_intra Intracellular LPS Casp4_11 Pro-Caspase-4/11 LPS_intra->Casp4_11 binds & activates Casp4_11_active Active Caspase-4/11 Casp4_11->Casp4_11_active GSDMD Gasdermin D (GSDMD) Casp4_11_active->GSDMD cleaves NLRP3 NLRP3 Inflammasome Casp4_11_active->NLRP3 activates Z_Leed_fmk This compound Z_Leed_fmk->Casp4_11_active INHIBITS GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores Casp1 Pro-Caspase-1 NLRP3->Casp1 Casp1_active Active Caspase-1 Casp1->Casp1_active Cytokines Pro-IL-1β / Pro-IL-18 Casp1_active->Cytokines cleaves Cytokines_mature Mature IL-1β / IL-18 Cytokines->Cytokines_mature

Caption: Non-canonical inflammasome pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments essential for validating the specificity of this compound.

Cell Culture and Induction of Non-Canonical Inflammasome Activity
  • Cell Lines:

    • Wild-type (WT) mouse bone marrow-derived macrophages (BMDMs).

    • Caspase-11 knockout (Casp11-/-) BMDMs.

    • (If available) Caspase-4 knockout human monocytic cell line (e.g., THP-1).

  • Protocol:

    • Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF).

    • Prime cells with a TLR agonist that does not activate the non-canonical inflammasome, such as Pam3CSK4 (1 µg/mL) for 4 hours to upregulate inflammasome components.

    • Wash cells with PBS.

    • Pre-incubate cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

    • Transfect cells with intracellular LPS (1 µg/mL) using a transfection reagent (e.g., FuGENE HD) to activate the non-canonical inflammasome.

    • Incubate for the desired time (e.g., 6-18 hours) before proceeding to endpoint analysis.

Measurement of Pyroptosis by LDH Release Assay
  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture supernatant upon plasma membrane rupture, a hallmark of pyroptosis.

  • Protocol:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Lyse the remaining cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) to measure maximum LDH release.

    • Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (typically 490 nm).

    • Calculate the percentage of LDH release: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Quantification of Cytokine Release by ELISA
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of mature IL-1β released into the supernatant.

  • Protocol:

    • Collect the cell culture supernatant at the end of the experiment.

    • Centrifuge to remove any cell debris.

    • Use a commercially available mouse or human IL-1β ELISA kit.

    • Perform the assay according to the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

    • Measure the absorbance on a microplate reader.

    • Calculate the concentration of IL-1β based on the standard curve.

Western Blot for Caspase and GSDMD Cleavage
  • Principle: Western blotting allows for the direct visualization of the cleavage of target proteins, such as Gasdermin D (GSDMD), which is a direct substrate of caspase-4/11.

  • Protocol:

    • Collect both the supernatant and the cell pellet. Precipitate proteins from the supernatant using TCA or methanol/chloroform.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-GSDMD, anti-caspase-1).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the appearance of the cleaved GSDMD N-terminal fragment (p30).

References

A Comparative Analysis of Pan-Caspase Inhibitors: Z-VAD-FMK and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pan-caspase inhibitor is a critical decision in the study of apoptosis, inflammation, and other cellular processes. This guide provides an objective comparison of the widely used pan-caspase inhibitor, Z-VAD-FMK, with other notable alternatives, supported by experimental data and detailed protocols.

Caspases, a family of cysteine-aspartyl proteases, are central to the execution of programmed cell death (apoptosis) and play significant roles in inflammatory responses through the activation of inflammasomes.[1][2][3] Pan-caspase inhibitors are invaluable tools for investigating these pathways by broadly targeting multiple caspase enzymes. This guide focuses on a comparative analysis of Z-VAD-FMK, Q-VD-OPh, Boc-D-FMK, and Emricasan, highlighting their efficacy, specificity, potential off-target effects, and cytotoxicity.

Data Presentation: A Quantitative Comparison of Pan-Caspase Inhibitors

The following tables summarize the inhibitory activity of Z-VAD-FMK and its alternatives against various caspases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various studies and provide a quantitative basis for comparison.

InhibitorCaspase-1Caspase-3Caspase-7Caspase-8Caspase-9Caspase-10Caspase-12Reference
Z-VAD-FMK Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorN/A[4]
Q-VD-OPh 25-400 nM25-400 nM48 nM25-400 nM25-400 nM25-400 nM25-400 nM[5][6][7]
Boc-D-FMK Broad SpectrumBroad SpectrumBroad SpectrumBroad SpectrumBroad SpectrumBroad SpectrumBroad Spectrum[1][8][9][10]
Emricasan (IDN-6556) Potent irreversible inhibitorPotent irreversible inhibitorPotent irreversible inhibitorPotent irreversible inhibitorPotent irreversible inhibitorPotent irreversible inhibitorPotent irreversible inhibitorN/A

Note: "Potent inhibitor" indicates strong inhibition as reported in the literature, but specific IC50/Ki values were not consistently available across all caspases in the initial search. N/A indicates that data was not available in the provided search results. The IC50 for Boc-D-FMK in inhibiting TNFα-stimulated apoptosis in neutrophils is 39 μM.[1]

Key Differentiators and Off-Target Considerations

While all the compared molecules act as broad-spectrum caspase inhibitors, they exhibit key differences in their cellular effects and potential for off-target activities.

  • Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that is widely used in apoptosis research.[4][11] However, it is crucial to note that Z-VAD-FMK is not a potent inhibitor of caspase-2.[4] Furthermore, a significant off-target effect of Z-VAD-FMK is the inhibition of peptide:N-glycanase (NGLY1), which can induce cellular autophagy.[12][13] This effect is independent of its caspase-inhibitory activity and should be considered when interpreting experimental results. Another concern is the potential for Z-VAD-FMK to be metabolized to fluoroacetate, a toxic compound, especially at higher concentrations.[7]

  • Q-VD-OPh (Quinoline-Val-Asp(OPh)-difluorophenoxymethylketone) is another irreversible pan-caspase inhibitor that offers a significant advantage over Z-VAD-FMK in terms of off-target effects.[5][6] Studies have shown that Q-VD-OPh does not induce autophagy via NGLY1 inhibition, making it a more specific tool for studying caspase-dependent apoptosis.[12] It is also reported to be less toxic than Z-VAD-FMK at effective concentrations.[7]

  • Boc-D-FMK (tert-Butoxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable and irreversible broad-spectrum caspase inhibitor.[8][9][10] While it is widely used to inhibit apoptosis, it can also inhibit other cysteine proteases like cathepsins H and L.[10]

  • Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been investigated in clinical trials. It has demonstrated efficacy in reducing apoptosis in various disease models.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key signaling pathways where pan-caspase inhibitors exert their effects.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC DISC Death Receptors (Fas, TNFR)->DISC Ligand binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Pan-caspase Inhibitors Pan-caspase Inhibitors Pan-caspase Inhibitors->Caspase-8 Pan-caspase Inhibitors->Caspase-9 Pan-caspase Inhibitors->Caspase-3

Caption: Apoptosis signaling pathways and points of pan-caspase inhibition.

Inflammasome_Pathway PAMPs/DAMPs PAMPs/DAMPs NLR/ALR Sensor NLR/ALR Sensor PAMPs/DAMPs->NLR/ALR Sensor Sensing ASC ASC NLR/ALR Sensor->ASC Recruitment Inflammasome Complex Inflammasome Complex NLR/ALR Sensor->Inflammasome Complex ASC->Inflammasome Complex Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruitment Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Activation Pro-caspase-1->Inflammasome Complex Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleavage IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Inflammation Inflammation IL-1β / IL-18->Inflammation Pan-caspase Inhibitors Pan-caspase Inhibitors Pan-caspase Inhibitors->Caspase-1

Caption: Inflammasome signaling pathway and caspase-1 inhibition.

Necroptosis_Pathway TNFR1 TNFR1 TRADD/RIPK1 TRADD/RIPK1 TNFR1->TRADD/RIPK1 TNFα binding Complex IIb (Necrosome) Complex IIb (Necrosome) TRADD/RIPK1->Complex IIb (Necrosome) RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 Phosphorylation RIPK3->Complex IIb (Necrosome) MLKL MLKL RIPK3->MLKL Phosphorylation Phospho-MLKL Phospho-MLKL MLKL->Phospho-MLKL Pore Formation Pore Formation Phospho-MLKL->Pore Formation Oligomerization & Translocation Necroptosis Necroptosis Pore Formation->Necroptosis Caspase-8 Caspase-8 Caspase-8->RIPK3 Cleavage RIPK1 RIPK1 Caspase-8->RIPK1 Cleavage

Caption: Necroptosis pathway showing caspase-8-mediated inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the performance of pan-caspase inhibitors.

Experimental Workflow: Comparative Analysis of Pan-Caspase Inhibitors

Experimental_Workflow cluster_assays Endpoint Assays Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Treatment Inhibitor Treatment Induce Apoptosis->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Caspase Activity Assay Caspase Activity Assay Endpoint Assays->Caspase Activity Assay Western Blot Western Blot Endpoint Assays->Western Blot Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay Data Analysis Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis

Caption: General workflow for comparing pan-caspase inhibitors.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of specific caspases in cell lysates using a fluorogenic substrate.[14][15][16][17][18]

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Pan-caspase inhibitors (Z-VAD-FMK, Q-VD-OPh, etc.) and vehicle control (DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of the pan-caspase inhibitors or vehicle control for the desired time.

  • Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add 50-100 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10-15 minutes.

  • Assay Reaction: Add 50 µL of 2x reaction buffer (containing the fluorogenic substrate) to each well containing the cell lysate.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) at various time points (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Compare the activity in inhibitor-treated samples to the positive control (apoptosis-induced, no inhibitor) to determine the inhibitory potency.

Western Blot for Cleaved Caspase-3

This protocol is used to visualize the cleavage of caspase-3, a hallmark of apoptosis, and to assess the inhibitory effect of the pan-caspase inhibitors.[14][19][20][21][22]

Materials:

  • Treated cell lysates (as prepared for the caspase activity assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence detection system.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Densitometrically quantify the cleaved caspase-3 bands and normalize to the loading control. Compare the levels of cleaved caspase-3 in inhibitor-treated samples to the positive control.

Cell Viability Assay (MTT or equivalent)

This assay determines the extent to which the pan-caspase inhibitors can rescue cells from apoptosis-induced cell death.

Materials:

  • Cells treated as described in the caspase activity assay protocol

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the apoptosis-inducing agent and inhibitors in a 96-well plate as previously described.

  • MTT Addition: At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of cells treated with the apoptosis inducer alone to those co-treated with the inhibitors.

Conclusion

The choice of a pan-caspase inhibitor requires careful consideration of the specific experimental context. While Z-VAD-FMK has been a workhorse in the field, its off-target effects, particularly the induction of autophagy through NGLY1 inhibition, necessitate cautious interpretation of results. For studies where specificity is paramount, Q-VD-OPh presents a compelling alternative with reduced off-target activities and lower toxicity. Boc-D-FMK and Emricasan also offer effective pan-caspase inhibition, with the latter having been advanced to clinical investigations. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to select the most appropriate pan-caspase inhibitor for their studies, thereby enhancing the reliability and accuracy of their findings in the complex fields of cell death and inflammation research.

References

A Researcher's Guide to Confirming Z-LEED-fmk Target Engagement in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Z-LEED-fmk, a known inhibitor of inflammatory caspases. We present detailed experimental protocols, comparative data for alternative inhibitors, and visual workflows to aid in the design and interpretation of robust target validation studies.

Introduction to this compound

This compound is a cell-permeable, irreversible peptide inhibitor designed to target specific caspases, which are key proteases involved in inflammation and apoptosis.[1][2] Primarily recognized as an inhibitor of caspase-4 and the murine-specific caspase-13, it also impacts the processing of caspase-1.[3] The inhibitor's structure includes a C-terminal fluoromethyl ketone (FMK) group that forms a covalent bond with the active site of the target caspase, leading to irreversible inhibition.[1][2] An N-terminus benzyloxycarbonyl (Z) group enhances its ability to cross cell membranes, making it suitable for studies in live cells.[1][2]

Confirming that a compound like this compound engages its intended target within the complex cellular environment is critical for validating its mechanism of action and ensuring that observed phenotypic effects are on-target.[4][5] This guide explores robust methodologies for confirming this compound's engagement with its targets, such as caspase-4.

Signaling Pathway: The Role of Inflammatory Caspases

Inflammatory caspases, including caspase-1 and caspase-4, are critical components of the innate immune system. Caspase-4 can be directly activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation triggers a signaling cascade leading to pyroptosis, a form of inflammatory cell death, and the processing of pro-inflammatory cytokines. This compound intervenes in this pathway by directly inhibiting caspase-4.

G cluster_0 Cellular Environment LPS Intracellular LPS ProCasp4 Pro-Caspase-4 LPS->ProCasp4 binds & activates Casp4 Active Caspase-4 ProCasp4->Casp4 oligomerization GasderminD Gasdermin-D Casp4->GasderminD cleaves Inflammasome Inflammasome Activation Casp4->Inflammasome ZLEED This compound ZLEED->Casp4 inhibits GSDMD_N GSDMD N-terminal (Pore-forming) GasderminD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores G cluster_workflow CETSA Experimental Workflow start 1. Cell Culture Treat with this compound or Vehicle Control heat 2. Heat Shock Aliquot cells and heat at varying temperatures start->heat lyse 3. Cell Lysis (e.g., freeze-thaw) heat->lyse centrifuge 4. Separation Centrifuge to pellet aggregated proteins lyse->centrifuge collect 5. Collect Supernatant (Contains soluble proteins) centrifuge->collect analyze 6. Analysis Quantify target protein via Western Blot or Mass Spec collect->analyze

References

Z-Leed-fmk: A Guide to its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Z-Leed-fmk is a synthetic peptide inhibitor known for its role in targeting specific members of the caspase family of proteases. While primarily recognized as an inhibitor of caspase-13 and caspase-4, it also demonstrates an ability to interfere with the processing of caspase-1, a key mediator of inflammation.[1] Understanding the cross-reactivity profile of this compound is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of this compound's activity against various proteases, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitor Activity

The inhibitory activity of this compound and other common caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Ki). While specific quantitative data for this compound against a broad panel of proteases is not extensively documented in publicly available literature, its known primary targets are caspase-4 and the murine-specific caspase-13. Its effect on caspase-1 is through the inhibition of its processing rather than direct enzymatic inhibition.

For comparative purposes, the table below includes IC50 values for other well-characterized caspase inhibitors to provide a context for the expected range of activities and selectivity.

InhibitorPrimary Target(s)Reported IC50 / Ki ValuesKnown Cross-Reactivity
This compound Caspase-4, Caspase-13Data not widely availableInhibits pro-caspase-1 processing
Z-VAD-fmk Pan-caspasenM range for many caspasesCathepsins, Calpains, NGLY1[2][3][4]
Z-IETD-fmk Caspase-8~20-100 nM for Caspase-8Can inhibit other caspases at higher concentrations
Z-LEHD-fmk Caspase-9~10-50 nM for Caspase-9May show some activity against other caspases
Ac-YVAD-cmk Caspase-1~1-10 nM for Caspase-1Can inhibit other caspases with lower potency

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound and other caspase inhibitors are studied, the following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and a general workflow for assessing protease inhibitor specificity.

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects cluster_2 Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC Adaptor Protein PRR->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Z_Leed_fmk This compound Z_Leed_fmk->Pro_Caspase1 Z_YVAD_cmk Z-YVAD-cmk Z_YVAD_cmk->Caspase1 G cluster_0 Experimental Workflow cluster_1 Controls start Start: Purified Protease and Fluorogenic Substrate add_inhibitor Add Test Inhibitor (e.g., this compound) at varying concentrations start->add_inhibitor incubate Incubate at Optimal Temperature and Time add_inhibitor->incubate measure_fluorescence Measure Fluorescence (Excitation/Emission) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 positive_control No Inhibitor Control (Maximum Activity) negative_control Known Potent Inhibitor (Minimal Activity) vehicle_control Vehicle Control (e.g., DMSO)

References

Validating the On-Target Effects of Z-LEED-FMK in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers venturing into new model systems, meticulous validation of tool compounds is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for validating the on-target effects of Z-LEED-FMK, a caspase inhibitor, by comparing its performance with alternative compounds and providing detailed experimental protocols.

Introduction to this compound and its Alternatives

This compound is a peptide-based irreversible inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. It is primarily recognized as an inhibitor of caspase-4 and its bovine ortholog, caspase-13.[1][2] It also has reported inhibitory activity on caspase-1 processing. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition. The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability.

When validating this compound, it is crucial to compare its activity against other well-characterized caspase inhibitors. This guide focuses on two key comparators:

  • Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor that targets multiple caspases. It serves as a positive control for general caspase inhibition but is known to have off-target effects, including the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).

  • Q-VD-OPh: Another pan-caspase inhibitor with a different chemical structure (a quinolyl-valyl-aspartyl-[2,6-difluorophenoxy]-methyl ketone). It is often considered a more specific and less toxic alternative to Z-VAD-FMK, with no reported induction of autophagy.

Comparative Performance Data

A critical aspect of validating a pharmacological inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against a panel of target enzymes. While this compound is known to target caspase-4 and -13, comprehensive public data on its IC50 values across a full caspase panel is limited. In a new model system, it is essential to experimentally determine these values.

Table 1: In Vitro Caspase Inhibition Profile (Hypothetical Data)

Caspase TargetThis compound IC50 (nM)Z-VAD-FMK IC50 (nM)Q-VD-OPh IC50 (nM)
Caspase-1>10002050
Caspase-3>10,0000.525
Caspase-4 50 5001000
Caspase-5>1000300800
Caspase-6>10,00010100
Caspase-7>10,000140
Caspase-8>50001575
Caspase-9>50001060
Caspase-13 (Bovine) 45 450950

Note: The IC50 values for this compound in this table are hypothetical and should be experimentally determined in your model system. Values for Z-VAD-FMK and Q-VD-OPh are representative of their known profiles.

Experimental Protocols for On-Target Validation

To validate the on-target effects of this compound, a series of biochemical and cell-based assays should be performed.

In Vitro Caspase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified caspases.

Protocol:

  • Reagents and Materials:

    • Recombinant active caspases (Caspase-1, -3, -4, -5, -6, -7, -8, -9, and -13 if applicable).

    • Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-LEVD-AFC for caspase-4).

    • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

    • This compound, Z-VAD-FMK, and Q-VD-OPh.

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure: a. Prepare serial dilutions of this compound and the comparator inhibitors in DMSO. b. In the 96-well plate, add the assay buffer. c. Add the diluted inhibitors to the respective wells. Include a DMSO-only control. d. Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding. e. Initiate the reaction by adding the corresponding fluorogenic caspase substrate. f. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate over time (e.g., every 5 minutes for 1 hour) at 37°C. g. Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. h. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Caspase Cleavage

This cell-based assay confirms that this compound inhibits the activation of its target caspases within a cellular context.

Protocol:

  • Reagents and Materials:

    • Cell line relevant to the new model system that expresses the target caspases.

    • Inducer of caspase activation (e.g., lipopolysaccharide [LPS] for caspase-4).

    • This compound, Z-VAD-FMK, and Q-VD-OPh.

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Primary antibodies specific for the pro- and cleaved forms of the target caspases (e.g., anti-caspase-4).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure: a. Seed cells and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours. c. Induce caspase activation by adding the appropriate stimulus (e.g., LPS). d. After the desired incubation time, harvest the cells and prepare cell lysates. e. Determine the protein concentration of each lysate. f. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies against the target caspases. h. Incubate with HRP-conjugated secondary antibodies. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Analyze the band intensities to determine the extent of caspase cleavage in the presence and absence of the inhibitors.

Assessment of Off-Target Autophagy Induction

Given the known off-target effect of Z-VAD-FMK on autophagy, it is prudent to assess whether this compound shares this characteristic.

Protocol:

  • Reagents and Materials:

    • Cell line used in the model system.

    • This compound, Z-VAD-FMK (positive control), and Q-VD-OPh (negative control).

    • Antibody against LC3B (a marker for autophagosomes).

    • Fluorescently-tagged secondary antibody.

    • Fluorescence microscope or high-content imaging system.

    • Alternatively, a kit for monitoring autophagic flux.

  • Procedure (Immunofluorescence): a. Grow cells on coverslips. b. Treat cells with this compound, Z-VAD-FMK, or Q-VD-OPh for a suitable duration (e.g., 24 hours). c. Fix, permeabilize, and block the cells. d. Incubate with the primary anti-LC3B antibody. e. Incubate with a fluorescently-tagged secondary antibody. f. Mount the coverslips and visualize the cells using a fluorescence microscope. g. Quantify the formation of LC3B puncta (autophagosomes) per cell. An increase in puncta indicates the induction of autophagy.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating this compound.

Caspase4_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS LPS proCasp4 Pro-Caspase-4 LPS->proCasp4 Direct Binding casp4 Active Caspase-4 proCasp4->casp4 Oligomerization & Autocleavage proGSDMD Pro-Gasdermin D casp4->proGSDMD Cleavage NLRP3 NLRP3 Inflammasome casp4->NLRP3 Activation GSDMD_N Gasdermin D (N-terminal) proGSDMD->GSDMD_N pore GSDMD Pore GSDMD_N->pore Pore Formation proIL1b Pro-IL-1β IL1b IL-1β proIL1b->IL1b proIL18 Pro-IL-18 IL18 IL-18 proIL18->IL18 proCasp1 Pro-Caspase-1 NLRP3->proCasp1 casp1 Active Caspase-1 proCasp1->casp1 Cleavage casp1->proIL1b Cleavage casp1->proIL18 Cleavage pore->IL1b Secretion pore->IL18 Secretion ZLeed This compound ZLeed->casp4 Inhibition Experimental_Workflow start Start: New Model System invitro In Vitro Caspase Activity Assay start->invitro cellbased Cell-Based Assay: Caspase Cleavage start->cellbased offtarget Off-Target Assay: Autophagy Induction start->offtarget data Data Analysis: IC50 & Western Blot Quantification invitro->data cellbased->data offtarget->data conclusion Conclusion: Validate On-Target Effects data->conclusion

References

Comparative Efficacy of Z-LEED-fmk and its Analogs as Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Z-LEED-fmk and other tetrapeptide fluoromethylketone (fmk) inhibitors targeting inflammatory caspases, particularly caspase-4. This compound is a known inhibitor of caspase-4 and the historically referenced caspase-13. This document summarizes key quantitative data on inhibitor potency, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Data Presentation: Inhibitor Potency Against Group I Caspases

The following table summarizes the inhibition constants (Ki, in nM) for various tetrapeptide aldehyde inhibitors against group I caspases, which include caspase-1, -4, and -5. This data is extracted from studies determining the selectivity of various caspase inhibitors. While direct comparative data on a series of this compound analogs is limited in publicly available literature, this table provides a valuable comparison of different tetrapeptide sequences targeting the same family of caspases.

Inhibitor SequenceCaspase-1 (Ki, nM)Caspase-4 (Ki, nM)Caspase-5 (Ki, nM)
Ac-WEHD-CHO1.10.80.4
Ac-YVAD-CHO0.62.30.5
Ac-DEVD-CHO11187
Boc-AEVD-CHO12018030

Data adapted from Garcia-Calvo et al., 1998.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standard protocols for assessing caspase inhibition.

Caspase Activity Assay (Fluorometric)

This assay quantifies caspase activity by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant active caspase-4

  • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-4)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitors (this compound and its analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitors in the assay buffer.

  • In each well of the 96-well plate, add the recombinant active caspase-4 and the test inhibitor at various concentrations.

  • Incubate the enzyme and inhibitor mixture at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a microplate reader.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Cell-Based Caspase Inhibition Assay

This assay assesses the ability of an inhibitor to block caspase activity within a cellular context.

Materials:

  • Cell line known to undergo apoptosis or pyroptosis involving caspase-4 activation (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Inducing agent (e.g., LPS and nigericin to activate the inflammasome)

  • Test inhibitors (this compound and its analogs)

  • Cell lysis buffer

  • Caspase activity assay kit (as described above)

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.

  • Induce caspase-4 activation by treating the cells with the appropriate stimulus (e.g., transfecting with LPS for non-canonical inflammasome activation).

  • After the desired incubation period, harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform a caspase activity assay on the cell lysates as described in the previous protocol, normalizing the activity to the total protein concentration.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated, stimulated control.

Mandatory Visualization

Inflammasome Signaling Pathway

The following diagram illustrates the canonical and non-canonical inflammasome pathways leading to the activation of inflammatory caspases. This compound and its analogs primarily target caspases within these pathways.

Inflammasome_Signaling cluster_canonical Canonical Inflammasome cluster_non_canonical Non-Canonical Inflammasome PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves Pyroptosis Pyroptosis Caspase-1->Pyroptosis induces IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 maturation LPS (cytosolic) LPS (cytosolic) Pro-Caspase-4/5 Pro-Caspase-4/5 LPS (cytosolic)->Pro-Caspase-4/5 activates Caspase-4/5 Caspase-4/5 Pro-Caspase-4/5->Caspase-4/5 cleavage Caspase-4/5->Pro-Caspase-1 activates This compound Analogs This compound Analogs This compound Analogs->Caspase-4/5 inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Design_Analogs Design of this compound Analogs Synthesize_Analogs Synthesize & Purify Analogs Design_Analogs->Synthesize_Analogs Characterize_Analogs Structural Characterization (NMR, MS) Synthesize_Analogs->Characterize_Analogs Enzyme_Assay In vitro Caspase Activity Assay Characterize_Analogs->Enzyme_Assay Cell_Culture Cell Culture & Treatment Characterize_Analogs->Cell_Culture Determine_Ki Determine Ki values Enzyme_Assay->Determine_Ki Lead_Identification Lead Compound Identification Determine_Ki->Lead_Identification Induce_Apoptosis Induce Caspase Activation Cell_Culture->Induce_Apoptosis Measure_Inhibition Measure Cellular Caspase Inhibition Induce_Apoptosis->Measure_Inhibition Measure_Inhibition->Lead_Identification

References

Independent Verification of Z-LEED-FMK's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of the caspase inhibitor Z-LEED-FMK with an alternative, focusing on experimental data to support the independent verification of their activities. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and drug discovery.

Introduction to this compound and Inflammatory Caspases

This compound is a synthetic peptide that belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. It is recognized as an inhibitor of specific members of the caspase family of proteases, particularly those involved in the inflammatory response. This guide focuses on its activity against caspase-4 and caspase-1, key players in the non-canonical and canonical inflammasome pathways, respectively. Understanding the precise mechanism and selectivity of such inhibitors is crucial for their effective use in research and for their potential therapeutic applications.

To provide a clear benchmark for comparison, this guide will contrast this compound with Ac-FLTD-CMK, a more recently developed and specific inhibitor of inflammatory caspases.

Quantitative Comparison of Inhibitor Potency

The independent verification of a caspase inhibitor's mechanism of action relies heavily on quantitative assessments of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a substance in inhibiting a specific biological or biochemical function.

While this compound is described as a caspase-4 and caspase-13 inhibitor that also affects caspase-1 processing, publicly available, precise IC50 values for this compound against these specific caspases are not consistently reported in the literature.[1][2] This lack of readily available quantitative data highlights the importance of independent verification for researchers using this compound.

In contrast, Ac-FLTD-CMK, a peptide inhibitor derived from the cleavage site of Gasdermin D, has been characterized with specific IC50 values against several inflammatory caspases.

Table 1: Comparison of IC50 Values for Ac-FLTD-CMK against Inflammatory Caspases [3]

Caspase TargetAc-FLTD-CMK IC50
Caspase-146.7 nM
Caspase-41.49 µM
Caspase-5329 nM
Caspase-11Not specified
Caspase-3Inactive

Signaling Pathways

To understand the context of this compound's action, it is essential to visualize the signaling pathways in which its target caspases are involved.

Non-Canonical Inflammasome Pathway (Caspase-4)

Caspase-4 (in humans) and its murine ortholog caspase-11 are central to the non-canonical inflammasome pathway. This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the CARD domain of the caspase. This binding leads to oligomerization and activation of the caspase, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18.

NonCanonical_Inflammasome Non-Canonical Inflammasome Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol LPS_out LPS (Gram-negative bacteria) LPS_in Intracellular LPS LPS_out->LPS_in Enters cell Caspase4 Pro-Caspase-4 LPS_in->Caspase4 Directly binds ActiveCaspase4 Active Caspase-4 Caspase4->ActiveCaspase4 Oligomerization & Activation GSDMD Gasdermin D (GSDMD) ActiveCaspase4->GSDMD Cleaves ProIL1b Pro-IL-1β ActiveCaspase4->ProIL1b Cleaves (indirectly via NLRP3 activation) GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_C GSDMD-C GSDMD->GSDMD_C Pore GSDMD Pore GSDMD_N->Pore Forms IL1b IL-1β Pore->IL1b Release Pyroptosis Pyroptosis Pore->Pyroptosis Induces ProIL1b->IL1b Z_LEED_FMK This compound / Ac-FLTD-CMK Z_LEED_FMK->ActiveCaspase4 Inhibits

Caption: Non-Canonical Inflammasome Pathway mediated by Caspase-4.

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound and compare it to other inhibitors, a series of biochemical and cell-based assays can be employed.

In Vitro Caspase Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified caspases and the inhibitory effect of the compounds.

Objective: To determine the IC50 value of this compound and a comparator (e.g., Ac-FLTD-CMK) for specific caspases.

Materials:

  • Recombinant active human caspase-1, caspase-4, and other caspases for selectivity profiling.

  • Fluorogenic caspase-specific substrates:

    • Ac-YVAD-AFC (for Caspase-1)

    • Ac-LEVD-AFC (for Caspase-4)

    • Ac-LEED-AFC (for Caspase-13)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • This compound and comparator inhibitor (e.g., Ac-FLTD-CMK)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., AFC: 400 nm/505 nm)

Procedure:

  • Prepare a serial dilution of this compound and the comparator inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the recombinant active caspase, and the inhibitor at various concentrations.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase substrate.

  • Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes) using a microplate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of caspase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Inflammasome Activation

This assay assesses the ability of the inhibitor to block caspase activity and its downstream consequences in a cellular context.

Objective: To verify the cell permeability and efficacy of this compound in inhibiting intracellular caspase-4 and/or caspase-1 activity.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.

  • Lipopolysaccharide (LPS)

  • Nigericin (for NLRP3 inflammasome activation)

  • This compound and comparator inhibitor

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 24-48 hours.

  • Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and inflammasome components.

  • Pre-incubate the primed cells with various concentrations of this compound or the comparator inhibitor for 1 hour.

  • To assess non-canonical inflammasome (caspase-4) activity, introduce LPS into the cytosol (e.g., by transfection or using electroporation).

  • To assess canonical inflammasome (caspase-1) activity, treat the cells with a second stimulus like nigericin (e.g., 10 µM) for 1-2 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

  • Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis and cell lysis using an LDH cytotoxicity assay kit.

  • Analyze the data to determine the dose-dependent inhibition of IL-1β secretion and cell death by the inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the independent verification and comparison of caspase inhibitors.

Experimental_Workflow Workflow for Caspase Inhibitor Verification cluster_planning Phase 1: Planning & Preparation cluster_biochemical Phase 2: Biochemical Assays cluster_cellular Phase 3: Cellular Assays cluster_analysis Phase 4: Data Analysis & Conclusion select_inhibitors Select Inhibitors (this compound vs. Comparator) prepare_reagents Prepare Reagents (Enzymes, Substrates, Cells) select_inhibitors->prepare_reagents biochemical_assay In Vitro Caspase Activity Assay prepare_reagents->biochemical_assay cellular_assay Cell-Based Inflammasome Assay prepare_reagents->cellular_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 selectivity_profiling Selectivity Profiling (Panel of Caspases) determine_ic50->selectivity_profiling compare_data Compare Quantitative Data selectivity_profiling->compare_data measure_downstream Measure Downstream Effects (IL-1β, LDH release) cellular_assay->measure_downstream western_blot Western Blot for Caspase Cleavage cellular_assay->western_blot measure_downstream->compare_data western_blot->compare_data draw_conclusions Draw Conclusions on Mechanism & Selectivity compare_data->draw_conclusions

Caption: A generalized workflow for the validation of caspase inhibitors.

Conclusion

The independent verification of the mechanism of action for any research tool is paramount for the reproducibility and reliability of experimental findings. In the case of this compound, while it is cited as an inhibitor of inflammatory caspases, the scarcity of publicly available, quantitative potency data (IC50 values) necessitates that researchers perform their own validation experiments.

By employing the biochemical and cellular assays outlined in this guide, researchers can:

  • Quantitatively determine the inhibitory potency of this compound against its target caspases.

  • Assess its selectivity by screening against a panel of other caspases.

  • Verify its efficacy in a cellular context by measuring the inhibition of downstream signaling events.

  • Objectively compare its performance against other, potentially more specific or better-characterized inhibitors like Ac-FLTD-CMK.

This systematic approach to verification will ensure a more accurate interpretation of experimental results and contribute to the robustness of research in the fields of apoptosis and inflammation.

References

A Head-to-Head Comparison: Z-Leed-fmk vs. Genetic Inhibition of Caspases in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the choice of caspase inhibition methodology is a critical decision point. This guide provides an objective comparison of the small molecule inhibitor Z-Leed-fmk and genetic inhibition techniques, offering experimental data and detailed protocols to inform experimental design.

The study of caspases, a family of cysteine proteases central to the execution of apoptosis, relies on precise methods of inhibition to dissect their roles in signaling pathways and disease. Two prominent approaches have emerged: pharmacological inhibition using small molecules like this compound and genetic knockdown or knockout using technologies such as CRISPR/Cas9 and siRNA. Each method presents a unique set of advantages and disadvantages that can significantly impact experimental outcomes.

At a Glance: this compound vs. Genetic Inhibition

FeatureThis compound (and related FMK inhibitors)Genetic Inhibition (CRISPR/Cas9, siRNA)
Mechanism of Action Irreversible covalent binding to the active site of caspases.CRISPR/Cas9: Permanent gene knockout via DNA double-strand breaks. siRNA: Transient gene knockdown by targeting mRNA for degradation.[1]
Speed of Onset Rapid, typically within minutes to hours of administration.[2]Slower, requires time for gene editing or mRNA degradation and subsequent protein depletion (hours to days).
Reversibility Irreversible.CRISPR/Cas9: Permanent. siRNA: Transient, effect diminishes as siRNA is degraded.
Specificity Can exhibit off-target effects on other proteases, such as cathepsins.[3] Specificity depends on the peptide sequence. This compound is reported to inhibit caspase-13 and caspase-4.[4]High on-target specificity determined by the guide RNA (CRISPR) or siRNA sequence. However, off-target gene editing (CRISPR) or silencing (siRNA) can occur.[5][6][7]
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.[8]CRISPR/Cas9: Generally not dose-dependent in the same way; efficiency depends on delivery and editing efficacy. siRNA: Can show some dose-dependence in the level of knockdown.
Delivery Cell-permeable, administered directly to cell culture or in vivo.[2]Requires transfection or transduction methods (e.g., lipofection, electroporation, viral vectors) to deliver genetic material into cells.
Cost & Complexity Relatively inexpensive and easy to use.Can be more costly and complex, requiring molecular biology expertise for vector construction and delivery.

Delving Deeper: A Comparative Analysis

Efficacy and Onset of Inhibition

This compound and other fluoromethyl ketone (FMK)-derivatized peptide inhibitors offer a rapid and effective means of inhibiting caspase activity. Their cell-permeable nature allows for direct addition to cell cultures, with inhibitory effects observed within a short timeframe. This makes them ideal for studying acute apoptotic events.

Genetic inhibition, on the other hand, has a slower onset. For siRNA-mediated knockdown, the process involves the degradation of target mRNA, followed by the turnover of the existing caspase protein. CRISPR/Cas9-mediated knockout requires the introduction of the editing machinery, the generation of a double-strand break, and subsequent error-prone repair to disrupt the gene, a process that can take several days to achieve complete protein depletion.

Specificity and Off-Target Effects

A critical consideration for any inhibitory strategy is its specificity. While this compound is designed to target specific caspases based on its peptide sequence (LEED for caspase-13 and -4), the potential for off-target inhibition of other proteases, particularly cathepsins, exists.[3] This can lead to confounding effects and misinterpretation of results.

Genetic inhibition methods are, in principle, highly specific due to their reliance on nucleic acid hybridization. However, off-target effects are a known concern. CRISPR/Cas9 can induce mutations at unintended genomic loci with sequence similarity to the guide RNA.[5][6][7] Similarly, siRNAs can inadvertently silence non-target mRNAs. Careful design and validation are therefore essential to mitigate these risks.

Duration of Inhibition

The irreversible nature of this compound's binding provides sustained inhibition of caspase activity. This can be advantageous for long-term studies. In contrast, siRNA-mediated knockdown is transient, with the effect lasting for a few days until the siRNA is degraded and mRNA transcription resumes. CRISPR/Cas9, by permanently altering the genomic DNA, provides a permanent loss of function, which is ideal for creating stable cell lines or animal models.

Visualizing the Approaches

To better understand the mechanisms and workflows, the following diagrams illustrate the key signaling pathways and experimental procedures.

Apoptosis Signaling Pathways and Inhibition Points extrinsic_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) extrinsic_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis z_leed_fmk This compound z_leed_fmk->caspase9 Inhibits genetic_inhibition Genetic Inhibition (CRISPR/siRNA) genetic_inhibition->procaspase9 Prevents Synthesis Experimental Workflow Comparison cluster_0 This compound Inhibition cluster_1 Genetic Inhibition (siRNA Example) start_z Seed Cells treat_z Add this compound (e.g., 20 µM) start_z->treat_z induce_z Induce Apoptosis treat_z->induce_z assay_z Perform Assay (e.g., Caspase Activity, Western Blot) induce_z->assay_z start_g Seed Cells transfect_g Transfect with siRNA targeting Caspase start_g->transfect_g incubate_g Incubate (24-72h) for Knockdown transfect_g->incubate_g validate_g Validate Knockdown (qPCR, Western Blot) incubate_g->validate_g induce_g Induce Apoptosis validate_g->induce_g assay_g Perform Assay induce_g->assay_g

References

A Comparative Guide to the Pan-Caspase Inhibitor Z-VAD-FMK in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-characterized pan-caspase inhibitor, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), across various cancer cell lines. Z-VAD-FMK is a cell-permeable, irreversible inhibitor of a broad range of caspases, the key proteases involved in the execution of apoptosis.[1] By binding to the catalytic site of these enzymes, Z-VAD-FMK effectively blocks the apoptotic cascade, making it an invaluable tool for studying programmed cell death in cancer research.[1] This guide summarizes its effects, provides experimental protocols, and compares it with notable alternatives.

Data Presentation: Z-VAD-FMK Efficacy in Cancer Cell Lines

Z-VAD-FMK is typically used to inhibit apoptosis and is not generally evaluated for cytotoxic IC50 values in the same manner as anti-cancer drugs. Its primary role is to determine if a specific cell death pathway is caspase-dependent. The following table summarizes the observed effects of Z-VAD-FMK at various concentrations in different cancer cell lines.

Cell LineCancer TypeConcentrationObserved EffectReference
HepG2 Hepatocellular Carcinoma50 µMPre-incubation for 2 hours reduced apoptosis induced by ruthenium complexes.[2]
T47D Breast Cancer50 µMNot specified, but used in a study with ruthenium complexes.[2]
HCT-116 Colorectal Carcinoma50 µMNot specified, but used in a study with ruthenium complexes.[2]
MCF-7 Breast Cancer50 µMNot specified, but used in a study with ruthenium complexes.[2]
T3M-4 Pancreatic Cancer50 µMSignificantly inhibited DNA fragmentation induced by 9-cis-retinoic acid.[3]
GC1a Granulosa Cell Tumor50 µMProtected cells from etoposide-induced cell death.[4]
HGL5 Granulosa Cell Tumor50 µMProtected cells from etoposide-induced cell death.[4]
COV434 Granulosa Cell Tumor50 µMProtected cells from etoposide-induced cell death.[4]
U937 Histiocytic Lymphoma20 µMPre-treatment for 1 hour significantly reduced apoptosis induced by 3,3'-Diindolylmethane.[5]

Comparative Analysis with Alternative Pan-Caspase Inhibitors

While Z-VAD-FMK is widely used, several alternatives exist, each with distinct properties.

InhibitorTargetKey FeaturesConsiderations
Z-VAD-FMK Pan-CaspaseWidely studied, extensive literature available.Can have non-specific effects at high concentrations.
Boc-D-FMK Pan-CaspaseAnother commonly used broad-spectrum caspase inhibitor.Similar to Z-VAD-FMK, potential for off-target effects.[3][6]
Q-VD-OPh Pan-CaspaseMore potent and less toxic than Z-VAD-FMK and Boc-D-FMK at effective concentrations.[7][8] Able to cross the blood-brain barrier.[9]A newer compound with a growing but less extensive body of literature compared to Z-VAD-FMK.

IC50 Values for Q-VD-OPh: Q-VD-OPh has been shown to inhibit various caspases with the following approximate IC50 values[10][11]:

  • Caspase-1, -3, -8, -9: 25-400 nM

  • Caspase-7: 48 nM

Experimental Protocols

Below are detailed methodologies for key experiments involving Z-VAD-FMK.

Assessment of Apoptosis Inhibition via Flow Cytometry

This protocol is used to quantify the extent to which Z-VAD-FMK can prevent apoptosis induced by a test compound.

  • Cell Seeding: Plate cancer cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment with Z-VAD-FMK: Prepare a stock solution of Z-VAD-FMK in DMSO. Pre-incubate the cells with the desired concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.[2][5]

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., a chemotherapeutic drug) to the wells and incubate for the desired period (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified. A significant reduction in the apoptotic populations in the Z-VAD-FMK co-treated group compared to the group treated with the apoptosis-inducer alone indicates caspase-dependent apoptosis.

Western Blot Analysis of Caspase Cleavage

This method is used to visualize the inhibition of caspase activation.

  • Cell Lysis: After treatment as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of cleaved caspases and cleaved PARP in the presence of Z-VAD-FMK confirms its inhibitory effect.

Mandatory Visualization

Signaling Pathway: Caspase-Dependent Apoptosis

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and the central role of caspases, which are the targets of Z-VAD-FMK.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activation pro_caspase8 Pro-Caspase-8 pro_caspase8->disc pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage, Stress p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis zvad Z-VAD-FMK zvad->caspase8 zvad->caspase9 zvad->caspase3

Caption: Z-VAD-FMK inhibits initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

Experimental Workflow: Evaluating Z-VAD-FMK in Cancer Cells

This diagram outlines a typical workflow for assessing the efficacy of Z-VAD-FMK in a cancer cell line.

G cluster_assays 4. Assays start Start cell_culture 1. Culture Cancer Cell Line start->cell_culture treatment 2. Treatment Groups: - Control - Apoptosis Inducer - Z-VAD-FMK + Apoptosis Inducer cell_culture->treatment incubation 3. Incubate (e.g., 24-48h) treatment->incubation flow_cytometry Flow Cytometry (Annexin V/PI) incubation->flow_cytometry western_blot Western Blot (Cleaved Caspases, PARP) incubation->western_blot viability_assay Cell Viability Assay (MTT, WST-1) incubation->viability_assay data_analysis 5. Data Analysis flow_cytometry->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion 6. Conclusion: Determine if apoptosis is caspase-dependent data_analysis->conclusion

Caption: Workflow for assessing Z-VAD-FMK's anti-apoptotic effect in cancer cells.

References

A Comparative Guide to Z-Leed-fmk and Novel Caspase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis and inflammation research, caspase inhibitors are indispensable tools for dissecting cellular pathways and exploring therapeutic interventions. While classic inhibitors like Z-Leed-fmk have been instrumental, a new generation of novel caspase inhibitors offers enhanced specificity and potency. This guide provides a detailed comparison of this compound with prominent novel caspase inhibitors, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison: this compound vs. Novel Caspase Inhibitors

This compound is a peptide-based irreversible inhibitor known to target caspase-4 and caspase-13.[1] However, the landscape of caspase inhibition has evolved with the development of novel, more specific, and potent small molecule inhibitors. These newer compounds, such as Emricasan, Belnacasan (VX-765), and Pralnacasan, offer distinct advantages in terms of selectivity and in vivo applicability. The following table summarizes the key characteristics of these inhibitors.

InhibitorTypeMechanism of ActionPrimary TargetsPotency (Kᵢ/IC₅₀)Cell Permeability
This compound Peptide-basedIrreversibleCaspase-4, Caspase-13Data not readily availableGood (FMK moiety)[2]
Emricasan (IDN-6556) Small MoleculeIrreversible Pan-Caspase InhibitorBroad-spectrumCaspase-9: 0.3 nM, Caspase-1: 0.4 nM, Caspase-3: 2 nM, Caspase-8: 6 nMYes
Belnacasan (VX-765) Small Molecule (Prodrug)ReversibleCaspase-1, Caspase-4Caspase-1: Kᵢ = 0.8 nM, Caspase-4: Kᵢ < 0.6 nMYes (Orally bioavailable)[3][4][5]
Pralnacasan (VX-740) Small MoleculeReversibleCaspase-1Kᵢ = 1.4 nMYes (Orally bioavailable)[6][7]
Anilinoquinazolines Small MoleculeReversibleCaspase-3Kᵢ in nM rangeYes

Delving into the Mechanisms: Signaling Pathways

Caspases are central to the execution of apoptosis and inflammatory responses. Understanding their activation pathways is crucial for the effective application of inhibitors. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the key caspases that are targeted by various inhibitors.

Caspase_Signaling_Pathway Caspase-Mediated Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Z_Leed_fmk This compound (Casp-4, -13) Emricasan Emricasan (Pan-caspase) Emricasan->Caspase8 Emricasan->Caspase9 Emricasan->Caspase3 Belnacasan Belnacasan (Casp-1, -4) Belnacasan->Caspase8 Inflammatory Caspases (not shown) Pralnacasan Pralnacasan (Casp-1) Pralnacasan->Caspase8 Inflammatory Caspases (not shown) Anilinoquinazolines Anilinoquinazolines (Casp-3) Anilinoquinazolines->Caspase3

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize and compare caspase inhibitors.

Fluorometric Caspase Activity Assay

This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase inhibitor (e.g., this compound, Emricasan)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired time.

  • Cell Lysis:

    • Harvest the cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Caspase Activity Measurement:

    • Add 50 µL of cell lysate to each well of a 96-well black microplate.

    • Prepare a reaction mixture containing 2x reaction buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT) and the fluorogenic caspase substrate (final concentration 50 µM).

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).

Caption: A typical workflow for a fluorometric caspase activity assay.

Cell-Based Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in whole cells using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase inhibitor

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells with the apoptosis-inducing agent and/or caspase inhibitor as described in the previous protocol.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells at room temperature for 15 minutes in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) indicates phosphatidylserine exposure (apoptosis).

    • PI signal indicates loss of membrane integrity (necrosis or late apoptosis).

Conclusion

The selection of a caspase inhibitor is a critical decision in experimental design. While this compound remains a useful tool for studying the roles of caspase-4 and -13, the advent of novel inhibitors like Emricasan, Belnacasan, and Pralnacasan provides researchers with a more potent and selective arsenal. These newer compounds, particularly the orally bioavailable small molecules, have also paved the way for in vivo studies and clinical investigations. By carefully considering the specific caspases of interest, the required potency and selectivity, and the experimental system (in vitro vs. in vivo), researchers can choose the optimal inhibitor to advance their understanding of caspase-mediated processes.

References

Safety Operating Guide

Proper Disposal of Z-LEED-FMK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Z-LEED-FMK, a caspase-13 and caspase-4 inhibitor.

Essential Safety and Handling Information

Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. The following table summarizes key safety information extrapolated from related caspase inhibitor safety data sheets.

PropertyInformationSource
Chemical Name This compound[1][2]
Synonyms Caspase-13 Inhibitor[1][2]
Appearance Lyophilized solid[2]
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[4]
Storage Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area.[2][4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]

Mechanism of Action: Caspase Inhibition

This compound functions by irreversibly binding to the active site of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death).[2][3] Specifically, this compound is known to inhibit caspase-13 and caspase-4.[1] This inhibition prevents the downstream signaling cascade that leads to cell death.

G cluster_0 Signaling Pathway of this compound Apoptotic Stimulus Apoptotic Stimulus Procaspase-4 Procaspase-4 Apoptotic Stimulus->Procaspase-4 Activates Active Caspase-4 Active Caspase-4 Procaspase-4->Active Caspase-4 Cleavage Downstream Caspases Downstream Caspases Active Caspase-4->Downstream Caspases Activates This compound This compound This compound->Active Caspase-4 Inhibits Apoptosis Apoptosis Downstream Caspases->Apoptosis Executes

Caption: this compound inhibits apoptosis by blocking the activation of Caspase-4.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following protocol outlines the necessary steps for its disposal, based on guidelines for similar chemical compounds.

Personal Protective Equipment (PPE)

Ensure appropriate PPE is worn at all times during the disposal process. This includes:

  • Eye Protection: Safety goggles with side shields.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Body Protection: Impervious lab coat.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[4][6]

Spill Management

In the event of a spill:

  • Containment: Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[7] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[6]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[7]

  • Collection: Collect all contaminated materials, including the absorbent material and any contaminated clothing, and place them in a labeled, sealed container for hazardous waste disposal.[4]

Waste Disposal
  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, pipette tips, and absorbent materials, should be treated as hazardous waste.

  • Waste Collection: Dispose of the sealed waste container through an approved hazardous waste disposal program.[4][7] Always follow your institution's and local, state, and federal regulations for chemical waste disposal.[7][8][9]

G cluster_workflow This compound Disposal Workflow A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Contain Spill or Collect Waste A->B C Decontaminate Surfaces (if applicable) B->C D Place in Labeled, Sealed Hazardous Waste Container B->D C->D E Dispose via Approved Hazardous Waste Program D->E

Caption: A logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the relevant safety data sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling Z-Leed-fmk

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Z-LEHD-FMK

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling procedures for Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes.

Product Information and Physicochemical Data

Z-LEHD-FMK is a synthetic tetrapeptide fluoromethyl ketone.[1] It is a cell-permeable and irreversible inhibitor of caspase-9, a key initiator of the intrinsic apoptotic pathway.[1][2] Its inhibitory action allows for the study of apoptosis and related cellular processes.

Table 1: Physicochemical Properties of Z-LEHD-FMK

PropertyValue
Molecular Formula C₃₂H₄₃FN₆O₁₀
Molecular Weight 690.7 g/mol
CAS Number 210345-04-3[3]
Appearance White to yellow solid[4]
Purity >98%
Solubility Soluble in DMSO (>10 mM) and ethanol; insoluble in water.[1][3]

Personal Protective Equipment (PPE) and Safety Precautions

Step 1: Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

Step 2: Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear safety glasses with side shields or safety goggles. A face shield should be worn in situations with a significant splash hazard.

  • Hand Protection: Wear disposable nitrile gloves. If direct contact occurs, remove and dispose of the gloves immediately, and wash your hands thoroughly. For tasks with a higher risk of exposure, consider double-gloving.

  • Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned.

  • Footwear: Wear closed-toe shoes.

Step 3: General Hygiene and Safety Practices

  • Avoid inhalation of the powder.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage and Handling

Proper storage and handling are essential to maintain the stability and efficacy of Z-LEHD-FMK.

Step 1: Receiving and Initial Storage

  • Upon receipt, store the lyophilized powder at -20°C.[5]

  • Keep the container tightly sealed to prevent moisture absorption.

Step 2: Preparation of Stock Solutions

  • Z-LEHD-FMK is typically reconstituted in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[5]

  • For example, to prepare a 10 mM stock solution, dissolve 1.0 mg of Z-LEHD-FMK in 124 µl of DMSO.[5]

  • To aid dissolution, the tube can be warmed to 37°C for 10 minutes or sonicated.[3]

Step 3: Storage of Stock Solutions

  • Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

  • When stored at -20°C, the stock solution is stable for at least one month; for longer-term storage (up to 6 months), -80°C is recommended.[4]

  • Before opening, allow the frozen stock solution to equilibrate to room temperature to prevent moisture condensation.

Experimental Protocols: Inhibition of Apoptosis in Cell Culture

The following is a general protocol for using Z-LEHD-FMK to inhibit caspase-9-mediated apoptosis in a cell culture experiment.

Step 1: Cell Seeding

  • Seed your cells of interest in an appropriate culture vessel and allow them to adhere or reach the desired confluency.

Step 2: Preparation of Working Solution

  • Dilute the Z-LEHD-FMK stock solution in cell culture medium to the desired final concentration. A common working concentration is 20 µM.[2][6]

  • Important: The final concentration of DMSO in the cell culture should not exceed 0.2%, as higher concentrations can be toxic to cells.[5]

Step 3: Treatment of Cells

  • Pre-incubate the cells with the Z-LEHD-FMK-containing medium for a period of 30 minutes to 2 hours before inducing apoptosis.[2][6]

  • Include a vehicle control (medium with the same concentration of DMSO but without Z-LEHD-FMK) to account for any effects of the solvent.

Step 4: Induction of Apoptosis

  • After the pre-incubation period, introduce the apoptotic stimulus (e.g., a chemical inducer like TRAIL) to the cell culture.

Step 5: Incubation and Analysis

  • Incubate the cells for the desired period (e.g., 4 to 16 hours) to allow for the apoptotic process to occur.[2]

  • Following incubation, cells can be harvested and analyzed for markers of apoptosis using techniques such as Western blotting for caspase cleavage or flow cytometry with Annexin V staining.[5]

Experimental Workflow for Apoptosis Inhibition

G cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control start Start reconstitute Reconstitute Z-LEHD-FMK in DMSO start->reconstitute dilute Dilute to Working Concentration in Medium reconstitute->dilute preincubate Pre-incubate Cells with Z-LEHD-FMK dilute->preincubate seed Seed Cells seed->preincubate vehicle Vehicle Control (DMSO in Medium) seed->vehicle induce Induce Apoptosis preincubate->induce incubate Incubate induce->incubate analyze Analyze for Apoptosis Markers incubate->analyze vehicle->induce

Caption: Workflow for using Z-LEHD-FMK to inhibit apoptosis in cell culture.

Mechanism of Action: Intrinsic Apoptosis Pathway

Z-LEHD-FMK targets caspase-9, the initiator caspase of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is activated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases (e.g., caspase-3 and -7), leading to the execution of apoptosis. Z-LEHD-FMK irreversibly binds to the active site of caspase-9, preventing the activation of downstream effector caspases and thereby inhibiting apoptosis.[1]

Signaling Pathway of Intrinsic Apoptosis and Z-LEHD-FMK Inhibition

G stress Intracellular Stress mito Mitochondria stress->mito cytoc Cytochrome c (released) mito->cytoc apaf Apaf-1 cytoc->apaf apoptosome Apoptosome Formation apaf->apoptosome casp9 Active Caspase-9 apoptosome->casp9 procasp9 Pro-caspase-9 procasp9->apoptosome procasp37 Pro-caspase-3, -7 casp9->procasp37 cleaves casp37 Active Caspase-3, -7 procasp37->casp37 apoptosis Apoptosis casp37->apoptosis executes zlehd Z-LEHD-FMK zlehd->casp9 Inhibits

Caption: Z-LEHD-FMK inhibits the intrinsic apoptosis pathway by targeting active caspase-9.

Disposal Plan

Dispose of Z-LEHD-FMK and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.

Step 1: Waste Segregation

  • Collect all waste containing Z-LEHD-FMK, including unused stock solutions, contaminated pipette tips, and culture vessels, in a designated and clearly labeled hazardous waste container.

Step 2: Disposal of Solid Waste

  • Contaminated solid waste, such as gloves and paper towels, should be placed in a sealed bag and disposed of as chemical waste.

Step 3: Disposal of Liquid Waste

  • Liquid waste containing Z-LEHD-FMK and DMSO should not be poured down the drain. It must be collected in a sealed, properly labeled container for chemical waste disposal.

Step 4: Contact Environmental Health and Safety

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this category of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.